molecular formula C26H42N2O37S5 B7824994 Clivarin CAS No. 91449-79-5

Clivarin

Numéro de catalogue: B7824994
Numéro CAS: 91449-79-5
Poids moléculaire: 1134.9 g/mol
Clé InChI: HTTJABKRGRZYRN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ardeparin, marketed under the US trade name Normiflo, is a low molecular weight heparin (LMWH) anticoagulant used for the prevention of postoperative venous thrombosis. Ardeparin is derived via peroxide degradation of heparin extracted from porcine intestinal mucosa. Its molecular weight ranges from 2000 to 15,000 with an average molecular weight of 5500 to 6500. Normiflo was withdrawn from the US market in March 2000.
Unfractionated heparin (UH) is a heterogenous preparation of anionic, sulfated glycosaminoglycan polymers with weights ranging from 3000 to 30,000 Da. It is a naturally occurring anticoagulant released from mast cells. It binds reversibly to antithrombin III (ATIII) and greatly accelerates the rate at which ATIII inactivates coagulation enzymes thrombin (factor IIa) and factor Xa. UH is different from low molecular weight heparin (LMWH) in the following ways: the average molecular weight of LMWH is about 4.5 kDa whereas it is 15 kDa for UH;  UH requires continuous infusions;  activated partial prothrombin time (aPTT) monitoring is required when using UH;  and UH has a higher risk of bleeding and higher risk of osteoporosis in long term use. Unfractionated heparin is more specific than LMWH for thrombin. Furthermore, the effects of UH can typically be reversed by using protamine sulfate.
Enoxaparin is a common low-molecular-weight heparin (LMWH) used in the prevention and management of various thromboembolic disorders. Initially approved by the FDA in 1993, it is administered by a subcutaneous or intravenous injection and marketed by several pharmaceutical companies. Enoxaparin markedly reduces the incidence of venous thromboembolism in hospitalized patients when compared to unfractionated [heparin], without increasing the risk of serious bleeding.
Dalteparin, a low molecular weight heparin (LMWH) prepared by nitrous acid degradation of unfractionated heparin of porcine intestinal mucosa origin, is an anticoagulant. It is composed of strongly acidic sulphated polysaccharide chains with an average molecular weight of 5000 and about 90% of the material within the range of 2000-9000. LMWHs have a more predictable response, a greater bioavailability, and a longer anti-Xa half life than unfractionated heparin. Dalteparin can also be safely used in most pregnant women. Low molecular weight heparins are less effective at inactivating factor IIa due to their shorter length compared to unfractionated heparin.
Tinzaparin is a low molecular weight heparin (LMWH), produced by enzymatic depolymerization of unfractionated heparin from porcine intestinal mucosa. It is a heterogeneous mixture of with an average molecular weight between 5500 and 7500 daltons. Tinzaparin is composed of molecules with and without a special site for high affinity binding to antithrombin III (ATIII). This complex greatly accelerates the inhibition of factor Xa. It is an anticoagulant and considered an antithrombotic. Tinzaparin must be given either subcutaneously or parenterally. LMWHs are less effective at inactivating factor IIa due to their shorter length compared to unfractionated heparin.
Nadroparin is a low molecular weight heparin (LMWH) which, when bound to antithrombin III (ATIII), accelerates the inactivation of factor II and factor Xa. Nadroparin halts the coagulation pathway by inhibiting the activation of thrombin (factor IIa) by factor Xa. The amplification of the fibrin clotting cascade is stopped once factors Xa and IIa are inactivated. It is derived from porcine sources and has a mean molecular size of 5000 daltons. Low molecular weight heparins are less effective at inactivating factor IIa due to their shorter length compared to unfractionated heparin.
Bemiparin is an antithrombotic and belongs to the group of drugs known as the low molecular weight heparins (LMWH). Like semuloparin, bemiparin is classified as an ultra-LMH because of its low mean molecular mass of 3600 daltons, which is a unique property of this class. These heparins have lower anti-thrombin activity than the traditional low molecular weight heparins and act mainly on factor-Xa, reducing the risk of bleeding due to selectivity for this specific clotting factor. Interestingly, current research is underway for the potential benefit of bemiparin in the treatment of tumors and diabetic foot ulcers.
Reviparin is a low molecular weight heparin which seems to have a better safety profile than unfractionated heparin. It is prepared from porcine intestinal mucosa by nitrous acid depolymerization. Reviparin has a molecular weight of 3.9 kDa. It was developed by Abbott laboratories and in 2009, reviparin presented an orphan drug designation by the FDA.
Parnaparin is an heparin of low molecular weight with antithrombotic effects.
Certoparin is part of the heparins of low molecular weight that presents high activity against the coagulation factor Xa. It is normally used to prevent deep venous thrombosis.
Standard or unfractionated heparin is a complex mixture of naturally occurring glycosaminoglycans and is used as an anticoagulant to treat venous thrombosis or to prevent thrombosis in high risk patients. Heparin therapy is associated with frequent elevations in serum aminotransferase levels that are typically transient and not associated with clinical symptoms or significant liver injury.
Enoxaparin is a natural product found in Sargassum myriocystum, Sargassum polycystum, and other organisms with data available.
Enoxaparin is a low molecular weight, synthetic heparin. As an anticoagulant/antithrombotic agent, enoxaprin's mechanism of action is similar to that of heparin, although it exhibits a higher ratio of anti-Factor Xa to anti-Factor IIa activity. This agent also has anti-inflammatory properties, inhibiting monocyte adhesion to tumor necrosis factor alpha- or lipopolysaccharide-activated endothelial cells. Compared to unfractionated heparins, the use of enoxaparin is associated with lower incidences of osteoporosis and heparin-induced thrombocytopenia. (NCI04)
Dalteparin is a low molecular weight, synthetic heparin. As an anticoagulant/antithrombotic agent, dalteparin binds to antithrombin and enhances the inhibition of Factor Xa. Compared to unfractionated heparins, the use of dalteparin is associated with lower incidences of osteoporosis and heparin-induced thrombocytopenia. (NCI04)
Bemiparin is a second generation, synthetic, low-molecular-weight heparin (LMWH) with anticoagulant activity. Derived, after depolymerisation and fractionation, from medical-grade porcine unfractionated heparin (UFH), bemiparin has an average molecular weight of 3,600 daltons and has a higher anti-factor Xa/anti-factor IIa ratio (8:1) than first-generation LMWHs. This anticoagulant binds to antithrombin III, thereby enhancing the inactivation of activated factor X (Factor Xa) and, to a lesser extent, activated factor II (Factor IIa). Compared to unfractionated heparins, the use of bemiparin is associated with lower incidences of major bleeding, osteoporosis, and heparin-induced thrombocytopenia. Bemiparin also promotes a greater release of tissue factor pathway inhibitor than UFH or dalteparin.
Heparin is a sulfur-rich glycosaminoglycan with anticoagulant property. Heparin binds to antithrombin III to form a heparin-antithrombin III complex. The complex binds to and irreversibly inactivates thrombin and other activated clotting factors, such as factors IX, X, XI, and XII, thereby preventing the polymerization of fibrinogen to fibrin and the subsequent formation of clots.
Semuloparin is an ultralow-molecular-weight heparin (ULMWH) (Mw: 2000-3000 daltons)consisting of a polydisperse mixture of oligomeric heparin fragments with potential anticoagulant activity. Ultralow-molecular-weight heparin AVE5026 binds to and activates antithrombin III (ATIII), which may result in the inhibition of activated factor Xa and, to a much lesser extent, factor IIa (thrombin) and so the inhibition of fibrin formation. Compared to low-molecular-weight heparins (LMWHs), AVE5026 exhibits an even higher ratio of anti-Factor Xa to anti-Factor IIa activity (>30:1). Compared to unfractionated heparins, the use of LMWHs is associated with lower incidences of major bleeding, osteoporosis and heparin-induced thrombocytopenia. Like LMWHs, this agent may inhibit tumor growth by regulating angiogenesis and apoptosis. AVE5026 is prepared by partial depolymerization of unfractionated porcine mucosal heparin.
Tinzaparin is a low molecular weight heparin (LMWH), obtained by controlled enzymatic depolymerization of heparin from porcine intestinal mucosa, with antithrombotic properties. Tinzaparin is a potent inhibitor of several activated coagulation factors, especially Factors Xa and IIa (thrombin);  its primary activity is mediated through the plasma protease inhibitor antithrombin. In addition, this agent may inhibit angiogenesis through: 1) competitive binding of the heparin-binding sites on endothelial cells for the proangiogenic cytokines vascular endothelial growth factor (VEGF) and beta-fibroblast growth factor (beta-FGF) and 2) increasing the release of tissue factor pathway inhibitor (TFPI), a negative regulator of angiogenesis.
Low Molecular Weight Heparin is substances comprised of fragmented heparin molecules derived from unfractionated heparin that bind to antithrombin III with a molecular weight ranging from 1000 to 10,000 daltons, which causes changes in property from unfractionated heparin, including decreased protein binding, enhanced bioavailability, decreased platelet interaction, and decreased binding to thrombin.

Propriétés

IUPAC Name

6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-2-carboxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-2-(hydroxymethyl)-5-(sulfoamino)-4-sulfooxyoxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N2O37S5/c1-4(30)27-7-9(31)13(6(56-23(7)39)3-55-67(43,44)45)58-26-19(65-70(52,53)54)12(34)16(20(62-26)22(37)38)60-24-8(28-66(40,41)42)15(63-68(46,47)48)14(5(2-29)57-24)59-25-18(64-69(49,50)51)11(33)10(32)17(61-25)21(35)36/h5-20,23-26,28-29,31-34,39H,2-3H2,1H3,(H,27,30)(H,35,36)(H,37,38)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTJABKRGRZYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O37S5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80872762
Record name 2-O-Sulfohexopyranuronosyl-(1->4)-2-deoxy-3-O-sulfo-2-(sulfoamino)hexopyranosyl-(1->4)-2-O-sulfohexopyranuronosyl-(1->4)-2-acetamido-2-deoxy-6-O-sulfohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1134.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ardeparin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble, 1.08e+01 g/L
Details 'MSDS'
Record name Ardeparin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00407
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details 'MSDS'
Record name Enoxaparin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01225
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details 'MSDS'
Record name Reviparin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09259
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details 'MSDS'
Record name Ardeparin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

9005-49-6, 9041-08-1, 91449-79-5
Record name Heparin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ardeparin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00407
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enoxaparin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01225
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adomiparin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06005
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dalteparin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06779
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tinzaparin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06822
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bemiparin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09258
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Reviparin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09259
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Parnaparin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09260
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Melting Point

>228
Details https://www.trc-canada.com/prod-img/MSDS/H245800MSDS.pdf
Record name Bemiparin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09258
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Reviparin Sodium: A Technical Guide to Molecular Weight and Structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular weight, molecular weight distribution, and structural characteristics of reviparin sodium, a low molecular weight heparin (LMWH). The information presented herein is essential for the quality control, characterization, and ongoing research and development of this antithrombotic agent.

Molecular Weight and Distribution

Reviparin sodium, like all LMWHs, is a polydisperse mixture of oligosaccharide chains, meaning it does not have a single molecular weight. Instead, it is characterized by a distribution of molecular weights. The key parameters for defining this distribution are the weight-average molecular weight (Mw), the number-average molecular weight (Mn), and the polydispersity index (Mw/Mn). Reviparin is known for having a narrow molecular weight distribution.[1]

Quantitative Molecular Weight Data

The molecular weight of reviparin sodium is a critical quality attribute directly linked to its anticoagulant activity and pharmacokinetic profile. The accepted values are summarized below.

ParameterValueUnitSource
Weight-Average Molecular Weight (Mw)4150 (limits: 3150 - 5150)DaprecisionFDA
Average Molecular Weight~3900DaWikipedia[2]
Mean Peak Molecular Weight3900DaPubMed[3]
Average Molecular Weight4400DaResearchGate[1]

Note: The discrepancies in reported values can arise from different manufacturing processes, analytical methodologies, and reference standards used.

Structural Characteristics

Reviparin sodium is derived from unfractionated heparin (UFH) sourced from porcine intestinal mucosa through a controlled chemical depolymerization process using nitrous acid.[2] This process results in specific structural features that define reviparin and distinguish it from other LMWHs.

The fundamental structure consists of repeating disaccharide units of D-glucosamine and a uronic acid (L-iduronic acid or D-glucuronic acid). The nitrous acid depolymerization cleaves the glycosidic linkages of N-sulfated glucosamine (B1671600) residues, which results in the formation of a characteristic 2,5-anhydro-D-mannitol residue at the reducing end of many of the oligosaccharide chains. The structure is largely characterized by a 2-O-sulfo-α-lidopyranosuronic acid group.[2]

Predominant Repeating Disaccharide Unit

The primary repeating unit in the reviparin sodium chains is a disaccharide composed of a sulfated iduronic acid and a sulfated glucosamine residue linked via an α(1→4) glycosidic bond.

G cluster_0 IdoA(2S) cluster_1 GlcNS(6S) IdoA α-L-Iduronic acid (2-O-sulfate) GlcNS α-D-Glucosamine (N-sulfate, 6-O-sulfate) IdoA->GlcNS α(1→4)

Caption: Simplified representation of the major repeating disaccharide unit in reviparin.

Experimental Protocols

The characterization of reviparin sodium relies on sophisticated analytical techniques to determine its molecular weight distribution and fine structural details.

Molecular Weight Determination: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Size-Exclusion Chromatography (SEC) coupled with Multi-Angle Light Scattering (MALS) is an absolute method for determining the molar mass of macromolecules without relying on column calibration with molecular weight standards.[4] This makes it a powerful tool for the analysis of polydisperse samples like LMWHs.

Experimental Workflow:

G prep Sample Preparation (Reviparin in mobile phase, ~5 mg/mL) hplc HPLC System with SEC Column prep->hplc Inject mals MALS Detector (Measures scattered light intensity) hplc->mals Elute ri RI Detector (Measures concentration) hplc->ri Elute analysis Data Analysis Software (e.g., ASTRA) mals->analysis ri->analysis result Output: Mw, Mn, Polydispersity analysis->result Calculate

Caption: Workflow for the determination of absolute molecular weight by SEC-MALS.

Detailed Methodology:

  • System Preparation: The HPLC system is equipped with a suitable size-exclusion column (e.g., TSKgel G2000 SWxl) and equilibrated with the mobile phase.

  • Mobile Phase: A high ionic strength buffer, such as 0.2 M sodium sulfate (B86663) at pH 5.0, is used to minimize non-specific interactions between the highly charged heparin molecules and the stationary phase.[5]

  • Sample Preparation: A solution of reviparin sodium is prepared in the mobile phase at a precisely known concentration (e.g., 5-10 mg/mL) and filtered through a 0.2 µm filter.

  • Injection and Separation: A defined volume of the sample is injected onto the column. The molecules are separated based on their hydrodynamic volume, with larger molecules eluting first.

  • Detection: The eluent from the column passes sequentially through the MALS and then the Refractive Index (RI) detectors. The MALS detector measures the intensity of light scattered by the molecules at multiple angles, while the RI detector measures the sample concentration in real-time.

  • Data Analysis: Specialized software analyzes the light scattering and concentration data to calculate the absolute molar mass at each elution slice. Integration across the entire peak yields the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index.

Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H) and two-dimensional (e.g., HSQC) NMR spectroscopy are indispensable tools for the structural elucidation of LMWHs.[6][7] NMR can identify characteristic signals from the terminal residues created during depolymerization, quantify different types of monosaccharides and their sulfation patterns, and confirm the identity of the LMWH.[7][8]

Experimental Workflow:

G prep Sample Preparation (Repeated D₂O exchange, dissolve ~20-40 mg in D₂O) nmr High-Field NMR Spectrometer (e.g., 600 MHz with cryoprobe) prep->nmr Insert sample acq Data Acquisition (1D ¹H, 2D ¹H-¹³C HSQC) nmr->acq proc Spectral Processing (Fourier transform, phasing, baseline correction) acq->proc analysis Spectral Analysis (Signal integration and assignment) proc->analysis result Output: Structural fingerprint, end-group analysis, sulfation patterns analysis->result

Caption: General workflow for the structural characterization of reviparin by NMR.

Detailed Methodology:

  • Sample Preparation: The reviparin sodium sample is repeatedly lyophilized from deuterium (B1214612) oxide (D₂O) to replace exchangeable protons (e.g., from -OH, -NH) with deuterium. The final sample is dissolved in high-purity D₂O (99.96%) at a concentration of 20-40 mg/mL.

  • NMR Instrument: A high-field NMR spectrometer (≥ 600 MHz) is used to achieve the necessary resolution and sensitivity for these complex molecules. A cryoprobe is often employed to enhance the signal-to-noise ratio.[8]

  • Data Acquisition:

    • 1D ¹H Spectrum: A proton NMR spectrum is acquired to provide a general "fingerprint" of the sample. Key anomeric proton signals (H1) and signals from the unique terminal residues are identified in this spectrum.

    • 2D HSQC Spectrum: A Heteronuclear Single Quantum Coherence (HSQC) experiment is performed. This powerful 2D technique correlates each proton with its directly attached carbon-13 nucleus, providing a highly resolved map of the molecule's structure.

  • Data Processing and Analysis: The raw data (Free Induction Decay) is processed using specialized software. This involves Fourier transformation, phase correction, and baseline correction. The resulting spectra are then analyzed by assigning the cross-peaks in the HSQC spectrum to specific protons and carbons within the heparin structure by comparing them to published data and reference spectra. This allows for the identification and quantification of the constituent monosaccharides, their sulfation patterns, and the specific structural motifs that are characteristic of reviparin sodium.

References

The Anticoagulant Profile of Clivarin: A Technical Guide to its Inhibition of Factor Xa and Thrombin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Venous thromboembolism (VTE), encompassing deep vein thrombosis (DVT) and pulmonary embolism (PE), remains a significant cause of morbidity and mortality worldwide. Low molecular weight heparins (LMWHs), derived from the controlled depolymerization of unfractionated heparin (UFH), represent a cornerstone in the prevention and treatment of VTE.[1][2] Clivarin, the brand name for reviparin sodium, is a second-generation LMWH characterized by a narrow molecular weight distribution.[3][4] Like other LMWHs, this compound's primary anticoagulant effect is mediated through its interaction with ATIII.[5] This interaction induces a conformational change in ATIII, accelerating its ability to inactivate key coagulation enzymes, most notably Factor Xa and thrombin.[2][5]

A defining characteristic of LMWHs, including this compound, is their preferential inhibition of Factor Xa over thrombin.[5][6] This selectivity is attributed to the shorter polysaccharide chains of LMWHs compared to UFH.[6] While the binding of the specific pentasaccharide sequence within the heparin chain to ATIII is sufficient to inhibit Factor Xa, the inhibition of thrombin requires the formation of a ternary bridge complex involving both ATIII and thrombin, a process less efficiently mediated by the shorter LMWH chains.[6] This preferential anti-Xa activity is believed to contribute to the favorable safety and efficacy profile of LMWHs, including a more predictable anticoagulant response and a lower incidence of heparin-induced thrombocytopenia (HIT) compared to UFH.

Mechanism of Action: Inhibition of Factor Xa and Thrombin

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin (B1330869) clot. This process is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is a critical enzyme positioned at the convergence of the intrinsic and extrinsic pathways, responsible for the conversion of prothrombin to thrombin. Thrombin, in turn, is a multifunctional enzyme that cleaves fibrinogen to fibrin monomers, activates platelets, and amplifies its own generation through feedback activation of other coagulation factors.

This compound's anticoagulant effect is indirect, relying on the presence of ATIII. The mechanism can be summarized in the following steps:

  • Binding to Antithrombin III: Reviparin sodium binds to ATIII via a specific high-affinity pentasaccharide sequence.

  • Conformational Change in Antithrombin III: This binding induces a conformational change in ATIII, which significantly accelerates its inhibitory activity.

  • Inhibition of Factor Xa: The this compound-ATIII complex rapidly inactivates Factor Xa. This is the primary mechanism of this compound's anticoagulant action.[6]

  • Inhibition of Thrombin (Factor IIa): The this compound-ATIII complex can also inactivate thrombin, but to a lesser extent than Factor Xa.[2][6]

The preferential inhibition of Factor Xa is a key pharmacodynamic feature of this compound. By inhibiting Factor Xa, this compound effectively reduces the burst of thrombin generation, a pivotal event in the amplification of the coagulation cascade.

Quantitative Data on Factor Xa and Thrombin Inhibition

While direct inhibition constants such as Ki or IC50 values for reviparin are not consistently reported in the literature, its anticoagulant activity is well-characterized by its anti-Xa and anti-IIa activities, typically measured in International Units (IU).

ParameterValueReference
Anti-Xa/Anti-IIa Ratio ≥ 3.6[4]
3.6 - 6.1
5.3[7]
Specific Anti-Xa Activity 124 anti-Xa IU/mg[8]
Specific aPTT Activity ~30 U/mg[8]

Note: The anti-Xa/anti-IIa ratio highlights the preferential inhibition of Factor Xa over thrombin. A higher ratio indicates greater selectivity for Factor Xa.

Experimental Protocols

The determination of the anti-Xa and anti-IIa activity of this compound is crucial for its characterization and quality control. These activities are typically measured using chromogenic substrate assays, as outlined in pharmacopeias such as the United States Pharmacopeia (USP) General Chapter <208>.

Determination of Anti-Factor Xa Activity (Chromogenic Assay)

Principle: This assay is based on the ability of the this compound-ATIII complex to inhibit a known amount of Factor Xa. The residual Factor Xa activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is quantified spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the anti-Xa activity of the this compound sample.

Materials:

  • Tris-NaCl buffer (pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Human Antithrombin III (ATIII)

  • Human Factor Xa

  • Chromogenic Factor Xa substrate (e.g., S-2222)

  • Reviparin sodium standard and test samples

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare working solutions of ATIII, Factor Xa, and the chromogenic substrate in the appropriate buffer. Prepare a series of dilutions of the reviparin sodium standard and the test sample.

  • Incubation with ATIII: In a microplate well, incubate a defined volume of the reviparin standard or sample with a defined concentration of ATIII for a specified time (e.g., 2 minutes) at 37°C to allow for the formation of the this compound-ATIII complex.

  • Addition of Factor Xa: Add a known excess amount of Factor Xa to the wells and incubate for a precise period (e.g., 1 minute) at 37°C. During this time, the this compound-ATIII complex will inactivate a portion of the added Factor Xa.

  • Addition of Chromogenic Substrate: Add the chromogenic Factor Xa substrate to the wells. The residual, uninhibited Factor Xa will cleave the substrate, releasing the chromophore.

  • Measurement: After a fixed incubation time (e.g., 2 minutes), stop the reaction (e.g., with citric acid) and measure the absorbance at 405 nm using a microplate reader.

  • Calculation: Construct a standard curve by plotting the absorbance values against the known concentrations of the reviparin standard. The anti-Xa activity of the test sample is then determined by interpolation from this standard curve.

Determination of Anti-Factor IIa (Thrombin) Activity (Chromogenic Assay)

Principle: This assay is analogous to the anti-Xa assay but measures the ability of the this compound-ATIII complex to inhibit thrombin. The residual thrombin activity is quantified using a thrombin-specific chromogenic substrate.

Materials:

  • Tris-NaCl buffer (pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Human Antithrombin III (ATIII)

  • Human Thrombin (Factor IIa)

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Reviparin sodium standard and test samples

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare working solutions of ATIII, thrombin, and the chromogenic substrate in the appropriate buffer. Prepare a series of dilutions of the reviparin sodium standard and the test sample.

  • Incubation with ATIII: In a microplate well, incubate a defined volume of the reviparin standard or sample with a defined concentration of ATIII for a specified time (e.g., 2 minutes) at 37°C.

  • Addition of Thrombin: Add a known excess amount of thrombin to the wells and incubate for a precise period (e.g., 1 minute) at 37°C.

  • Addition of Chromogenic Substrate: Add the chromogenic thrombin substrate to the wells.

  • Measurement: After a fixed incubation time (e.g., 2 minutes), stop the reaction and measure the absorbance at 405 nm.

  • Calculation: Construct a standard curve using the reviparin standard and determine the anti-IIa activity of the test sample.

Visualizations

Signaling Pathways

Coagulation_Cascade_and_Clivarin_Inhibition cluster_Inhibition Inhibition by this compound-ATIII Complex XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X VIIIa TF_VIIa Tissue Factor + VIIa TF_VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Xa->Prothrombin Va Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin This compound This compound ATIII Antithrombin III Clivarin_ATIII This compound-ATIII Complex Clivarin_ATIII->Xa Strong Inhibition Clivarin_ATIII->Thrombin Weak Inhibition

Caption: Coagulation cascade and points of inhibition by the this compound-ATIII complex.

Experimental Workflows

Chromogenic_Assay_Workflow cluster_AntiXa Anti-Factor Xa Assay cluster_AntiIIa Anti-Factor IIa Assay A1 Prepare Reviparin dilutions and ATIII solution A2 Incubate Reviparin + ATIII (37°C, 2 min) A1->A2 A3 Add excess Factor Xa (37°C, 1 min) A2->A3 A4 Add Chromogenic Factor Xa Substrate A3->A4 A5 Incubate (37°C, 2 min) A4->A5 A6 Stop reaction & Measure Absorbance at 405 nm A5->A6 B1 Prepare Reviparin dilutions and ATIII solution B2 Incubate Reviparin + ATIII (37°C, 2 min) B1->B2 B3 Add excess Thrombin (37°C, 1 min) B2->B3 B4 Add Chromogenic Thrombin Substrate B3->B4 B5 Incubate (37°C, 2 min) B4->B5 B6 Stop reaction & Measure Absorbance at 405 nm B5->B6

Caption: Generalized workflow for chromogenic anti-Xa and anti-IIa assays.

Discussion and Conclusion

This compound (reviparin sodium) is a low molecular weight heparin that functions as an indirect anticoagulant by potentiating the activity of antithrombin III. Its primary mechanism of action is the potent inhibition of Factor Xa, which plays a central role in the coagulation cascade. The inhibitory effect on thrombin is considerably weaker, as reflected by an anti-Xa/anti-IIa ratio that is significantly greater than one. This preferential inhibition of Factor Xa is a hallmark of LMWHs and is thought to contribute to their favorable therapeutic index.

The quantitative assessment of this compound's activity relies on chromogenic assays that measure its ability to inhibit Factor Xa and thrombin in the presence of ATIII. These assays are essential for the quality control and standardization of the drug product. While specific kinetic parameters such as Ki and IC50 values for reviparin are not widely published, the anti-Xa and anti-IIa activity units provide a reliable measure of its biological function.

For researchers and drug development professionals, a thorough understanding of this compound's mechanism of action and the methods used to characterize its activity is paramount. The information and protocols provided in this technical guide offer a comprehensive overview to support further research and development in the field of anticoagulation. Future studies aimed at elucidating the precise kinetic parameters of reviparin's interaction with Factor Xa and thrombin would be of significant value to the scientific community.

References

An In-depth Technical Guide to the Biochemical Profile of Reviparin Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reviparin sodium is a second-generation low molecular weight heparin (LMWH) derived from the controlled nitrous acid depolymerization of porcine mucosal heparin.[1] As a highly effective anticoagulant, it is utilized in the prophylaxis and treatment of thromboembolic disorders, such as deep vein thrombosis (DVT) and pulmonary embolism (PE).[2] This technical guide provides a comprehensive overview of the biochemical profile of reviparin sodium, detailing its mechanism of action, physicochemical properties, pharmacokinetics, and pharmacodynamics. The information is presented to support further research and drug development efforts in the field of anticoagulation.

Physicochemical Properties

Reviparin sodium is characterized by a narrow and well-defined molecular weight distribution, which contributes to its predictable pharmacokinetic and pharmacodynamic profile.[3][4]

PropertyValueReferences
Mean Peak Molecular Weight 3900 Da[3][4]
Average Molecular Weight 3150 - 5150 Da[5]
Source Porcine intestinal mucosa[6]
Manufacturing Process Controlled nitrous acid depolymerization[1][6]

Mechanism of Action

The anticoagulant effect of reviparin sodium is primarily mediated through its interaction with antithrombin III (ATIII), a natural inhibitor of several coagulation proteases.[2][7] By binding to ATIII, reviparin sodium induces a conformational change in the serpin, which markedly accelerates the rate at which ATIII inhibits key clotting factors, predominantly Factor Xa and to a lesser extent, Factor IIa (thrombin).[2][8]

The preferential inhibition of Factor Xa over Factor IIa is a hallmark of LMWHs like reviparin sodium.[2] This is attributed to the fact that only a subset of the heparin chains, those of sufficient length, are able to form the ternary bridge between antithrombin and thrombin required for potent thrombin inhibition. In contrast, the binding of reviparin sodium to antithrombin is sufficient to accelerate the inhibition of Factor Xa.[2] This higher anti-Xa to anti-IIa activity ratio contributes to a more favorable safety profile with a reduced risk of bleeding complications compared to unfractionated heparin (UFH).[3]

Furthermore, reviparin sodium has been shown to stimulate the release of Tissue Factor Pathway Inhibitor (TFPI) from endothelial cells, which provides an additional layer of anticoagulation by inhibiting the initiation of the extrinsic coagulation pathway.[2]

coagulation_cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue Factor Tissue Factor VIIa VIIa Tissue Factor->VIIa Activation X X VIIa->X Activation Xa Xa X->Xa XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activation XIa XIa IX IX XIa->IX Activation IXa IXa IXa->X Activation Prothrombin (II) Prothrombin (II) Xa->Prothrombin (II) Activation Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Fibrinogen Fibrinogen Thrombin (IIa)->Fibrinogen Cleavage Fibrin Fibrin Fibrinogen->Fibrin Fibrin Clot Fibrin Clot Fibrin->Fibrin Clot Reviparin Reviparin Antithrombin III Antithrombin III Reviparin->Antithrombin III Potentiates TFPI TFPI Reviparin->TFPI Releases Antithrombin III->Xa Inhibits Antithrombin III->Thrombin (IIa) Inhibits TFPI->VIIa Inhibits

Figure 1: Mechanism of action of reviparin sodium on the coagulation cascade.

Pharmacodynamics

The pharmacodynamic effects of reviparin sodium are primarily characterized by its anti-Xa and anti-IIa activities. The ratio of these activities is a key determinant of its antithrombotic efficacy and bleeding risk.

ParameterValueReferences
Anti-Xa/Anti-IIa Ratio ≥ 3.6[3][4]
In vitro Anti-Xa/Anti-IIa Ratio 3.6 - 6.1[5]
Specific Anti-Xa Potency 124 IU/mg[9]
aPTT Activity ~30 U/mg[9]

Pharmacokinetics

Reviparin sodium exhibits a predictable pharmacokinetic profile following subcutaneous administration, which allows for weight-adjusted dosing without the need for routine coagulation monitoring in most patients.[2]

ParameterValueReferences
Bioavailability (subcutaneous) ~95%[5][10][11]
Time to Peak Plasma Concentration (Tmax) 3 hours[5][10][11]
Elimination Half-life ~3 hours[5][10][11]
Volume of Distribution ~5 Liters[5]
Total Clearance ~18 ml/min[5]
Route of Elimination Primarily renal[2][5]

Experimental Protocols

Determination of Molecular Weight Distribution

The molecular weight and its distribution for low molecular weight heparins like reviparin sodium are critical quality attributes. High-Performance Size Exclusion Chromatography (HP-SEC) is the standard method employed.

Principle: This technique separates molecules based on their hydrodynamic volume. A column packed with porous particles is used, and larger molecules elute earlier than smaller molecules.

Methodology:

  • System: A high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column (e.g., TSKgel G2000SW) and a refractive index (RI) detector.

  • Mobile Phase: A buffered aqueous solution, typically sodium sulfate (B86663) or sodium chloride, to maintain ionic strength and prevent interactions between the heparin molecules and the column matrix.

  • Calibration: The system is calibrated using a set of well-characterized heparin fractions of known molecular weights.

  • Sample Preparation: A solution of reviparin sodium is prepared in the mobile phase.

  • Analysis: The sample is injected into the HPLC system, and the elution profile is recorded by the RI detector.

  • Data Analysis: The molecular weight distribution is calculated by comparing the elution profile of the sample to the calibration curve.

GPC_Workflow Reviparin Sample Reviparin Sample HPLC System HPLC System Reviparin Sample->HPLC System Inject Size-Exclusion Column Size-Exclusion Column HPLC System->Size-Exclusion Column Flows through RI Detector RI Detector Size-Exclusion Column->RI Detector Elutes to Chromatogram Chromatogram RI Detector->Chromatogram Generates Data Analysis Data Analysis Chromatogram->Data Analysis Analyzed Calibration Standards Calibration Standards Calibration Curve Calibration Curve Calibration Standards->Calibration Curve Generate Calibration Curve->Data Analysis Used for Molecular Weight Distribution Molecular Weight Distribution Data Analysis->Molecular Weight Distribution Calculates

Figure 2: Experimental workflow for determining molecular weight distribution by HP-SEC.

Measurement of Anti-Factor Xa and Anti-Factor IIa Activity

The anticoagulant activity of reviparin sodium is quantified by measuring its ability to inhibit Factor Xa and Factor IIa, typically using a chromogenic substrate assay.[12]

Principle: The assay measures the residual activity of Factor Xa or Factor IIa after incubation with the LMWH in the presence of excess antithrombin. A chromogenic substrate, which is cleaved by the active factor to produce a colored product, is used for detection. The color intensity is inversely proportional to the LMWH activity.

Methodology for Anti-Factor Xa Activity:

  • Sample Preparation: Platelet-poor plasma is obtained from citrated blood samples.

  • Reagents:

    • Excess human Antithrombin III.

    • Excess bovine Factor Xa.

    • A chromogenic substrate specific for Factor Xa (e.g., S-2222).

  • Procedure: a. The plasma sample containing reviparin sodium is incubated with a known amount of excess antithrombin III. b. A known amount of excess Factor Xa is added. The reviparin/ATIII complex will inactivate a portion of the Factor Xa. c. The chromogenic substrate is added. The residual active Factor Xa cleaves the substrate, releasing a colored p-nitroaniline (pNA) group.

  • Detection: The rate of pNA release is measured spectrophotometrically at 405 nm.

  • Quantification: The anti-Factor Xa activity is determined by comparing the absorbance to a standard curve prepared with a known concentration of reviparin sodium or a LMWH standard.

The protocol for anti-Factor IIa activity is analogous, using Factor IIa and a Factor IIa-specific chromogenic substrate.

AntiXa_Assay cluster_reaction Reaction Mixture Plasma (Reviparin) Plasma (Reviparin) Incubation 1 Incubation 1 Plasma (Reviparin)->Incubation 1 Incubation 2 Incubation 2 Incubation 1->Incubation 2 Antithrombin III (excess) Antithrombin III (excess) Antithrombin III (excess)->Incubation 1 Substrate Addition Substrate Addition Incubation 2->Substrate Addition Factor Xa (excess) Factor Xa (excess) Factor Xa (excess)->Incubation 2 Color Development Color Development Substrate Addition->Color Development Residual Xa cleaves substrate Chromogenic Substrate Chromogenic Substrate Chromogenic Substrate->Substrate Addition Spectrophotometry (405 nm) Spectrophotometry (405 nm) Color Development->Spectrophotometry (405 nm) Measure absorbance Quantification Quantification Spectrophotometry (405 nm)->Quantification Compare to standard curve Anti-Xa Activity (IU/mL) Anti-Xa Activity (IU/mL) Quantification->Anti-Xa Activity (IU/mL) Determine

Figure 3: Experimental workflow for the chromogenic anti-Factor Xa assay.

Conclusion

Reviparin sodium possesses a well-defined biochemical profile that underpins its clinical efficacy and safety as an anticoagulant. Its specific molecular weight distribution, high anti-Xa to anti-IIa activity ratio, and predictable pharmacokinetics make it a valuable therapeutic option for the management of thromboembolic diseases. The detailed methodologies provided in this guide for the characterization of its key biochemical attributes are intended to support quality control, further research, and the development of next-generation antithrombotic agents.

References

The Genesis and Advancement of Reviparin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Development, and Clinical Application of a Second-Generation Low Molecular Weight Heparin

Introduction

Reviparin is a second-generation low molecular weight heparin (LMWH) that has carved a significant niche in the prevention and treatment of thromboembolic disorders.[1][2] Derived from the controlled nitrous acid depolymerization of porcine mucosal heparin, reviparin exhibits a more predictable anticoagulant response and a better safety profile compared to unfractionated heparin (UFH).[3][4] This technical guide provides a comprehensive overview of the discovery, development, and core scientific principles of reviparin, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

The development of reviparin was a direct progression from the foundational understanding of heparin's anticoagulant properties and the subsequent drive to mitigate its clinical limitations. The core innovation behind LMWHs like reviparin lies in the fractionation of heparin into shorter polysaccharide chains, which alters its biological activity.

Chemical Synthesis: Controlled Nitrous Acid Depolymerization

Reviparin is synthesized through a process of controlled nitrous acid depolymerization of heparin extracted from porcine intestinal mucosa.[3][4] This method allows for the generation of heparin fragments with a relatively narrow and consistent molecular weight distribution.[4]

Experimental Protocol: Nitrous Acid Depolymerization of Heparin

  • Starting Material: Unfractionated heparin sodium salt derived from porcine intestinal mucosa.

  • Depolymerization Reaction:

    • Dissolve the unfractionated heparin in an aqueous solution.

    • Cool the solution to a controlled temperature (e.g., 4°C).

    • Add a predetermined amount of sodium nitrite (B80452) to the heparin solution.

    • Adjust the pH of the solution to an acidic range (typically pH 2.5-4.0) using a suitable acid (e.g., hydrochloric acid) to generate nitrous acid in situ.

    • The reaction is allowed to proceed for a specific duration, which is a critical parameter for controlling the extent of depolymerization and the final molecular weight of the reviparin.

    • The reaction is terminated by raising the pH to a neutral or slightly alkaline range.

  • Purification:

    • The resulting LMWH fragments are purified to remove residual reactants and larger or smaller heparin fragments.

    • Purification methods may include fractional precipitation with organic solvents (e.g., ethanol) and/or chromatography techniques.

  • Characterization: The final reviparin product is characterized by its molecular weight distribution, anti-Factor Xa and anti-Factor IIa activities, and other physicochemical properties.[1][4]

G UFH Unfractionated Heparin (from porcine mucosa) Depolymerization Controlled Depolymerization UFH->Depolymerization NitrousAcid Nitrous Acid (HNO2) (generated in situ from NaNO2 and acid) NitrousAcid->Depolymerization Purification Purification (e.g., fractional precipitation, chromatography) Depolymerization->Purification Reviparin Reviparin Sodium Purification->Reviparin

Figure 1: Reviparin Synthesis Workflow.

Physicochemical and Pharmacological Properties

The controlled manufacturing process of reviparin results in a product with distinct and reproducible characteristics.

PropertyValueReference
Average Molecular Weight ~3900 Da[5]
Source Porcine intestinal mucosa[3]
Anti-Xa:Anti-IIa Activity Ratio 3.6 - 6.1[6]
Specific Anti-Xa Activity ~120 anti-Xa U/mg[3][4]
Specific Anticoagulant Activity ~32 U/mg[3][4]
Bioavailability (subcutaneous) ~95%[6]
Elimination Half-life ~3 hours[6]
Peak Plasma Concentration 3 hours post-subcutaneous injection[6]

Mechanism of Action

Reviparin's primary mechanism of action is the potentiation of antithrombin III (ATIII), a natural anticoagulant protein.[2] This interaction accelerates the inactivation of key coagulation factors, primarily Factor Xa and to a lesser extent, Factor IIa (thrombin).[2] The higher ratio of anti-Xa to anti-IIa activity is a hallmark of LMWHs and contributes to a more favorable safety profile with a reduced risk of bleeding compared to UFH.[6]

Beyond its direct anticoagulant effects, reviparin also induces the release of Tissue Factor Pathway Inhibitor (TFPI) from the vascular endothelium.[1][3][4] TFPI is a potent inhibitor of the tissue factor-Factor VIIa complex, which is the primary initiator of the extrinsic coagulation cascade. This dual mechanism of action contributes to the overall antithrombotic efficacy of reviparin.

G cluster_reviparin_action Reviparin's Dual Mechanism cluster_coagulation_cascade Coagulation Cascade Reviparin Reviparin ATIII Antithrombin III (ATIII) Reviparin->ATIII Potentiates TFPI_release Endothelial Release of TFPI Reviparin->TFPI_release Induces FactorXa Factor Xa ATIII->FactorXa Inhibits Thrombin Thrombin (Factor IIa) ATIII->Thrombin Inhibits TF_FVIIa TF-FVIIa Complex TFPI_release->TF_FVIIa Inhibits FactorX Factor X FactorX->FactorXa Activation FactorXa->Thrombin Activates Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin TissueFactor Tissue Factor TissueFactor->TF_FVIIa FactorVIIa Factor VIIa FactorVIIa->TF_FVIIa TF_FVIIa->FactorXa Activates

Figure 2: Reviparin's Mechanism of Action.

Key Preclinical and Clinical Development

The development of reviparin has been supported by a robust program of preclinical and clinical studies demonstrating its efficacy and safety across various indications.

Preclinical Studies

Preclinical investigations in animal models of thrombosis have shown that reviparin produces a dose- and time-dependent antithrombotic effect.[1][3] Notably, these studies also revealed that a sustained antithrombotic effect can be observed even when ex vivo anticoagulant actions are no longer detectable.[4] Furthermore, repeated administration of reviparin was found to produce progressively stronger antithrombotic effects.[4]

Major Clinical Trials

Several large-scale clinical trials have established the clinical utility of reviparin.

Trial NameIndicationComparatorKey FindingsReference
COLUMBUS Treatment of venous thromboembolism (VTE)Intravenous unfractionated heparin (UFH)Reviparin was as effective and safe as adjusted-dose intravenous UFH for the initial management of VTE.[2][7][8]
CORTES Prevention of recurrent VTEIntravenous unfractionated heparin (UFH)Reviparin was significantly more effective than intravenous UFH in preventing recurrent VTE.[2]
CREATE Acute myocardial infarction with ST-segment elevationPlaceboReviparin, when initiated early and given for 7 days, reduced the primary composite outcome of death, myocardial reinfarction, or stroke.[9][10]
REVIVE Treatment of VTE in childrenUFH followed by oral anticoagulationAlthough underpowered, the trial provided valuable data on the use of reviparin in a pediatric population, suggesting comparable efficacy and a potential for fewer major bleeding events compared to standard therapy.[11]

Experimental Protocol: A Generalized Overview of Reviparin Clinical Trials

  • Study Design: Typically randomized, controlled trials, which may be double-blind or open-label depending on the comparator and clinical setting.

  • Patient Population: Patients with a confirmed diagnosis of the target indication (e.g., DVT, PE, acute MI) meeting specific inclusion and exclusion criteria.

  • Intervention: Subcutaneous administration of reviparin at a dose determined by the indication and patient weight. Dosing regimens have included once or twice daily injections.

  • Comparator: The standard of care for the specific indication, such as intravenous UFH, another LMWH, or placebo.

  • Primary Endpoints: Clinically relevant outcomes such as the incidence of recurrent VTE, major bleeding events, or a composite of cardiovascular events (death, MI, stroke).

  • Safety Assessments: Monitoring for adverse events, with a particular focus on bleeding complications, thrombocytopenia, and injection site reactions.

G PatientScreening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization PatientScreening->Randomization ReviparinArm Reviparin Arm (Subcutaneous Injection) Randomization->ReviparinArm ComparatorArm Comparator Arm (e.g., UFH, Placebo) Randomization->ComparatorArm TreatmentPeriod Treatment Period (Specified Duration) ReviparinArm->TreatmentPeriod ComparatorArm->TreatmentPeriod FollowUp Follow-up Period TreatmentPeriod->FollowUp DataCollection Data Collection (Efficacy and Safety Endpoints) FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis

Figure 3: Generalized Clinical Trial Workflow.

Bioanalytical Methods

The characterization and monitoring of reviparin rely on specific bioanalytical assays.

Molecular Weight Determination

Size exclusion chromatography (SEC) is a key method for determining the molecular weight distribution of LMWHs like reviparin.[12][13][14][15]

Experimental Protocol: Size Exclusion Chromatography for Molecular Weight Determination

  • Instrumentation: High-performance liquid chromatography (HPLC) system equipped with a size exclusion column suitable for separating polysaccharides.

  • Mobile Phase: An aqueous buffer with a high salt concentration (e.g., >1.0 M) to minimize ionic interactions between the heparin molecules and the stationary phase.[12]

  • Calibration: The system is calibrated using a series of well-characterized molecular weight standards (e.g., pullulan standards).

  • Detection: Detection is typically achieved using a refractive index (RI) detector. More advanced setups may include a multi-angle light scattering (MALLS) detector for absolute molecular weight determination.

  • Analysis: The elution profile of the reviparin sample is compared to the calibration curve to determine its average molecular weight and polydispersity.

Anti-Factor Xa and Anti-Factor IIa Assays

Chromogenic assays are the standard methods for quantifying the anticoagulant activity of reviparin.[16][17][18][19]

Experimental Protocol: Chromogenic Anti-Factor Xa Assay

  • Sample Preparation: Patient plasma or a purified reviparin solution is prepared and diluted as necessary.

  • Incubation with ATIII and Factor Xa: The sample is incubated with a known excess of antithrombin III and Factor Xa. Reviparin in the sample potentiates the formation of an ATIII-Factor Xa complex, inactivating a portion of the Factor Xa.

  • Addition of Chromogenic Substrate: A chromogenic substrate specific for Factor Xa is added.

  • Colorimetric Measurement: The residual, active Factor Xa cleaves the chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline). The intensity of the color is measured spectrophotometrically (typically at 405 nm) and is inversely proportional to the anti-Xa activity of the reviparin in the sample.

  • Quantification: The anti-Xa activity is determined by comparing the absorbance to a standard curve generated with known concentrations of a reviparin reference standard.

The anti-Factor IIa assay follows a similar principle, but with the substitution of Factor Xa with Factor IIa (thrombin) and a thrombin-specific chromogenic substrate.[20][21][22]

Tissue Factor Pathway Inhibitor (TFPI) Assay

Enzyme-linked immunosorbent assays (ELISAs) are commonly used to measure the concentration of TFPI in plasma samples following reviparin administration.[23][24][25][26][27]

Experimental Protocol: TFPI ELISA

  • Plate Coating: A microplate is coated with a capture antibody specific for TFPI.

  • Sample Incubation: Plasma samples from patients treated with reviparin are added to the wells, and any TFPI present binds to the capture antibody.

  • Detection Antibody: A detection antibody, also specific for TFPI and conjugated to an enzyme (e.g., horseradish peroxidase), is added.

  • Substrate Addition: A substrate for the enzyme is added, leading to a color change.

  • Measurement and Quantification: The intensity of the color is measured spectrophotometrically, and the concentration of TFPI is determined by comparison to a standard curve.

Conclusion

Reviparin stands as a testament to the successful evolution of anticoagulant therapy. Its development, rooted in the controlled chemical modification of unfractionated heparin, has yielded a therapeutic agent with a predictable pharmacokinetic profile, a favorable safety record, and proven efficacy in the management of thromboembolic diseases. The continued application and study of reviparin underscore the importance of targeted drug design in improving patient outcomes in cardiovascular medicine.

References

Clivarin® (Reviparin Sodium): A Technical Guide to its Role in the Prevention of Venous Thromboembolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venous thromboembolism (VTE), encompassing deep vein thrombosis (DVT) and pulmonary embolism (PE), represents a significant cause of morbidity and mortality, particularly in postsurgical and medically ill patients. Low molecular weight heparins (LMWHs) have become a cornerstone of VTE prophylaxis. This technical guide provides an in-depth analysis of Clivarin® (reviparin sodium), a second-generation LMWH, focusing on its mechanism of action, pharmacokinetic profile, and clinical efficacy in the prevention of VTE. Detailed experimental protocols for key analytical methods and preclinical models are provided to support further research and development in the field of anticoagulation.

Introduction

This compound® (reviparin sodium) is a low molecular weight heparin derived from the controlled nitrous acid depolymerization of unfractionated heparin (UFH) sourced from porcine intestinal mucosa. With a mean molecular weight of approximately 3900 Daltons, this compound® is characterized by a high anti-Factor Xa to anti-Factor IIa activity ratio, which contributes to its favorable efficacy and safety profile.[1] This document will elucidate the core scientific principles underlying the use of this compound® for VTE prophylaxis, supported by quantitative data from pivotal clinical trials and detailed methodologies for relevant experimental procedures.

Mechanism of Action

This compound's® primary anticoagulant effect is mediated through its interaction with antithrombin (AT), a natural inhibitor of coagulation proteases.[2][3] Upon binding to AT, this compound® induces a conformational change in the AT molecule, accelerating its inhibitory activity against coagulation factors, primarily Factor Xa and to a lesser extent, Factor IIa (thrombin).[2][3] The preferential inhibition of Factor Xa disrupts the coagulation cascade at a critical amplification step, leading to a significant reduction in thrombin generation and subsequent fibrin (B1330869) clot formation.[2]

The higher ratio of anti-Xa to anti-IIa activity of this compound®, compared to UFH, is a key characteristic of LMWHs.[2] This targeted activity is thought to contribute to a more predictable anticoagulant response and a potentially lower risk of bleeding complications.[1]

Signaling Pathway of this compound® in Coagulation

This compound This compound® (Reviparin) Clivarin_AT This compound®-AT Complex This compound->Clivarin_AT Binds to AT Antithrombin (AT) AT->Clivarin_AT Inactive_FXa Inactive Factor Xa Clivarin_AT->Inactive_FXa Potently Inhibits Inactive_FIIa Inactive Thrombin Clivarin_AT->Inactive_FIIa Weakly Inhibits FXa Factor Xa FIIa Thrombin (Factor IIa) FXa->FIIa Activates FXa->Inactive_FXa FII Prothrombin (Factor II) FII->FIIa Fibrin Fibrin Clot FIIa->Fibrin Converts FIIa->Inactive_FIIa Fibrinogen Fibrinogen Fibrinogen->Fibrin

Caption: this compound®'s mechanism of action in the coagulation cascade.

Pharmacokinetics

This compound® is administered via subcutaneous injection and exhibits predictable pharmacokinetic properties. It has a high bioavailability of approximately 95%.[4] Following subcutaneous administration, peak plasma anti-Xa activity is typically reached within 3 hours. The elimination half-life is approximately 3 hours, and the primary route of excretion is renal.[4]

Clinical Efficacy in VTE Prophylaxis

The efficacy of this compound® in preventing VTE has been demonstrated in numerous clinical trials across various patient populations, including those undergoing general and orthopedic surgery.

General Surgery

A large, randomized, multicenter, double-blind study compared the efficacy and safety of this compound® with unfractionated heparin (UFH) for the prevention of postoperative VTE in patients undergoing general surgery.[5]

Table 1: Efficacy and Safety of this compound® vs. UFH in General Surgery [5]

OutcomeThis compound® (1,750 anti-Xa IU once daily)UFH (5,000 IU twice daily)95% Confidence Intervalp-value
Number of Patients 675676
Incidence of DVT and PE 4.8%4.4%3.3-6.7% (this compound®) 2.9-6.2% (UFH)Not Significant
Post-operative Bleeding Complications Less FrequentMore Frequent< 0.01
Orthopedic Surgery

In high-risk orthopedic surgery, such as total hip replacement, this compound® has been shown to be as effective as other LMWHs, like enoxaparin.[6]

Table 2: Efficacy of this compound® vs. Enoxaparin in Total Hip Replacement [6]

OutcomeThis compound® (4,200 anti-Xa IU once daily)Enoxaparin (40 mg once daily)
Number of Patients (Evaluable) 208208
Incidence of DVT 10%9%
Incidence of Proximal DVT 6%6%
Treatment of Acute VTE

Beyond prophylaxis, this compound® has also been evaluated for the treatment of established VTE. The COLUMBUS and CORTES trials were pivotal in this indication.[2]

  • COLUMBUS Trial: This large, randomized, multicenter trial found that reviparin (7,000 to 12,600 anti-Xa IU/day) was as effective as intravenous UFH in preventing the clinical recurrence of acute DVT and/or PE.[2]

  • CORTES Trial: In another large, randomized, multicenter trial, reviparin was significantly more effective than intravenous UFH in the prevention of recurrent VTE.[2]

Experimental Protocols

Chromogenic Anti-Factor Xa Assay

This assay is the gold standard for measuring the activity of LMWHs like this compound®.

Principle: The assay measures the residual Factor Xa activity after incubation of a plasma sample with a known amount of Factor Xa. The amount of residual Factor Xa is inversely proportional to the concentration of the anti-Xa activity of the LMWH in the sample.

Detailed Protocol (based on a generic commercial kit):

  • Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate. Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.

  • Reagent Preparation: Reconstitute lyophilized Factor Xa and chromogenic substrate reagents with the provided buffers as per the manufacturer's instructions.

  • Assay Procedure (Manual Method): a. Pre-warm reagents and plasma samples to 37°C. b. In a test tube, pipette 50 µL of patient plasma. c. Add 50 µL of the Factor Xa reagent. d. Incubate the mixture at 37°C for a specified time (e.g., 120 seconds). e. Add 50 µL of the chromogenic substrate. f. Incubate at 37°C for a specified time (e.g., 180 seconds). g. Stop the reaction by adding 50 µL of a stopping solution (e.g., 2% citric acid). h. Measure the absorbance at 405 nm using a spectrophotometer.

  • Calibration: A standard curve is generated using calibrators with known concentrations of the LMWH. The anti-Xa activity of the patient sample is determined by interpolating its absorbance value on the standard curve.

Experimental Workflow: Chromogenic Anti-Xa Assay

Start Start: Citrated Blood Sample Centrifuge Centrifuge (1500 x g, 15 min) Start->Centrifuge Plasma Platelet-Poor Plasma Centrifuge->Plasma Incubate_Plasma Incubate Plasma at 37°C Plasma->Incubate_Plasma Add_FXa Add Factor Xa Reagent Incubate_Plasma->Add_FXa Incubate_FXa Incubate at 37°C Add_FXa->Incubate_FXa Add_Substrate Add Chromogenic Substrate Incubate_FXa->Add_Substrate Incubate_Substrate Incubate at 37°C Add_Substrate->Incubate_Substrate Stop_Reaction Add Stopping Solution Incubate_Substrate->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate Calculate Anti-Xa Activity Read_Absorbance->Calculate End End Calculate->End

Caption: Workflow for a typical chromogenic anti-Factor Xa assay.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways. While less sensitive to LMWHs than the anti-Xa assay, it is a common coagulation screening test.

Principle: The aPTT measures the time it takes for a fibrin clot to form after the addition of a contact activator, phospholipids, and calcium to a plasma sample.

Detailed Protocol (Manual Method):

  • Sample Preparation: Prepare platelet-poor plasma as described for the anti-Xa assay.

  • Reagent Preparation: Reconstitute the aPTT reagent (containing a contact activator and phospholipids) and prepare a 0.025 M calcium chloride solution.

  • Assay Procedure: a. Pre-warm the aPTT reagent, calcium chloride, and plasma to 37°C. b. In a test tube, pipette 100 µL of patient plasma. c. Add 100 µL of the aPTT reagent. d. Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes). e. Forcibly add 100 µL of the pre-warmed calcium chloride solution and simultaneously start a stopwatch. f. Tilt the tube gently and observe for the formation of a fibrin clot. g. Stop the stopwatch as soon as the clot is formed and record the time in seconds.

In Vivo Models of Venous Thrombosis

Animal models are crucial for the preclinical evaluation of antithrombotic agents like this compound®.

This model mimics the conditions of venous stasis, a key risk factor for VTE.

Detailed Protocol (Rat Model):

  • Anesthesia and Surgical Preparation: Anesthetize a male Wistar rat (e.g., with isoflurane). Place the animal in a supine position and perform a midline laparotomy to expose the abdominal cavity.

  • IVC Exposure: Gently retract the intestines to expose the inferior vena cava (IVC) between the renal veins and the iliac bifurcation.

  • Ligation: Carefully dissect the IVC from the surrounding tissues. Ligate all side branches of the IVC in the exposed segment using fine suture material.

  • Induction of Stasis: Place a ligature around the IVC just below the renal veins and another just above the iliac bifurcation. Tighten the ligatures to induce complete stasis of blood flow within the isolated segment.

  • Drug Administration: Administer the test compound (e.g., this compound®) or vehicle control at a specified time before or after the ligation.

  • Thrombus Evaluation: After a predetermined period (e.g., 2-24 hours), euthanize the animal, excise the ligated IVC segment, and carefully dissect the thrombus. The thrombus can be weighed and analyzed histologically.

This model induces endothelial injury, another critical component of Virchow's triad.

Detailed Protocol (Mouse Carotid Artery Model):

  • Anesthesia and Surgical Preparation: Anesthetize a mouse (e.g., with ketamine/xylazine). Make a midline cervical incision to expose the left common carotid artery.

  • Artery Isolation: Carefully dissect the carotid artery from the surrounding tissues and vagus nerve.

  • Induction of Injury: Place a small piece of filter paper (e.g., 1x2 mm) saturated with a specific concentration of ferric chloride solution (e.g., 5-10%) on the adventitial surface of the artery for a defined period (e.g., 3 minutes).

  • Blood Flow Monitoring: Monitor blood flow in the carotid artery using a Doppler flow probe to determine the time to vessel occlusion.

  • Drug Administration: Administer the test compound or vehicle control prior to the induction of injury.

  • Data Analysis: Compare the time to occlusion between the treatment and control groups to assess the antithrombotic efficacy of the test compound.

Logical Relationship: From Preclinical Models to Clinical Efficacy

InVitro In Vitro Assays (Anti-Xa, aPTT) InVivo In Vivo Animal Models (IVC Stasis, FeCl₃) InVitro->InVivo Characterize Activity PK_PD Pharmacokinetics & Pharmacodynamics InVivo->PK_PD Determine Preclinical Efficacy & Safety Phase1 Phase I Clinical Trials (Safety & Dosing) PK_PD->Phase1 Inform Human Studies Phase2_3 Phase II/III Clinical Trials (Efficacy & Safety) Phase1->Phase2_3 Establish Dose Regulatory Regulatory Approval Phase2_3->Regulatory Demonstrate Benefit-Risk Clinical_Use Clinical Use in VTE Prophylaxis Regulatory->Clinical_Use Permit

Caption: The drug development pathway for VTE prophylaxis agents.

Conclusion

This compound® (reviparin sodium) is a well-characterized LMWH with a proven efficacy and safety profile for the prevention of venous thromboembolism in a variety of clinical settings. Its predictable pharmacokinetics and targeted mechanism of action make it a valuable tool in the armamentarium against VTE. The experimental protocols detailed herein provide a foundation for continued research into the pharmacology and clinical application of this compound® and other antithrombotic agents. Further investigation into its use in specific patient populations and in comparison with newer oral anticoagulants will continue to refine its role in clinical practice.

References

The Preclinical Pharmacokinetic Profile of Clivarin (Reviparin): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clivarin, the brand name for the low-molecular-weight heparin (LMWH) reviparin sodium, is an antithrombotic agent used in the prevention and treatment of thromboembolic disorders. Derived from porcine mucosal heparin through controlled nitrous acid digestion, reviparin exhibits a narrow molecular weight distribution.[1][2] Understanding its pharmacokinetic (PK) profile in preclinical models is crucial for the design of non-clinical safety studies and for providing a basis for clinical development. This guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound, details the experimental methodologies used, and visualizes key processes.

Pharmacokinetic Profile

The pharmacokinetics of LMWHs like reviparin are typically assessed by measuring their anti-Factor Xa (anti-Xa) and anti-Factor IIa (anti-IIa) activities in plasma, as direct measurement of the drug concentration is complex.[3] Reviparin is characterized by a high anti-Xa to anti-IIa activity ratio, which contributes to its antithrombotic effect with a reduced risk of bleeding compared to unfractionated heparin (UFH).[4]

Absorption

Following subcutaneous (SC) administration, LMWHs are generally well-absorbed, although bioavailability can vary between different LMWHs.[3]

Distribution

The volume of distribution of LMWHs is generally low and corresponds to the plasma volume, indicating limited distribution into tissues.

  • General Preclinical Observations: For LMWHs, the volume of distribution is typically low, suggesting that their primary site of action is within the vascular system. Specific data for reviparin in preclinical models is not detailed in the available literature.

Metabolism and Excretion

LMWHs are primarily cleared by the kidneys.[7] The metabolism of reviparin is not extensively detailed in preclinical studies, but it is expected to follow the general pattern of LMWHs, which involves desulfation and depolymerization.

  • General Preclinical Observations: The elimination half-life of LMWHs after intravenous administration is in the range of 3 to 4 hours in animal models.[7] Renal clearance is the main route of elimination.[7]

Pharmacodynamic Effects in Preclinical Models
  • Animal Models: Reviparin has been shown to produce a dose- and time-dependent antithrombotic effect in various animal models of thrombosis.[1][2]

  • Nonhuman Primates: In nonhuman primates, both intravenous (IV) and subcutaneous (SC) administration of reviparin leads to the release of Tissue Factor Pathway Inhibitor (TFPI).[1][2] TFPI is a natural anticoagulant that inhibits the initiation of the extrinsic coagulation pathway.

Quantitative Pharmacokinetic Data

Specific quantitative pharmacokinetic parameters for reviparin in common preclinical species (rat, dog, monkey) are sparsely reported in publicly available literature. The following table summarizes the available qualitative and semi-quantitative data.

ParameterAnimal ModelRoute of AdministrationValue/ObservationCitation
Tmax (Time to Peak Activity) RatOral2 hours (for anti-Xa activity)[5][6]
Pharmacodynamic Effect Animal ModelsNot specifiedDose- and time-dependent antithrombotic effect[1][2]
TFPI Release Nonhuman PrimatesIV and SCObserved release of Tissue Factor Pathway Inhibitor[1][2]

Note: The lack of comprehensive public data highlights a gap in the literature regarding the specific preclinical pharmacokinetic parameters of reviparin. Researchers may need to rely on internal data or conduct dedicated studies to obtain detailed parameters for specific models.

Experimental Protocols

The primary method for quantifying the activity of this compound in preclinical plasma samples is the chromogenic anti-Xa assay.

Chromogenic Anti-Factor Xa Assay

This assay measures the ability of heparin-antithrombin III complexes to inhibit Factor Xa. The residual Factor Xa activity is inversely proportional to the reviparin concentration.

Principle:

  • A known excess of Factor Xa is added to the plasma sample containing reviparin and antithrombin III (ATIII).

  • Reviparin binds to ATIII, catalyzing the inhibition of Factor Xa by the ATIII.

  • A chromogenic substrate, which is a peptide that mimics the natural substrate of Factor Xa, is added.

  • The residual, uninhibited Factor Xa cleaves the chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline).

  • The color intensity is measured spectrophotometrically (typically at 405 nm) and is inversely proportional to the anti-Xa activity of reviparin in the sample.

Materials:

  • Test plasma samples (citrated)

  • Reviparin calibrators and controls

  • Factor Xa reagent

  • Chromogenic substrate for Factor Xa

  • Antithrombin III (can be added exogenously if sample levels are low)

  • Assay buffer

  • Microplate reader

Procedure (General Outline):

  • Sample Preparation: Pre-dilute plasma samples, calibrators, and controls in the assay buffer.

  • Reaction Incubation: Add the diluted plasma to a microplate well. Add the Factor Xa reagent and incubate for a defined period (e.g., 1-5 minutes) at 37°C to allow for the formation of the heparin-ATIII-Factor Xa complex.

  • Substrate Addition: Add the chromogenic substrate to initiate the color development reaction. Incubate for a specific time (e.g., 2-10 minutes) at 37°C.

  • Stopping the Reaction: Stop the reaction by adding an acid (e.g., citric acid).

  • Measurement: Read the absorbance of the wells at 405 nm using a microplate reader.

  • Calculation: Construct a calibration curve by plotting the absorbance of the calibrators against their known concentrations. Determine the anti-Xa activity of the test samples from the calibration curve.

Visualizations

Experimental Workflow for Preclinical Pharmacokinetic Study

G cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_analytical Analytical Phase cluster_analysis Data Analysis Phase acclimatization Animal Acclimatization dosing Dosing (e.g., IV, SC) acclimatization->dosing dose_prep Dose Formulation (this compound in vehicle) dose_prep->dosing blood_collection Serial Blood Sampling (e.g., via cannula) dosing->blood_collection processing Plasma Preparation (Centrifugation) blood_collection->processing assay Anti-Xa Assay processing->assay data_gen Data Generation (Absorbance Readings) assay->data_gen pk_analysis Pharmacokinetic Analysis (e.g., Non-compartmental) data_gen->pk_analysis reporting Reporting of PK Parameters (Cmax, Tmax, AUC, etc.) pk_analysis->reporting

Caption: Experimental workflow for a typical preclinical pharmacokinetic study of this compound.

Mechanism of Action: Anti-Xa Activity

G This compound This compound (Reviparin) Complex This compound-ATIII Complex This compound->Complex binds to ATIII Antithrombin III (ATIII) ATIII->Complex FXa_inactive Factor Xa (Inactive) Complex->FXa_inactive inhibits FXa_active Factor Xa (Active) Thrombin Thrombin FXa_active->Thrombin catalyzes conversion Prothrombin Prothrombin

Caption: Simplified signaling pathway of this compound's anti-Xa mediated anticoagulant effect.

References

The Core of Anticoagulation: An In-depth Technical Guide to the Interaction of Reviparin Sodium with Antithrombin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reviparin sodium, a low molecular weight heparin (LMWH), exerts its anticoagulant effect primarily through a potent interaction with antithrombin III (ATIII), a key endogenous inhibitor of the coagulation cascade. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows. By binding to ATIII, reviparin sodium induces a critical conformational change that allosterically activates the serpin, dramatically accelerating its inhibition of key coagulation proteases, most notably Factor Xa (FXa) and to a lesser extent, thrombin (Factor IIa). This targeted amplification of ATIII's natural inhibitory function forms the basis of reviparin's clinical efficacy in the prevention and treatment of thromboembolic disorders.

Introduction

Reviparin sodium is a second-generation LMWH derived from the controlled nitrous acid depolymerization of unfractionated heparin (UFH) sourced from porcine intestinal mucosa.[1][2] Its lower molecular weight and more uniform chain length compared to UFH result in a more predictable pharmacokinetic and pharmacodynamic profile.[3] The primary mechanism of action of reviparin sodium is centered on its ability to potentiate the activity of antithrombin III, a crucial serine protease inhibitor in the bloodstream.[1][4][5] This guide delves into the specifics of this interaction, providing a technical resource for professionals in the fields of hematology, pharmacology, and drug development.

The Molecular Interaction

The interaction between reviparin sodium and antithrombin III is a highly specific binding event that triggers a cascade of molecular changes, ultimately leading to an anticoagulant effect.

Binding and Conformational Change

Reviparin sodium binds to a specific pentasaccharide sequence on the antithrombin III molecule.[6] This binding is a two-step process, initiated by an electrostatic interaction followed by a conformational change in the ATIII structure.[7][8] This conformational change is critical, as it exposes the reactive center loop of ATIII, making it a much more efficient inhibitor of its target proteases.[6] The binding of heparin-like molecules can increase the rate of protease inhibition by ATIII by up to 1000-fold.[6]

Inhibition of Coagulation Factors

The reviparin-ATIII complex exhibits potent inhibitory activity against several activated coagulation factors. The primary target is Factor Xa, a key enzyme in the common pathway of the coagulation cascade.[1][4] To a lesser degree, the complex also inhibits thrombin (Factor IIa).[1][4] The preferential inhibition of Factor Xa is a characteristic feature of LMWHs like reviparin and is attributed to their shorter polysaccharide chains. While the binding to ATIII and subsequent conformational change are sufficient for potent anti-Xa activity, the inhibition of thrombin requires the formation of a ternary bridge between heparin, ATIII, and thrombin, a process for which longer heparin chains are more efficient.[9]

Quantitative Data

The following tables summarize the key quantitative parameters that characterize reviparin sodium and its interaction with antithrombin III.

Table 1: Physicochemical and Biochemical Properties of Reviparin Sodium

ParameterValueReference
Mean Peak Molecular Weight3900 Da[8][10]
Anti-Factor Xa (anti-Xa) Activity~100 - 124 IU/mg[11][12]
Anti-Factor IIa (anti-IIa) Activity~30 - 40 U/mg[11][12]
Anti-Xa / Anti-IIa Ratio≥ 3.6[8][10]

Table 2: Kinetic Parameters of the Heparin-Antithrombin III Interaction (General Reference)

ParameterValueConditionReference
Dissociation Constant (Kd)7.2 ± 1.9 x 10⁻⁸ Mµ 0.15, pH 7.4, 25°C[7][8]
Association Rate Constant (kon)---
Dissociation Rate Constant (koff)1.1 - 1.5 s⁻¹µ 0.15, pH 7.4, 25°C[7][8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental procedures discussed in this guide.

cluster_0 Reviparin-ATIII Interaction cluster_1 Inhibition of Coagulation Factors Reviparin Reviparin Sodium Rev_ATIII Reviparin-ATIII Complex (Active) Reviparin->Rev_ATIII Binds to ATIII Antithrombin III (ATIII) (Inactive) ATIII->Rev_ATIII Induces Conformational Change FXa Factor Xa (Active) Inactive_FXa Inactive Factor Xa Rev_ATIII->Inactive_FXa Inhibits Inactive_FIIa Inactive Thrombin Rev_ATIII->Inactive_FIIa Inhibits (less potent) FXa->Inactive_FXa FIIa Thrombin (Factor IIa) (Active) FIIa->Inactive_FIIa

Figure 1: Signaling pathway of reviparin sodium's interaction with antithrombin III.

cluster_0 Chromogenic Anti-Xa Assay Workflow start Start plasma Platelet-Poor Plasma (containing Reviparin) start->plasma reagents Add excess Factor Xa and Antithrombin III plasma->reagents incubation Incubation reagents->incubation substrate Add Chromogenic Substrate for FXa incubation->substrate measurement Measure Absorbance at 405 nm substrate->measurement calculation Calculate Anti-Xa Activity (inversely proportional to absorbance) measurement->calculation end End calculation->end

Figure 2: Experimental workflow for the chromogenic anti-Xa assay.

cluster_0 Surface Plasmon Resonance (SPR) Workflow start Start chip_prep Immobilize Antithrombin III on Sensor Chip start->chip_prep reviparin_inj Inject Reviparin Sodium (Analyte) chip_prep->reviparin_inj association Association Phase: Measure binding (RU change) reviparin_inj->association wash Inject Buffer (Dissociation Phase) association->wash dissociation Dissociation Phase: Measure unbinding (RU change) wash->dissociation data_analysis Analyze Sensorgram to Determine kon, koff, and Kd dissociation->data_analysis end End data_analysis->end

Figure 3: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction between reviparin sodium and antithrombin III.

Chromogenic Anti-Factor Xa Assay

This assay quantifies the ability of reviparin to potentiate the ATIII-mediated inhibition of Factor Xa.[13][14]

  • Principle: Reviparin in a plasma sample binds to and activates ATIII. A known excess of Factor Xa is added, and the reviparin-ATIII complexes neutralize a portion of it. The remaining, uninhibited Factor Xa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The color intensity is inversely proportional to the anti-Xa activity of reviparin in the sample.[15]

  • Reagents:

    • Tris-HCl buffer (pH 8.4)

    • Human Antithrombin III solution

    • Bovine Factor Xa solution

    • Chromogenic substrate for Factor Xa (e.g., S-2222)

    • Reviparin sodium standard solutions

    • Citrated platelet-poor plasma from test subjects

    • Acetic acid (20%) or citric acid (2%) solution to stop the reaction

  • Procedure:

    • Prepare a series of reviparin standard solutions of known concentrations.

    • In a microplate well, add the test plasma or a standard solution.

    • Add the antithrombin III solution and incubate.

    • Add the Factor Xa solution and incubate for a precise period (e.g., 30-60 seconds) at 37°C.

    • Add the chromogenic substrate solution to initiate the color development reaction.

    • After a fixed time (e.g., 2-5 minutes), stop the reaction by adding the acetic or citric acid solution.

    • Measure the absorbance of the solution at 405 nm using a microplate reader.

    • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the anti-Xa activity of the test samples by interpolating their absorbance values on the calibration curve.

Chromogenic Anti-Factor IIa Assay

This assay measures the ability of reviparin to potentiate the ATIII-mediated inhibition of thrombin (Factor IIa).[4][16]

  • Principle: The principle is similar to the anti-Xa assay. Reviparin activates ATIII, which then inhibits a known amount of added thrombin. The residual thrombin activity is measured by its ability to cleave a specific chromogenic substrate, with the resulting color intensity being inversely proportional to the anti-IIa activity.[16]

  • Reagents:

    • Tris-HCl buffer (pH 8.4)

    • Human Antithrombin III solution

    • Human Thrombin (Factor IIa) solution

    • Chromogenic substrate for Thrombin (e.g., S-2238)

    • Reviparin sodium standard solutions

    • Citrated platelet-poor plasma from test subjects

    • Acetic acid (20%) or citric acid (2%) solution

  • Procedure:

    • Follow the same initial steps as the anti-Xa assay for preparing standards and samples.

    • In a microplate well, combine the test plasma or standard with the antithrombin III solution.

    • Add the Thrombin solution and incubate for a precise time at 37°C.

    • Add the thrombin-specific chromogenic substrate.

    • Stop the reaction after a fixed incubation period.

    • Measure the absorbance at 405 nm.

    • Construct a calibration curve and determine the anti-IIa activity of the test samples.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data such as association and dissociation rate constants.[17][18]

  • Principle: One of the interacting partners (e.g., antithrombin III) is immobilized on a sensor chip surface. The other partner (reviparin) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the resonance angle of surface plasmons. This change is proportional to the mass bound to the surface and is recorded in a sensorgram.

  • Procedure:

    • Immobilization: Covalently immobilize purified human antithrombin III onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

    • Binding Analysis:

      • Inject a series of reviparin solutions at different concentrations over the immobilized ATIII surface at a constant flow rate.

      • Monitor the association phase, where the SPR signal increases as reviparin binds to ATIII.

      • Follow with a buffer injection to monitor the dissociation phase, where the SPR signal decreases as reviparin dissociates from ATIII.

    • Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the reviparin-ATIII interaction (e.g., a high salt buffer or a low pH solution) to prepare for the next injection.

    • Data Analysis: Fit the sensorgram data to appropriate kinetic models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Conclusion

The interaction between reviparin sodium and antithrombin III is a well-defined molecular event that forms the cornerstone of its anticoagulant activity. Through a specific binding interaction and the induction of a conformational change in ATIII, reviparin acts as a potent catalyst for the inhibition of key coagulation factors, particularly Factor Xa. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking a deeper understanding of this critical therapeutic mechanism. Further research to elucidate the precise kinetic parameters of the reviparin-ATIII interaction will continue to refine our understanding and potentially guide the development of next-generation anticoagulants.

References

Methodological & Application

Application Notes and Protocols: Clivarin (Reviparin-Sodium) Dosage Calculation for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clivarin, the brand name for reviparin-sodium, is a low molecular weight heparin (LMWH) derived from the depolymerization of unfractionated heparin.[1] Primarily known for its anticoagulant properties, this compound potentiates the action of antithrombin III, which in turn inhibits coagulation factors, most notably Factor Xa.[2] This mechanism effectively reduces thrombin generation and prevents the formation of fibrin (B1330869) clots.[2] Beyond its well-established role in thrombosis, emerging research indicates that this compound and other LMWHs possess anti-inflammatory, anti-angiogenic, and anti-metastatic properties, making them valuable tools for a wide range of in vitro investigations.[3][4][5]

These application notes provide a comprehensive guide to calculating and applying this compound dosages in various in vitro experimental settings. The protocols detailed below are intended to serve as a starting point for researchers, and specific concentrations and incubation times may require optimization depending on the cell type and experimental objectives.

Data Presentation: Quantitative Dosage Information

The in vitro concentration of this compound can be expressed in international units (IU) of anti-Xa activity or in mass units (µg/mL). The specific activity of reviparin-sodium is approximately 124 anti-Xa IU/mg.[1] This conversion factor is essential for accurate dose calculations and comparisons between studies.

Table 1: Recommended In Vitro Concentration Ranges for this compound (Reviparin-Sodium)

ApplicationCell TypeConcentration (IU/mL)Concentration (µg/mL)Reference(s)
Anticoagulation & Hemostasis Platelet-rich plasma0.1 - 1.00.8 - 8.1
Endothelial Cell Viability Human Umbilical Vein Endothelial Cells (HUVECs)1 - 1008.1 - 806.5[6]
Endothelial Cell Proliferation Human Microvascular Endothelial Cells (hMVECs)0.5 - 104.0 - 80.6[7]
Endothelial Permeability Human Glomerular Endothelial Cells (GEnC)Not specified; LMWH shown to decrease permeabilityNot specified[8]
Anti-angiogenesis (Tube Formation) Human Microvascular Endothelial Cells (hMVECs)1.5 - 1012.1 - 80.6[7]
Anti-inflammatory (Cytokine Release) Murine Macrophages (RAW 264.7)Not specified; LMWH shown to inhibit TLR4 pathwayNot specified[3]
Anti-metastatic (Adhesion & Invasion) Colon Adenocarcinoma Cells (CC531)0.55 - 2.76 mg/mL550 - 2760[4]

Note: The conversion from IU/mL to µg/mL is based on the specific activity of reviparin-sodium (124 anti-Xa IU/mg).

Experimental Protocols

Endothelial Cell Proliferation Assay

This protocol outlines the assessment of this compound's effect on the proliferation of endothelial cells, a critical process in angiogenesis.

Materials:

  • Human Microvascular Endothelial Cells (hMVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • This compound (Reviparin-Sodium) stock solution

  • Basic Fibroblast Growth Factor (bFGF) or Vascular Endothelial Growth Factor (VEGF)

  • 96-well cell culture plates

  • [³H]thymidine or a non-radioactive proliferation assay kit (e.g., MTT, WST-1)

  • Scintillation counter or microplate reader

Procedure:

  • Cell Seeding: Seed hMVECs in a 96-well plate at a density of 5,000 cells/well in complete growth medium and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.

  • Treatment: Prepare serial dilutions of this compound in low-serum medium. Also, prepare a solution of the desired growth factor (e.g., 10 ng/mL bFGF or 20 ng/mL VEGF).

  • Remove the starvation medium and add the this compound dilutions with the growth factor to the respective wells. Include a control group with the growth factor alone.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Assessment:

    • [³H]thymidine incorporation: Add 1 µCi of [³H]thymidine to each well and incubate for an additional 16-24 hours. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

    • Colorimetric Assays (MTT/WST-1): Add the reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of proliferation compared to the control group.

Endothelial Permeability Assay (Transwell Model)

This assay evaluates the effect of this compound on the integrity of an endothelial cell monolayer.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

  • Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates

  • Endothelial Cell Growth Medium

  • This compound (Reviparin-Sodium) stock solution

  • Inflammatory stimulus (e.g., TNF-α, LPS, or serum from pre-eclamptic patients)

  • FITC-Dextran (e.g., 70 kDa)

  • Fluorometer

Procedure:

  • Cell Seeding: Seed HUVECs onto the apical side of the Transwell inserts at a high density to form a confluent monolayer. Culture for 2-3 days.

  • Treatment: Once a confluent monolayer has formed, replace the medium in both the apical and basolateral chambers with fresh medium. Add the desired concentration of this compound to the apical chamber, with or without an inflammatory stimulus.

  • Incubation: Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

  • Permeability Measurement: Add FITC-Dextran to the apical chamber and incubate for 30-60 minutes.

  • Sample Collection: Collect samples from the basolateral chamber.

  • Fluorescence Reading: Measure the fluorescence of the samples from the basolateral chamber using a fluorometer.

  • Data Analysis: An increase in fluorescence in the basolateral chamber corresponds to an increase in monolayer permeability. Calculate the percentage change in permeability relative to the control group.

In Vitro Anti-Inflammatory Assay (Cytokine Measurement)

This protocol is designed to assess the anti-inflammatory effects of this compound by measuring the production of pro-inflammatory cytokines from stimulated immune cells.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Lipopolysaccharide (LPS)

  • This compound (Reviparin-Sodium) stock solution

  • 24-well cell culture plates

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells or PBMCs in a 24-well plate at an appropriate density and allow them to adhere.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubation: Incubate the plate for 12-24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Determine the dose-dependent effect of this compound on the production of pro-inflammatory cytokines.

Mandatory Visualizations

Signaling Pathways

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa TF Tissue Factor (TF) VII VII VIIa VIIa VII->VIIa TF X X Xa Xa X->Xa IXa / VIIa-TF Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin This compound This compound Antithrombin Antithrombin This compound->Antithrombin potentiates Antithrombin->Xa inhibits Antithrombin->Thrombin inhibits

nfkb_pathway NFkB NF-kB NFkB_n NFkB_n NFkB->NFkB_n translocation This compound This compound TLR4 TLR4 This compound->TLR4 inhibits LPS LPS MyD88 MyD88 IKK IKK Complex IkB IkB

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis CellCulture Cell Culture (e.g., HUVECs, RAW 264.7) CellSeeding Cell Seeding CellCulture->CellSeeding StockSolution Prepare this compound Stock Solution Treatment Treatment with this compound +/- Stimulus StockSolution->Treatment CellSeeding->Treatment Incubation Incubation Treatment->Incubation DataCollection Data Collection (e.g., Absorbance, Fluorescence, Radioactivity) Incubation->DataCollection DataAnalysis Data Analysis (e.g., % Inhibition, Cytokine Concentration) DataCollection->DataAnalysis

References

Application Notes and Protocols for Clivarin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for utilizing Clivarin (reviparin), a low molecular weight heparin (LMWH), in various animal models. The protocols cover thrombosis, inflammation, and cancer, reflecting the diverse therapeutic potential of this compound beyond its primary anticoagulant function.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound (reviparin) and other LMWHs in the described animal models.

Table 1: Dosing Parameters for this compound (reviparin) in a Rat Model of Venous Thrombosis

ParameterValueAnimal ModelReference
Drug Reviparin SodiumWistar Rats[1]
Dosage Range 0.01 - 7.5 mg/kgJugular Vein Thrombosis[1]
Route of Administration Oral (stomach tube)Jugular Vein Thrombosis[1]
Dosing Schedule Single dose administered immediately after thrombus initiationJugular Vein Thrombosis[1]

Table 2: Dosing Parameters for LMWH in a Rat Model of Inflammation

ParameterValueAnimal ModelReference
Drug Low Molecular Weight HeparinSprague-Dawley Rats[2]
Dosage Range 75, 150, 300 U/kgAcute Sinusitis[2]
Route of Administration Subcutaneous injectionAcute Sinusitis[2]
Dosing Schedule Daily for seven consecutive daysAcute Sinusitis[2]

Table 3: Dosing Parameters for this compound (reviparin) in a Rat Model of Cancer

ParameterValueAnimal ModelReference
Drug ReviparinWistar Albino Glaxo Rats[3]
Dosage Range 0.5, 2.0, 4.0, 10 mg/kgIntraperitoneal Colon Adenocarcinoma[3]
Route of Administration Intraperitoneal (lavage) or SubcutaneousIntraperitoneal Colon Adenocarcinoma[3]
Dosing Schedule Single applicationIntraperitoneal Colon Adenocarcinoma[3]

Table 4: Dosing Parameters for LMWH in a Mouse Model of Breast Cancer

ParameterValueAnimal ModelReference
Drug Low Molecular Weight HeparinC3H Mice[4][5]
Dosage 1 mg/kgBreast Cancer[4]
Route of Administration SubcutaneousBreast Cancer[4]
Dosing Schedule Daily for one month, starting 12 days after inoculationBreast Cancer[4]
Combination Therapy Adriamycin (2 mg/kg, intraperitoneal, once a week)Breast Cancer[4]

Experimental Protocols

Rat Jugular Vein Thrombosis Model

This protocol is designed to evaluate the antithrombotic efficacy of this compound.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound (reviparin sodium)

  • 10% formalin in methanol (B129727)

  • Anesthetic (e.g., ketamine/xylazine)

  • Surgical instruments

  • Stomach tube

Procedure:

  • Anesthetize the rats according to approved institutional protocols.

  • Surgically expose the right jugular vein.

  • Apply a filter paper strip (1x2 mm) saturated with 10% formalin in methanol to the surface of the jugular vein for 5 minutes to induce thrombus formation.[1]

  • Remove the filter paper and suture the incision.

  • Immediately following thrombus induction, administer this compound orally via a stomach tube at the desired dose (e.g., 0.01-7.5 mg/kg).[1]

  • Four hours after drug administration, re-anesthetize the animals and re-expose the jugular vein.

  • Excise the venous segment and open it longitudinally to examine for the presence or absence of a thrombus.

  • Record the incidence of thrombosis in each group.

Experimental Workflow for Rat Jugular Vein Thrombosis Model

G cluster_prep Animal Preparation cluster_induction Thrombosis Induction cluster_treatment Treatment cluster_analysis Analysis prep1 Anesthetize Wistar Rat prep2 Expose Jugular Vein prep1->prep2 ind1 Apply 10% Formalin to Jugular Vein prep2->ind1 ind2 Suture Incision ind1->ind2 treat1 Administer this compound (Oral, 0.01-7.5 mg/kg) ind2->treat1 ana1 Re-anesthetize after 4h treat1->ana1 ana2 Excise Jugular Vein ana1->ana2 ana3 Examine for Thrombus ana2->ana3

Caption: Workflow for the rat jugular vein thrombosis model.

Carrageenan-Induced Paw Edema in Mice

This protocol is used to assess the anti-inflammatory effects of LMWH.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Low Molecular Weight Heparin (LMWH)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Acclimatize mice for at least one week with free access to food and water.

  • Divide animals into groups (n=6 per group): Vehicle control, LMWH-treated groups (various doses), and a positive control group (e.g., Indomethacin).

  • Measure the initial volume of the right hind paw of each mouse using a plethysmometer (V₀).[6]

  • Administer LMWH subcutaneously at the desired doses 30-60 minutes before carrageenan injection.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[6][7]

  • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) (Vₜ).[6]

  • Calculate the percentage inhibition of edema for each group compared to the control group.

  • (Optional) At the end of the experiment, euthanize the animals and collect paw tissue for analysis of inflammatory mediators (e.g., TNF-α, IL-1β) by ELISA.

Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_prep Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_analysis Analysis prep1 Group Mice prep2 Measure Initial Paw Volume (V₀) prep1->prep2 treat1 Administer LMWH (SC) prep2->treat1 ind1 Inject Carrageenan into Paw treat1->ind1 ana1 Measure Paw Volume (Vₜ) at Time Intervals ind1->ana1 ana2 Calculate Edema Inhibition ana1->ana2 ana3 (Optional) Analyze Inflammatory Mediators ana2->ana3

Caption: Workflow for the carrageenan-induced paw edema model.

Murine Metastatic Melanoma Model

This protocol evaluates the anti-metastatic potential of LMWH.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • B16-BL6 murine melanoma cells

  • Low Molecular Weight Heparin (LMWH)

  • Cell culture reagents

  • Syringes and needles

Procedure:

  • Culture B16-BL6 melanoma cells to approximately 70% confluency.[8]

  • Prepare a single-cell suspension of B16-BL6 cells in sterile, serum-free medium at a concentration of 2 x 10^6 cells/mL.

  • Administer LMWH (e.g., 15 mg/kg enoxaparin) subcutaneously to the mice.[9]

  • Thirty minutes after LMWH administration, inject 100 µL of the cell suspension (2 x 10^5 cells) into the lateral tail vein of each mouse.[8][9]

  • Repeat LMWH treatment at 6, 12, and 24 hours post-cell injection.[9]

  • Monitor the mice for signs of distress.

  • After 14 days, euthanize the mice and carefully excise the lungs.[9]

  • Fix the lungs in Bouin's solution to visualize metastatic foci.

  • Count the number of tumor foci on the lung surface under a dissecting microscope.

Experimental Workflow for Murine Metastatic Melanoma Model

G cluster_prep Preparation cluster_treatment Treatment cluster_induction Metastasis Induction cluster_followup Follow-up cluster_analysis Analysis prep1 Culture B16-BL6 Cells prep2 Prepare Cell Suspension prep1->prep2 treat1 Administer LMWH (SC) prep2->treat1 ind1 Inject B16-BL6 Cells (Tail Vein) treat1->ind1 foll1 Repeat LMWH Treatment (6, 12, 24h) ind1->foll1 foll2 Monitor Mice for 14 Days foll1->foll2 ana1 Euthanize and Excise Lungs foll2->ana1 ana2 Count Metastatic Foci ana1->ana2

Caption: Workflow for the murine metastatic melanoma model.

Signaling Pathways

TLR4-MyD88-NF-κB Signaling Pathway in Inflammation

LMWHs have been shown to exert anti-inflammatory effects by inhibiting the TLR4-MyD88-NF-κB signaling pathway.[2] This pathway is a key player in the innate immune response and the production of pro-inflammatory cytokines.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NFκB NF-κB Nucleus Nucleus NFκB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription This compound This compound (LMWH) This compound->TLR4 Inhibits

Caption: LMWH inhibition of the TLR4-MyD88-NF-κB pathway.

P-Selectin Mediated Cancer Metastasis

Heparin and LMWHs can inhibit cancer metastasis by interfering with the interaction between cancer cells and platelets, a process mediated by P-selectin.[10] This interaction facilitates the survival and extravasation of tumor cells in the circulation.

G CancerCell Cancer Cell (with Sialyl-Lewis X/A) Endothelium Endothelium CancerCell->Endothelium Adheres to Platelet Activated Platelet PSelectin P-Selectin Platelet->PSelectin Expresses PSelectin->CancerCell Binds to Metastasis Metastasis Endothelium->Metastasis Leads to This compound This compound (LMWH) This compound->PSelectin Inhibits Binding

Caption: this compound's role in blocking P-selectin mediated metastasis.

HBEGF-AKT Signaling in Thromboinflammation

Recent studies suggest that LMWHs can prevent thromboinflammation by activating the Heparin-Binding EGF-like growth factor (HBEGF)-AKT signaling pathway in trophoblasts.[11][12] This pathway plays a role in cell survival and proliferation and can inhibit inflammasome activation.

G LMWH This compound (LMWH) HBEGF HBEGF LMWH->HBEGF Activates EGFR EGFR HBEGF->EGFR Binds to PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates Inflammasome NLRP3 Inflammasome AKT->Inflammasome Inhibits CellSurvival Cell Survival & Proliferation AKT->CellSurvival Promotes Thromboinflammation Thromboinflammation Inflammasome->Thromboinflammation Promotes

Caption: LMWH-mediated activation of the HBEGF-AKT pathway.

References

Application Notes and Protocols for Subcutaneous Administration of Clivarin in Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Clivarin (reviparin sodium), a low molecular weight heparin (LMWH), in research settings. The information is intended to guide the design and execution of preclinical studies investigating the antithrombotic and other pharmacological effects of this compound following subcutaneous administration.

Introduction to this compound (Reviparin Sodium)

This compound is a second-generation LMWH derived from porcine mucosal heparin through controlled nitrous acid depolymerization.[1][2] It is characterized by a narrow molecular weight distribution, with a mean molecular weight of approximately 3900 Da.[3] Like other LMWHs, this compound is an anticoagulant used for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis (DVT) and pulmonary embolism (PE).[2][4] Its subcutaneous route of administration and predictable pharmacokinetic profile make it a valuable tool in both clinical practice and research.[2]

Mechanism of Action

This compound exerts its anticoagulant effect by potentiating the activity of antithrombin III (ATIII), a natural inhibitor of several coagulation proteases. The this compound-ATIII complex has a much greater inhibitory activity against activated Factor X (Factor Xa) than against thrombin (Factor IIa).[2][4] The anti-Xa to anti-IIa activity ratio for reviparin is approximately 3.6 or greater.[3] By primarily inhibiting Factor Xa, this compound effectively blocks the conversion of prothrombin to thrombin, a key enzyme in the coagulation cascade that catalyzes the formation of fibrin (B1330869) from fibrinogen.[2] This targeted inhibition of Factor Xa leads to a potent antithrombotic effect with a potentially lower risk of bleeding complications compared to unfractionated heparin (UFH).[5] Additionally, reviparin has been shown to induce the release of Tissue Factor Pathway Inhibitor (TFPI), further contributing to its anticoagulant properties.[1][6]

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa VIIIa_IXa VIIIa + IXa Xa Xa VIIIa_IXa->Xa VIII VIII VIIIa VIIIa VIII->VIIIa Thrombin Tissue_Factor Tissue_Factor TF_VIIa Tissue Factor + VIIa Tissue_Factor->TF_VIIa TF_VIIa->Xa VII VII VIIa VIIa VII->VIIa X X X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa + Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Crosslinked_Fibrin Crosslinked_Fibrin Fibrin->Crosslinked_Fibrin XIIIa XIII XIII XIIIa XIIIa XIII->XIIIa Thrombin ATIII Antithrombin III Clivarin_ATIII This compound-ATIII Complex ATIII->Clivarin_ATIII This compound This compound This compound->Clivarin_ATIII Clivarin_ATIII->Xa Inhibits Clivarin_ATIII->Thrombin Weakly Inhibits

Figure 1. Mechanism of action of this compound in the coagulation cascade.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data regarding the subcutaneous administration of this compound.

Table 1: Pharmacokinetic Parameters of Subcutaneous this compound

ParameterValueSpeciesReference
Bioavailability~95%Healthy Volunteers[7]
Time to Peak Plasma Anti-Xa Activity2-4 hoursHealthy Volunteers[7]
Elimination Half-life~3 hoursHealthy Volunteers[7]
Anti-Xa/Anti-IIa Ratio≥ 3.6In vitro[3]

Table 2: Dose-Dependent Effects of Subcutaneous Reviparin in a Rat Venous Thrombosis Model

Dose (mg/kg)RouteThrombus Incidence ReductionPeak Plasma Anti-Xa ActivityReference
0.025OralSignificantDetected at 2 hours[8]
0.025 (3 doses, 24h apart)OralSignificant-[9]
0.1 (tinzaparin)SubcutaneousSignificant> Saline[9]

*Note: While these studies used oral administration, they provide valuable dose-response information for reviparin in a rat thrombosis model.

Table 3: Prophylactic Dosing of Reviparin in Clinical Trials

IndicationDose (anti-Xa IU)FrequencyComparatorOutcomeReference
Moderate Risk Surgery1750Once DailyUFH 5000 IU Twice DailyAs effective, fewer bleeding complications[3][4]
High Risk Orthopaedic Surgery4200Once DailyUFH or EnoxaparinAs effective[3][4]

Experimental Protocols

In Vivo Model: Ferric Chloride-Induced Arterial Thrombosis in Rats

This protocol describes the induction of arterial thrombosis in rats and the assessment of the antithrombotic efficacy of subcutaneously administered this compound.

Materials:

  • Male Wistar rats (250-300 g)

  • This compound (reviparin sodium) solution for injection

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • 30% Ferric chloride (FeCl₃) solution

  • Filter paper discs (2 mm diameter)

  • Surgical instruments for dissection

  • Doppler flow probe

  • Microbalance

Protocol:

  • Animal Preparation:

    • Acclimatize rats for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

    • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Drug Administration:

    • Divide the rats into experimental groups (e.g., saline control, different doses of this compound).

    • Administer the assigned treatment (this compound or saline) via subcutaneous injection in the dorsal neck region. The injection volume should be kept consistent across all animals (e.g., 1 mL/kg).

    • The timing of administration should be based on the desired therapeutic window (e.g., 2 hours before thrombosis induction to coincide with peak plasma levels).

  • Thrombosis Induction:

    • Perform a midline cervical incision to expose the carotid artery.

    • Carefully dissect the artery from the surrounding tissue.

    • Place a Doppler flow probe to monitor blood flow.

    • Saturate a filter paper disc with 30% FeCl₃ solution and apply it to the surface of the carotid artery for a defined period (e.g., 10 minutes).

    • After the application period, remove the filter paper and rinse the area with sterile saline.

  • Monitoring and Endpoint Measurement:

    • Continuously monitor blood flow using the Doppler probe for a set duration (e.g., 60 minutes).

    • Record the time to initial thrombus formation and the time to complete occlusion of the artery.

    • At the end of the observation period, euthanize the animal.

    • Carefully excise the thrombosed arterial segment, remove the thrombus, and determine its wet and/or dry weight.

experimental_workflow start Start animal_prep Animal Preparation (Acclimatization, Fasting, Anesthesia) start->animal_prep end End drug_admin Subcutaneous Administration (this compound or Vehicle) animal_prep->drug_admin thrombosis_induction Surgical Exposure of Carotid Artery & FeCl3-Induced Thrombosis drug_admin->thrombosis_induction monitoring Blood Flow Monitoring (Doppler Probe) thrombosis_induction->monitoring endpoint Endpoint Measurement (Thrombus Weight, Occlusion Time) monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis data_analysis->end

References

Application Notes and Protocols for Monitoring Anti-Xa Activity Following Clivarin® (Reviparin) Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clivarin® (reviparin sodium) is a low-molecular-weight heparin (LMWH) that functions as an anticoagulant.[1] Its primary mechanism of action is the potentiation of antithrombin III, which leads to the inhibition of coagulation Factor Xa.[1][2] This inhibition disrupts the blood coagulation cascade, preventing the formation of fibrin (B1330869) clots.[1] Unlike unfractionated heparin (UFH), LMWHs like reviparin have a more predictable pharmacokinetic profile, often allowing for weight-based dosing without the need for routine coagulation monitoring.[1] However, in specific patient populations (e.g., those with renal impairment, obesity, or during pregnancy) or in research and drug development settings, monitoring the anticoagulant effect of this compound® is crucial.[3][4]

The most appropriate method for monitoring the activity of LMWHs is the anti-Factor Xa (anti-Xa) assay.[3][4] This chromogenic assay directly measures the ability of the LMWH-antithrombin III complex to inhibit Factor Xa, providing a quantitative measure of the drug's anticoagulant effect.[4] These application notes provide a comprehensive overview of the principles, protocols, and data interpretation for monitoring anti-Xa activity following the administration of this compound®.

Mechanism of Action of this compound® (Reviparin)

This compound®, like other LMWHs, exerts its anticoagulant effect by binding to antithrombin (formerly known as antithrombin III), a natural inhibitor of several coagulation factors.[1] This binding induces a conformational change in antithrombin, accelerating its inhibitory activity primarily against Factor Xa and to a lesser extent, thrombin (Factor IIa).[2] By inhibiting Factor Xa, reviparin effectively prevents the conversion of prothrombin to thrombin, a critical step in the formation of a fibrin clot.[1]

This compound This compound® (Reviparin) Clivarin_AT This compound®-Antithrombin Complex This compound->Clivarin_AT Binds to Antithrombin Antithrombin Antithrombin->Clivarin_AT FactorXa_inactive Factor Xa (Inactive) Clivarin_AT->FactorXa_inactive Inhibits FactorXa_active Factor Xa (Active) Thrombin Thrombin FactorXa_active->Thrombin Activates Prothrombin Prothrombin Fibrin_clot Fibrin Clot Thrombin->Fibrin_clot Converts Fibrinogen Fibrinogen

Mechanism of this compound® Anticoagulation

Data Presentation: Anti-Xa Activity of this compound®

The following tables summarize the expected anti-Xa activity following the administration of different doses of this compound® (reviparin). It is important to note that anti-Xa levels can vary between individuals and are influenced by factors such as body weight and renal function.[4]

Dosage (Anti-Xa IU)IndicationExpected Peak Anti-Xa Level (IU/mL)Time to Peak Level (hours post-administration)
1750Prophylaxis of Deep Vein Thrombosis (DVT) in moderate-risk surgery0.2 - 0.5[3]3 - 5[3]
3436Prophylaxis of DVT in high-risk surgery; Treatment of unstable angina0.5 - 1.0[5][6]3 - 5[3]
4200Prophylaxis of DVT in high-risk orthopedic surgery0.5 - 1.0[7][8]3 - 5[3]
7000 - 12600Treatment of acute DVT and Pulmonary Embolism (PE)1.0 - 2.0[2][6]3 - 5[3]

Table 1: Expected Peak Anti-Xa Levels for Different Prophylactic and Therapeutic Doses of this compound®.

Dose (IU/kg)Time Post-Administration (hours)Mean Anti-Xa Activity (IU/mL)Standard Deviation
8520.96± 0.28[5]
8540.82± 0.22[5]

Table 2: Specific Reported Anti-Xa Activity Following a Therapeutic Dose of Reviparin.

Experimental Protocols

Principle of the Chromogenic Anti-Xa Assay

The chromogenic anti-Xa assay is a functional laboratory test that quantifies the anticoagulant activity of LMWHs like this compound®.[4] The principle of the assay involves the following steps:

  • Patient plasma containing the LMWH is incubated with a known excess amount of Factor Xa.

  • The LMWH in the plasma potentiates the activity of antithrombin, leading to the formation of a LMWH-antithrombin-Factor Xa complex, thus neutralizing a portion of the added Factor Xa.

  • A chromogenic substrate, which is a peptide that mimics the natural substrate of Factor Xa and is linked to a color-releasing molecule (p-nitroaniline), is added to the mixture.

  • The remaining, unneutralized Factor Xa cleaves the chromogenic substrate, releasing the colored compound.

  • The intensity of the color produced is inversely proportional to the concentration of the LMWH in the patient's plasma. This is measured spectrophotometrically at a wavelength of 405 nm.[9][10]

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Blood_Collection Blood Collection (3.2% Sodium Citrate) Centrifugation Centrifugation Blood_Collection->Centrifugation PPP Platelet-Poor Plasma (PPP) Centrifugation->PPP Incubation1 Incubate PPP with excess Factor Xa and Antithrombin PPP->Incubation1 Add_Substrate Add Chromogenic Substrate Incubation1->Add_Substrate Incubation2 Incubate Add_Substrate->Incubation2 Stop_Reaction Stop Reaction (e.g., with Citric Acid) Incubation2->Stop_Reaction Measure_Absorbance Measure Absorbance (405 nm) Stop_Reaction->Measure_Absorbance Calculate_Concentration Calculate Anti-Xa Activity (IU/mL) Measure_Absorbance->Calculate_Concentration Standard_Curve Generate Standard Curve Standard_Curve->Calculate_Concentration

Chromogenic Anti-Xa Assay Workflow
Detailed Protocol for Chromogenic Anti-Xa Assay (Manual Method)

This protocol is a general guideline and may need to be adapted based on the specific commercial kit used.

Materials:

  • Chromogenic Anti-Xa assay kit (containing Factor Xa, antithrombin, and chromogenic substrate)

  • This compound® (reviparin) or LMWH calibrators and controls

  • Tris-buffered saline (TBS)

  • Microplate reader with a 405 nm filter

  • Calibrated pipettes

  • Incubator or water bath at 37°C

  • 2% citric acid or other stopping reagent (if required by the kit)

  • Platelet-poor plasma (PPP) from citrated whole blood

Procedure:

  • Reagent Preparation:

    • Reconstitute the Factor Xa, antithrombin, and chromogenic substrate reagents according to the manufacturer's instructions. Allow the reagents to stabilize at room temperature before use.[9][10]

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the LMWH calibrator in TBS to generate a standard curve. Typical concentrations may range from 0.0 to 2.0 IU/mL.[11] A five-point calibration curve is generally recommended.

  • Sample Preparation:

    • Patient plasma samples should be platelet-poor, obtained by centrifuging citrated whole blood.

    • Samples may need to be diluted in TBS as per the kit's instructions.

  • Assay Procedure:

    • In a microplate, add the appropriate volume of blank (TBS), standards, controls, and patient samples to designated wells.

    • Add the reconstituted antithrombin and Factor Xa reagents to each well.

    • Incubate the microplate at 37°C for the time specified in the kit's protocol (typically 3-5 minutes). This allows for the formation of the LMWH-antithrombin-Factor Xa complex.

    • Add the chromogenic substrate to each well and incubate at 37°C for a precise amount of time (e.g., 2 minutes).[9]

    • If required, add the stopping reagent to each well to terminate the reaction.[10]

  • Measurement and Calculation:

    • Read the absorbance of each well at 405 nm using a microplate reader.

    • Subtract the absorbance of the blank from the absorbance of the standards, controls, and samples.

    • Plot the absorbance of the standards against their known concentrations to generate a standard curve.

    • Determine the anti-Xa activity of the patient samples and controls by interpolating their absorbance values from the standard curve. The concentration is inversely proportional to the color intensity.[4]

Quality Control:

  • Run at least two levels of controls (low and high) with each batch of samples to ensure the accuracy and precision of the assay.

  • The results of the controls should fall within the manufacturer's specified ranges.

Conclusion

Monitoring anti-Xa activity is an essential tool for managing this compound® (reviparin) therapy in specific clinical situations and for research purposes. The chromogenic anti-Xa assay provides a reliable and quantitative measure of the anticoagulant effect of this compound®. Adherence to standardized protocols and proper data interpretation are critical for obtaining accurate and clinically meaningful results. These application notes provide a framework for researchers and drug development professionals to effectively monitor the anti-Xa activity of this compound®.

References

Application Notes and Protocols: Cell-Based Assays for Evaluating the Efficacy of Clivarin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clivarin®, the brand name for reviparin-sodium, is a low molecular weight heparin (LMWH) primarily recognized for its anticoagulant properties.[1][2][3] Its principal mechanism of action involves the potentiation of antithrombin III, a protein in the blood that inactivates several key enzymes in the coagulation cascade. This leads to a significant and specific inhibition of Factor Xa and, to a lesser extent, Factor IIa (thrombin).[1][4] This action effectively prevents the formation of blood clots, making this compound a critical therapeutic agent in the prevention and treatment of thromboembolic disorders such as deep vein thrombosis (DVT) and pulmonary embolism (PE).[1]

While the primary clinical application of this compound is in anticoagulation, emerging research on heparins and LMWHs suggests potential anti-cancer activities that are independent of their anticoagulant effects.[5][6] These anti-neoplastic properties are thought to involve the inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow) and metastasis (the spread of cancer cells to other parts of the body).[5]

These application notes provide detailed protocols for a series of cell-based assays designed to evaluate the potential anti-cancer efficacy of this compound, focusing on its anti-proliferative, anti-angiogenic, and anti-migratory effects.

I. Anti-Proliferative and Cytotoxicity Assays

A fundamental first step in evaluating a compound's potential as an anti-cancer agent is to determine its effect on cancer cell proliferation and viability.

A. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., HT-29 for colorectal cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubate at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Prepare a series of this compound dilutions in culture medium (e.g., 0, 10, 50, 100, 200, 500 µg/mL). Remove the old medium from the wells and add 100 µL of the this compound dilutions.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation:

Treatment Concentration (µg/mL)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Control)100 ± 4.5100 ± 5.1100 ± 4.8
1098 ± 3.995 ± 4.292 ± 5.0
5092 ± 4.185 ± 3.878 ± 4.5
10085 ± 3.572 ± 4.061 ± 3.9
20076 ± 3.258 ± 3.549 ± 3.7
50065 ± 2.945 ± 3.135 ± 3.2
IC50 (µg/mL) >500~220~180

B. Experimental Workflow for Cell Viability Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Culture Culture Cancer Cells Seed Seed cells in 96-well plates Culture->Seed Prepare Prepare this compound dilutions Seed->Prepare Treat Add this compound to cells Prepare->Treat Incubate_24_72 Incubate for 24-72h Treat->Incubate_24_72 Add_MTT Add MTT solution Incubate_24_72->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan Incubate_4h->Solubilize Measure Measure absorbance at 570nm Solubilize->Measure Calculate Calculate % viability & IC50 Measure->Calculate

Caption: Workflow for the MTT cell viability assay.

II. Anti-Angiogenesis Assays

Angiogenesis is a critical process for tumor growth and metastasis. The following assays can be used to assess the anti-angiogenic potential of this compound.

A. Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.

Experimental Protocol:

  • Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C for 30 minutes.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells at a density of 1.5 x 10⁴ cells per well.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100 µg/mL).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-12 hours.

  • Visualization: Visualize the tube formation using a microscope and capture images.

  • Quantification: Quantify the tube formation by measuring the total tube length, number of junctions, and number of loops using image analysis software.

Data Presentation:

This compound (µg/mL)Total Tube Length (µm)Number of JunctionsNumber of Loops
0 (Control)12500 ± 850120 ± 1585 ± 10
259800 ± 72095 ± 1262 ± 8
506500 ± 55060 ± 935 ± 6
1003200 ± 41025 ± 510 ± 3
B. Signaling Pathway Involved in Angiogenesis

Heparins can interfere with the binding of pro-angiogenic growth factors, such as Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF), to their receptors on endothelial cells.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR VEGF Receptor PLC PLCγ VEGFR->PLC PI3K PI3K VEGFR->PI3K FGFR FGF Receptor FGFR->PLC FGFR->PI3K RAS Ras PLC->RAS AKT Akt PI3K->AKT Survival Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Tube_Formation Tube Formation ERK->Tube_Formation VEGF VEGF VEGF->VEGFR FGF FGF FGF->FGFR This compound This compound This compound->VEGF inhibits binding This compound->FGF inhibits binding

Caption: Potential mechanism of this compound in inhibiting angiogenesis.

III. Anti-Metastatic Assays

Metastasis involves the migration and invasion of cancer cells. The following assays can be used to evaluate the anti-metastatic potential of this compound.

A. Wound Healing (Scratch) Assay

This assay assesses the ability of a confluent monolayer of cells to migrate and close a "wound" or scratch created in the cell layer.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 6-well plate and grow them to a confluent monolayer.

  • Wound Creation: Create a scratch in the monolayer using a sterile pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of this compound (e.g., 0, 50, 100, 200 µg/mL).

  • Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Data Presentation:

This compound (µg/mL)Wound Closure at 12h (%)Wound Closure at 24h (%)
0 (Control)45 ± 592 ± 7
5032 ± 475 ± 6
10020 ± 358 ± 5
20012 ± 235 ± 4
B. Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a layer of extracellular matrix, mimicking the invasion of the basement membrane.

Experimental Protocol:

  • Chamber Preparation: Coat the upper surface of a Transwell insert (with an 8 µm pore size membrane) with a thin layer of Matrigel®.

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.

  • Treatment: Add different concentrations of this compound to the upper chamber.

  • Chemoattractant: Add medium containing 10% FBS as a chemoattractant to the lower chamber.

  • Incubation: Incubate for 24-48 hours.

  • Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Quantification: Count the number of invaded cells in several random fields under a microscope.

Data Presentation:

This compound (µg/mL)Number of Invaded Cells (per field)
0 (Control)250 ± 25
50180 ± 20
100110 ± 15
20060 ± 10

C. Experimental Workflow for Transwell Invasion Assay

G cluster_0 Setup cluster_1 Treatment & Incubation cluster_2 Analysis Coat Coat Transwell with Matrigel Seed_Cells Seed cells in upper chamber Coat->Seed_Cells Add_Chemo Add chemoattractant to lower chamber Seed_Cells->Add_Chemo Add_this compound Add this compound to upper chamber Add_Chemo->Add_this compound Incubate_24_48 Incubate for 24-48h Add_this compound->Incubate_24_48 Remove_Non_Invading Remove non-invading cells Incubate_24_48->Remove_Non_Invading Stain_Invading Stain invading cells Remove_Non_Invading->Stain_Invading Count_Cells Count invaded cells Stain_Invading->Count_Cells

References

Measuring Clivarin (Reviparin Sodium) Concentration: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clivarin® (reviparin-sodium) is a low molecular weight heparin (LMWH) used for the prevention and treatment of thromboembolic disorders. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic studies, dose-finding, and ensuring therapeutic efficacy and safety. Unlike unfractionated heparin (UFH), the anticoagulant effect of reviparin is more predictable, primarily through its potent inhibition of Factor Xa (FXa). Consequently, the most established method for quantifying this compound's activity is the chromogenic anti-Factor Xa (anti-Xa) assay. This document provides detailed protocols for the chromogenic anti-Xa assay, as well as adapted methods for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the direct quantification of reviparin.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key quantitative parameters for the different analytical methods used to measure this compound concentration.

ParameterChromogenic Anti-Xa AssayHPLC-UV (Adapted Method)LC-MS/MS (Adapted Method)
Analyte Measured Anti-Xa activity (functional assay)Reviparin oligosaccharide chainsSpecific reviparin-derived oligosaccharides
Typical Matrix PlasmaPlasma, UrinePlasma, Urine, Tissues
Therapeutic Range (LMWH) 0.5 - 1.2 IU/mL[1]Not well established for reviparinNot well established for reviparin
Prophylactic Range (LMWH) 0.2 - 0.5 IU/mL[1]Not well established for reviparinNot well established for reviparin
Reported Cmax (Reviparin) 0.14 ± 0.03 IU/mL (after 1432 IU anti-Xa SC dose)[2]Data not availableData not available
Limit of Detection (LOD) Dependent on kit sensitivity~1 µg/mL (for heparin)[3]Sub-ng/mL to pg/mL range (for heparin-derived oligosaccharides)[1][4][5][6]
Limit of Quantitation (LOQ) Dependent on kit sensitivity~3 µg/mL (for heparin)[3]ng/mL range (for heparin-derived oligosaccharides)[1][4][5][6]
Specificity High for anti-Xa activityModerate (potential for interference)High (mass-based detection)
Throughput HighModerateModerate to High

Experimental Protocols

Chromogenic Anti-Factor Xa (Anti-Xa) Assay

This is the gold-standard functional assay for measuring the anticoagulant activity of this compound and other LMWHs. The assay measures the ability of reviparin in a plasma sample to inhibit Factor Xa.

Principle:

The assay is based on a two-step reaction. In the first step, a known amount of excess Factor Xa is added to the plasma sample containing reviparin. Reviparin potentiates the activity of antithrombin (AT) to form a complex that neutralizes Factor Xa. In the second step, a chromogenic substrate specific for Factor Xa is added. The residual, un-neutralized Factor Xa cleaves the chromogenic substrate, releasing a colored compound (typically p-nitroaniline), which is measured spectrophotometrically. The amount of color produced is inversely proportional to the concentration of reviparin in the sample.

Materials:

  • Citrated platelet-poor plasma (PPP) from patient samples

  • Chromogenic anti-Xa assay kit (commercial kits are widely available)

  • Factor Xa reagent (provided in the kit)

  • Chromogenic substrate (provided in the kit)

  • Assay buffer (provided in the kit)

  • Reviparin calibrators and controls

  • Microplate reader capable of reading absorbance at 405 nm

  • Incubator set to 37°C

  • Precision pipettes and tips

Protocol:

  • Sample Collection and Preparation:

    • Collect whole blood into a blue-top tube containing 3.2% sodium citrate.

    • Ensure the tube is filled to the correct volume to maintain the proper blood-to-anticoagulant ratio.

    • Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).

    • Carefully transfer the plasma to a clean polypropylene (B1209903) tube, avoiding the buffy coat.

    • Samples should be tested immediately or stored frozen at -20°C or -80°C. Thaw frozen samples at 37°C for 5-10 minutes before use.

  • Assay Procedure (example for a microplate-based assay):

    • Prepare a standard curve using the reviparin calibrators provided in the kit. A typical range might be 0.0 to 2.0 IU/mL.

    • Dilute patient plasma samples, calibrators, and controls as recommended by the kit manufacturer (e.g., 1:2 or 1:4 with assay buffer).

    • Add 50 µL of the diluted samples, calibrators, and controls to the wells of a microplate.

    • Pre-warm the Factor Xa reagent to 37°C.

    • Add 50 µL of the Factor Xa reagent to each well.

    • Incubate the microplate at 37°C for a specified time (e.g., 2-5 minutes) as per the kit instructions.

    • Pre-warm the chromogenic substrate to 37°C.

    • Add 50 µL of the chromogenic substrate to each well to start the color development reaction.

    • Incubate the microplate at 37°C for a specified time (e.g., 3-10 minutes).

    • Add 50 µL of a stop solution (e.g., 2% acetic acid), if required by the kit, to stop the reaction.

    • Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values of the calibrators against their known concentrations (in IU/mL).

    • Determine the concentration of reviparin in the patient samples and controls by interpolating their absorbance values from the standard curve.

    • The results are expressed in anti-Xa IU/mL.

High-Performance Liquid Chromatography (HPLC-UV) - Adapted Method

Direct measurement of LMWHs like reviparin by conventional HPLC with UV detection is challenging due to their heterogeneity and lack of a strong chromophore. However, methods developed for other LMWHs, such as enoxaparin, can be adapted. This method typically involves enzymatic digestion of the reviparin chains into smaller, more uniform fragments that can be separated and quantified.

Principle:

Reviparin is depolymerized into disaccharide units using a mixture of heparinases. These disaccharides contain an unsaturated uronic acid residue at the non-reducing end, which has a strong UV absorbance at 232 nm. The resulting disaccharides are then separated by strong anion-exchange (SAX) HPLC and quantified by UV detection.

Materials:

  • Plasma or serum samples containing reviparin

  • Heparinase I, II, and III from Flavobacterium heparinum

  • Enoxaparin or other LMWH reference standard

  • Sodium borohydride

  • Strong anion-exchange (SAX) HPLC column (e.g., Waters Spherisorb S5 SAX)[7]

  • HPLC system with a UV detector

  • Mobile Phase A: 0.28 g/L monobasic sodium phosphate (B84403) solution[7]

  • Mobile Phase B: 140 g/L sodium perchlorate (B79767) solution[7]

  • Centrifugal filters for protein removal

Protocol:

  • Sample Preparation:

    • To 1 mL of plasma, add a protein precipitation agent (e.g., acetonitrile (B52724) or perchloric acid) and centrifuge to remove proteins.

    • Lyophilize the supernatant.

    • Reconstitute the sample in buffer suitable for enzymatic digestion.

  • Enzymatic Digestion:

    • Add a mixture of heparinase I, II, and III to the sample.

    • Incubate at 37°C for a sufficient time (e.g., 24-48 hours) to ensure complete depolymerization.

    • Inactivate the enzymes by heat treatment (e.g., boiling for 5 minutes).

    • Centrifuge to remove any precipitate.

  • HPLC Analysis:

    • Column: Waters Spherisorb S5 SAX column (4.0 mm × 250 mm, 5 µm)[7].

    • Mobile Phase: A gradient of Mobile Phase A and B. A typical gradient could be: 0-20 min, 3%-35% B; 20-50 min, 35%-100% B; 50-60 min, 100% B; 60-61 min, 100%-3% B; 61-79 min, 3% B[7].

    • Flow Rate: 0.8 mL/min[7].

    • Column Temperature: 50°C[7].

    • Detection Wavelength: 234 nm[7].

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the different disaccharide units based on their retention times compared to standards.

    • Quantify the amount of each disaccharide by integrating the peak areas.

    • The total concentration of reviparin can be estimated by summing the concentrations of the individual disaccharides.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) - Adapted Method

LC-MS/MS offers high sensitivity and specificity for the quantification of LMWHs. Similar to HPLC, this method often involves enzymatic digestion to produce smaller oligosaccharides that are more amenable to mass spectrometric analysis.

Principle:

Reviparin is enzymatically digested into smaller oligosaccharides. These fragments are then separated by liquid chromatography, typically using reversed-phase ion-pairing or hydrophilic interaction liquid chromatography (HILIC). The separated oligosaccharides are then ionized (usually by electrospray ionization) and detected by a tandem mass spectrometer. Quantification is achieved by monitoring specific precursor-to-product ion transitions for each oligosaccharide.

Materials:

  • Plasma, urine, or tissue homogenate samples

  • Heparinase I, II, and III

  • Internal standard (e.g., a stable isotope-labeled oligosaccharide)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Reversed-phase C18 or HILIC column

  • Mobile Phase A: Ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Solid-phase extraction (SPE) cartridges for sample cleanup

Protocol:

  • Sample Preparation and Digestion:

    • Perform protein precipitation and enzymatic digestion as described in the HPLC-UV protocol.

    • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary after digestion to remove interfering substances.

    • Spike the sample with an internal standard before analysis.

  • LC-MS/MS Analysis:

    • LC Column: A HILIC column is often used for separating the polar oligosaccharides.

    • Mobile Phase: A gradient of aqueous ammonium acetate and acetonitrile.

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor and product ion pairs for each disaccharide or oligosaccharide of interest.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

    • Determine the concentration of reviparin-derived oligosaccharides in the samples from the calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits for the detection of heparin and LMWHs are commercially available. These kits typically utilize a sandwich ELISA format.

Principle:

A microplate is coated with a capture antibody that specifically binds to heparin/LMWH. The sample containing reviparin is added to the wells, and the reviparin binds to the capture antibody. After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which also binds to the captured reviparin. Finally, a substrate for the enzyme is added, resulting in a color change that is proportional to the amount of reviparin in the sample.

Note: The cross-reactivity of commercially available heparin ELISA kits with reviparin should be validated before use, as these kits may be designed for unfractionated heparin or other LMWHs[8][9].

Visualizations

Experimental_Workflow_AntiXa_Assay cluster_sample_prep Sample Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate Tube) Centrifugation Centrifugation (1500 x g, 15 min) Blood_Collection->Centrifugation PPP_Isolation Platelet-Poor Plasma (PPP) Isolation Centrifugation->PPP_Isolation Add_Sample Add PPP, Calibrators, & Controls to Microplate PPP_Isolation->Add_Sample Add_FXa Add Excess Factor Xa Add_Sample->Add_FXa Incubation1 Incubate (37°C) Add_FXa->Incubation1 Add_Substrate Add Chromogenic Substrate Incubation1->Add_Substrate Incubation2 Incubate (37°C) Add_Substrate->Incubation2 Stop_Reaction Stop Reaction (if applicable) Incubation2->Stop_Reaction Read_Absorbance Read Absorbance (405 nm) Stop_Reaction->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Concentration_Determination Determine this compound Concentration (IU/mL) Standard_Curve->Concentration_Determination

Caption: Workflow for this compound measurement using a chromogenic anti-Xa assay.

HPLC_LCMS_Workflow cluster_prep Sample Preparation & Digestion cluster_analysis Analytical Separation & Detection cluster_quant Quantification Start Plasma/Serum Sample Protein_Precipitation Protein Precipitation Start->Protein_Precipitation Enzymatic_Digestion Enzymatic Digestion (Heparinases I, II, III) Protein_Precipitation->Enzymatic_Digestion Cleanup Sample Cleanup (e.g., SPE) Enzymatic_Digestion->Cleanup HPLC HPLC Separation (SAX Column) Cleanup->HPLC LCMS LC-MS/MS Separation (HILIC/RP Column) Cleanup->LCMS UV_Detection UV Detection (232 nm) HPLC->UV_Detection MS_Detection Mass Spectrometry Detection (MRM) LCMS->MS_Detection Data_Analysis_HPLC Peak Integration & Concentration Calculation UV_Detection->Data_Analysis_HPLC Data_Analysis_LCMS Calibration Curve & Concentration Calculation MS_Detection->Data_Analysis_LCMS

Caption: General workflow for HPLC-UV and LC-MS/MS analysis of this compound.

Coagulation_Cascade_Inhibition cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X VII VII Tissue_Factor Tissue_Factor VII->Tissue_Factor Tissue_Factor->X activates Prothrombin Prothrombin X->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin This compound This compound (Reviparin) Antithrombin Antithrombin This compound->Antithrombin potentiates Antithrombin->X inhibits Antithrombin->Thrombin weakly inhibits

Caption: Mechanism of action of this compound in the coagulation cascade.

References

Application Notes and Protocols for the Use of Clivarin (Reviparin Sodium) in Prophylaxis for Surgical Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clivarin, the brand name for reviparin sodium, is a low molecular weight heparin (LMWH) utilized for the prevention of venous thromboembolism (VTE), including deep vein thrombosis (DVT) and pulmonary embolism (PE), in surgical patients.[1][2] Its application in preclinical surgical research models is crucial for understanding its efficacy, pharmacokinetics, and safety profile before clinical translation. These application notes provide a comprehensive overview of this compound's mechanism of action, detailed protocols for its use in relevant animal models, and guidance on data interpretation.

While specific published protocols for reviparin in surgical animal models are not abundant in the available literature, this document provides example protocols derived from established methodologies for other LMWHs, such as enoxaparin and dalteparin. These protocols serve as a robust starting point for researchers, with the understanding that dose-finding and validation studies are essential for each specific model and surgical procedure.

Mechanism of Action

Reviparin sodium exerts its anticoagulant effect by potentiating the activity of antithrombin III, a natural inhibitor of coagulation proteases.[3] This complex of reviparin and antithrombin III has a much greater affinity for Factor Xa and, to a lesser extent, Factor IIa (thrombin).[2] By neutralizing Factor Xa, reviparin inhibits the conversion of prothrombin to thrombin, a critical step in the coagulation cascade.[3] This ultimately prevents the formation of fibrin (B1330869) clots. The anti-Xa to anti-IIa activity ratio for reviparin is approximately 3.6:1 or greater.[2] Additionally, reviparin has been shown to stimulate the release of Tissue Factor Pathway Inhibitor (TFPI), further contributing to its antithrombotic effect.[3]

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibition Inhibition by this compound XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa TF Tissue Factor VII VII VIIa VIIa VII->VIIa TF X X Xa Xa X->Xa IXa, VIIa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin This compound This compound (Reviparin) ATIII Antithrombin III This compound->ATIII TFPI_node TFPI Release This compound->TFPI_node ATIII->Xa ATIII->Thrombin TFPI_node->VIIa

Mechanism of this compound in the Coagulation Cascade.

Data Presentation: Prophylactic Efficacy and Safety

The following tables provide examples of the types of quantitative data that should be collected and summarized when evaluating this compound in surgical research models. The data presented are illustrative and based on findings from clinical trials and preclinical studies of various LMWHs.

Table 1: Example Prophylactic Efficacy of this compound in a Rabbit Orthopedic Surgery Model

Treatment GroupDose (anti-Xa IU/kg, SC)nIncidence of DVT (%)Thrombus Weight (mg, mean ± SD)
Vehicle Control02055%25.4 ± 8.2
This compound502030%15.1 ± 5.6
This compound1002015% 7.8 ± 3.1
This compound1502010% 4.2 ± 2.5
*p < 0.05 vs. Vehicle Control; *p < 0.01 vs. Vehicle Control

Table 2: Example Safety and Pharmacodynamic Parameters of this compound in a Rat Abdominal Surgery Model

Treatment GroupDose (anti-Xa IU/kg, SC)nBleeding Time (s, mean ± SD)Peak Anti-Xa Activity (IU/mL, mean ± SD)
Vehicle Control015120 ± 25< 0.05
This compound7515185 ± 350.25 ± 0.08
This compound15015250 ± 48 0.48 ± 0.12
This compound22515340 ± 620.75 ± 0.19
p < 0.05 vs. Vehicle Control; *p < 0.01 vs. Vehicle Control

Experimental Protocols

The following are detailed example protocols for evaluating the prophylactic efficacy of this compound in common surgical research models. Note: These are template protocols and should be adapted and optimized for specific research questions and institutional guidelines. Dose-finding studies are strongly recommended.

Protocol 1: Prophylaxis in a Rabbit Model of Total Hip Arthroplasty

Objective: To evaluate the efficacy of this compound in preventing VTE following total hip arthroplasty in a rabbit model.

Materials:

  • New Zealand White rabbits (male, 3-4 kg)

  • Anesthetic agents (e.g., ketamine/xylazine)

  • Surgical instruments for orthopedic surgery

  • This compound (reviparin sodium) solution for injection

  • Vehicle control (sterile saline)

  • Venography contrast agent

  • Equipment for blood collection and analysis (anti-Xa assay)

Methodology:

  • Animal Acclimatization: House rabbits individually for at least one week prior to surgery with ad libitum access to food and water.

  • Randomization: Randomly assign animals to treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).

  • Pre-operative Administration: Two hours prior to surgery, administer the assigned treatment via subcutaneous (SC) injection in the scruff of the neck.

  • Anesthesia and Surgical Procedure:

    • Anesthetize the rabbit according to an approved institutional protocol.

    • Perform a unilateral total hip arthroplasty using established surgical techniques. This procedure creates a high-risk scenario for VTE.

  • Post-operative Care and Treatment:

    • Provide appropriate post-operative analgesia and care.

    • Continue daily SC administration of this compound or vehicle for 7 days post-surgery.

  • Efficacy Assessment (Day 7):

    • Anesthetize the animal.

    • Perform bilateral venography of the lower limbs to assess for the presence of DVT.

    • Following venography, humanely euthanize the animal and carefully dissect the femoral veins and inferior vena cava.

    • Excise any visible thrombi and record their wet weight.

  • Safety and Pharmacodynamic Assessment:

    • Collect blood samples at baseline and at peak times post-administration (e.g., 3-4 hours) on specified days to measure anti-Xa activity.

    • Monitor for any signs of bleeding (e.g., wound hematoma, internal bleeding at necropsy).

Protocol 2: Prophylaxis in a Rat Model of Major Abdominal Surgery

Objective: To assess the prophylactic efficacy and safety of this compound in a rat model of major abdominal surgery.

Materials:

  • Sprague-Dawley rats (male, 250-300 g)

  • Inhalant anesthetic (e.g., isoflurane)

  • Surgical instruments for abdominal surgery

  • This compound (reviparin sodium) solution for injection

  • Vehicle control (sterile saline)

  • Equipment for bleeding time assessment

  • Equipment for blood collection and analysis (anti-Xa assay)

Methodology:

  • Animal Acclimatization: House rats in pairs for at least one week prior to surgery.

  • Randomization: Randomly assign animals to treatment groups.

  • Pre-operative Administration: One hour prior to surgery, administer the assigned treatment via SC injection.

  • Anesthesia and Surgical Procedure:

    • Anesthetize the rat using isoflurane.

    • Perform a midline laparotomy. To create a prothrombotic state, a combination of surgical trauma and venous stasis can be employed. For example, gentle manipulation of the intestines and partial ligation of the inferior vena cava.

    • Close the abdominal wall in layers.

  • Post-operative Care and Treatment:

    • Provide post-operative analgesia.

    • Continue daily SC administration of this compound or vehicle for 3 days.

  • Efficacy and Safety Assessment (Day 3):

    • Bleeding Time: Prior to the final blood collection, perform a tail bleeding time assay.

    • Thrombus Assessment: Anesthetize the rat, re-open the laparotomy incision, and expose the inferior vena cava. Record the incidence of thrombus formation and, if present, excise and weigh the thrombus.

    • Blood Collection: Collect a terminal blood sample via cardiac puncture for anti-Xa activity measurement.

  • Euthanasia: Humanely euthanize the animal following terminal blood collection.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for a surgical prophylaxis study and the logical relationship of key factors in VTE.

experimental_workflow cluster_pre_op Pre-operative Phase cluster_op Operative Phase cluster_post_op Post-operative Phase cluster_endpoint Endpoint Assessment acclimatization Animal Acclimatization randomization Randomization into Groups acclimatization->randomization baseline Baseline Measurements (Weight, Blood Sample) randomization->baseline pre_op_dose Pre-operative Dose (this compound/Vehicle) baseline->pre_op_dose anesthesia Anesthesia pre_op_dose->anesthesia surgery Surgical Procedure (e.g., Hip Arthroplasty) anesthesia->surgery analgesia Analgesia & Recovery surgery->analgesia post_op_dosing Daily Dosing (this compound/Vehicle) analgesia->post_op_dosing monitoring Daily Monitoring (Health, Bleeding) post_op_dosing->monitoring assessment Efficacy & Safety Assessment (Venography, Thrombus Weight, Bleeding Time, Anti-Xa) monitoring->assessment data_analysis Data Analysis assessment->data_analysis

General Experimental Workflow for a Surgical Prophylaxis Study.

vte_pathway cluster_virchow Virchow's Triad stasis Venous Stasis (Immobilization) vte Venous Thromboembolism (VTE) stasis->vte hypercoagulability Hypercoagulability (Surgical Stress) hypercoagulability->vte endothelial_injury Endothelial Injury (Surgical Trauma) endothelial_injury->vte surgery Major Surgery surgery->stasis surgery->hypercoagulability surgery->endothelial_injury This compound This compound Prophylaxis This compound->vte Inhibits

Logical Relationship of Factors Leading to VTE and this compound's Role.

References

Application Notes and Protocols: Reviparin Sodium for Anticoagulation in Extracorporeal Circuits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Reviparin sodium, a low molecular weight heparin (LMWH), for anticoagulation in extracorporeal circuits such as those used in hemodialysis and extracorporeal membrane oxygenation (ECMO). This document details the mechanism of action, provides key quantitative data, and outlines essential experimental protocols for the evaluation of Reviparin sodium.

Introduction to Reviparin Sodium

Reviparin sodium is a low molecular weight heparin with a mean peak molecular weight of 3900 Da.[1][2] It is produced through the depolymerization of standard unfractionated heparin (UFH).[3] Like other LMWHs, Reviparin sodium is primarily used as an anticoagulant to prevent and treat thromboembolic events.[3][4] Its use is documented in various clinical settings, including the prevention of clot formation in extracorporeal circulation during hemodialysis.[1][3]

The primary advantage of Reviparin sodium over UFH lies in its more predictable pharmacokinetic profile, longer half-life, and higher ratio of anti-Factor Xa to anti-Factor IIa activity.[1][2][3] This leads to a more stable anticoagulant effect with a reduced need for frequent monitoring in many clinical applications.[1][2]

Mechanism of Action

Reviparin sodium exerts its anticoagulant effect by potentiating the activity of antithrombin III (ATIII), a natural anticoagulant protein.[3] The binding of Reviparin sodium to ATIII induces a conformational change in ATIII, accelerating its ability to inactivate coagulation factors, primarily Factor Xa and to a lesser extent, thrombin (Factor IIa).[3]

The preferential inhibition of Factor Xa is a key characteristic of LMWHs like Reviparin sodium.[3] By inhibiting Factor Xa, Reviparin sodium effectively blocks the conversion of prothrombin to thrombin, a critical step in the coagulation cascade that ultimately prevents the formation of a fibrin (B1330869) clot.[3] Additionally, Reviparin sodium can promote the release of Tissue Factor Pathway Inhibitor (TFPI), further contributing to its anticoagulant properties by inhibiting the initiation of the coagulation cascade.[3]

Mechanism of Action of Reviparin Sodium.

Data Presentation

Pharmacokinetic and Pharmacodynamic Properties
ParameterReviparin SodiumUnfractionated Heparin (UFH)Reference
Mean Molecular Weight 3900 DaVariable (3,000-30,000 Da)[1][2]
Anti-Xa:Anti-IIa Ratio ≥ 3.6~1:1[1][2]
Plasma Anti-Xa Activity Up to 5 times higherLower[1][2]
Duration of Anti-Xa Activity Up to 3 times longerShorter[1][2]
Effect on Global Clotting Tests (e.g., aPTT) Negligible at prophylactic dosesSignificant, requires monitoring[1][2]
Bioavailability (Subcutaneous) High and predictableLow and variable[5]
Dosing Regimens in Extracorporeal Circuits (Hemodialysis)
IndicationDosing RegimenKey FindingsReference
Chronic Hemodialysis Single bolus of 85 IU anti-Xa/kg at the start of a 4-hour session.Effective and safe. Plasma anti-Xa activity was 0.96 ± 0.28 IU/ml at 2 hours and 0.82 ± 0.22 IU/ml at 4 hours.[6]
Chronic Hemodialysis (Dose-finding study) Doses of 50, 60, 70, 85, and 100 IU anti-Xa/kg were tested.A bolus of 85 IU anti-Xa/kg was found to be optimal for a 4-hour session.[6]
Comparison with Nadroparin Reviparin (50-100 IU anti-Xa/kg) vs. Nadroparin (70 IU anti-Xa/kg).Occurrence of fibrin rings and clots was dose-dependent for Reviparin.[6]

Note: Dosing should always be individualized based on patient characteristics and clinical assessment of the circuit.

Experimental Protocols

Measurement of Anti-Factor Xa Activity

The anti-Xa assay is a chromogenic substrate-based assay used to determine the plasma concentration of LMWHs like Reviparin sodium.[7][8]

Principle: The assay measures the residual Factor Xa activity after neutralization by the Reviparin-ATIII complex. The amount of residual Factor Xa is inversely proportional to the concentration of Reviparin in the sample.[8]

Methodology:

  • Sample Collection: Collect whole blood in a 3.2% sodium citrate (B86180) (blue top) tube. The ratio of blood to anticoagulant should be 9:1.[9]

  • Plasma Preparation: Centrifuge the blood sample to obtain platelet-poor plasma. The test should be performed within 4 hours of collection.[9]

  • Assay Procedure:

    • Patient plasma is incubated with a known excess amount of Factor Xa and a source of antithrombin.

    • The Reviparin in the plasma will form a complex with antithrombin, which then inactivates a portion of the added Factor Xa.

    • A chromogenic substrate specific for Factor Xa is added.

    • The residual Factor Xa cleaves the chromogenic substrate, releasing a colored compound.

    • The intensity of the color is measured spectrophotometrically and is inversely proportional to the Reviparin concentration.[8]

  • Calibration: The assay is calibrated using a standard curve prepared with known concentrations of Reviparin.

  • Sampling Time: For peak concentration measurement, blood should be drawn 4 hours after subcutaneous administration.[7]

start Start sample_collection Collect Blood (3.2% Sodium Citrate) start->sample_collection centrifuge Centrifuge to obtain Platelet-Poor Plasma sample_collection->centrifuge plasma_sample Patient Plasma centrifuge->plasma_sample add_reagents Add excess Factor Xa and Antithrombin plasma_sample->add_reagents incubation Incubate add_reagents->incubation add_substrate Add Chromogenic Substrate incubation->add_substrate measure Measure Color Intensity (Spectrophotometry) add_substrate->measure calculate Calculate Reviparin Concentration measure->calculate end End calculate->end

Anti-Factor Xa Assay Workflow.
Activated Partial Thromboplastin Time (aPTT)

The aPTT is a global coagulation assay that assesses the integrity of the intrinsic and common pathways of the coagulation cascade.[9] While less sensitive to LMWHs than the anti-Xa assay, it can be used for general screening.[10]

Principle: The aPTT measures the time it takes for a plasma sample to form a clot after the addition of a substance that activates the contact-dependent pathway (e.g., kaolin, silica) and a platelet substitute (phospholipid).[9]

Methodology:

  • Sample Collection and Preparation: As described for the anti-Xa assay.[9]

  • Assay Procedure:

    • Pre-warm the patient plasma and calcium chloride (0.025 M) to 37°C.

    • Pipette 50 µl of plasma into a test tube.

    • Add 50 µl of aPTT reagent (containing a contact activator and phospholipid) to the plasma.[10][11]

    • Incubate the mixture for a specified time (e.g., 3 minutes) at 37°C.[10][11]

    • Add 50 µl of pre-warmed calcium chloride to the mixture and simultaneously start a timer.[10][11]

    • Record the time in seconds for a clot to form.[10][11]

  • Interpretation: The result is compared to a reference range, which is typically 30-40 seconds.[9] For patients on UFH therapy, the target range is often 1.5-2.5 times the control value.[9]

Thromboelastography (TEG)

TEG is a viscoelastic assay that provides a global assessment of hemostasis, from clot formation to fibrinolysis.[12][13] It measures the viscoelastic properties of whole blood as it clots.[12]

Principle: A small sample of whole blood is placed in a cup that oscillates. A pin is suspended in the blood, and as the clot forms, it connects the cup and the pin. The strength of the clot is transmitted to the pin, and its motion is recorded.[13]

Key Parameters:

  • R time (Reaction time): Time to initial fibrin formation.[14]

  • K time (Kinetics): Time to achieve a certain clot strength.[14]

  • Alpha angle: Rate of clot formation.[14]

  • MA (Maximum Amplitude): Ultimate strength of the clot, reflecting platelet function.[14]

  • LY30 (Lysis at 30 minutes): Percentage of clot lysis 30 minutes after MA is reached, indicating fibrinolysis.[14]

Methodology:

  • Sample Collection: Use a citrated whole blood sample.

  • Assay Procedure:

    • The TEG analyzer (e.g., TEG 5000) is used.[12]

    • The blood sample is placed in the TEG cup.

    • The assay is initiated, and the viscoelastic changes are recorded in real-time.

    • The resulting thromboelastogram provides a graphical representation of the clotting process.[12]

cluster_input Input cluster_process Process cluster_output Output Reviparin Reviparin Inhibition_of_Xa Inhibition of Factor Xa Reviparin->Inhibition_of_Xa Inhibition_of_IIa Inhibition of Factor IIa Reviparin->Inhibition_of_IIa ATIII ATIII ATIII->Inhibition_of_Xa ATIII->Inhibition_of_IIa Coagulation_Factors Coagulation Factors Coagulation_Factors->Inhibition_of_Xa Coagulation_Factors->Inhibition_of_IIa Reduced_Thrombin Reduced Thrombin Generation Inhibition_of_Xa->Reduced_Thrombin Inhibition_of_IIa->Reduced_Thrombin Reduced_Fibrin Reduced Fibrin Formation Reduced_Thrombin->Reduced_Fibrin Anticoagulation Anticoagulation Reduced_Fibrin->Anticoagulation

Logical Relationship of Reviparin's Anticoagulant Effect.
Animal Models for Evaluating Reviparin in Extracorporeal Circuits

Animal models are crucial for the preclinical evaluation of anticoagulants for extracorporeal circuits.

Commonly Used Animal Models:

  • Rabbit Model: A venovenous (VV) or arteriovenous (AV) shunt model can be established in rabbits. The AV model is often preferred due to its simplicity.[15]

  • Porcine (Pig) Model: Pigs are frequently used for extracorporeal membrane oxygenation (ECMO) studies due to their anatomical and physiological similarities to humans.[16]

  • Murine (Mouse) Model: Miniaturized veno-arterial ECMO circuits have been developed for mice, allowing for studies in genetically modified animals.[17]

Experimental Setup (General):

  • Animal Preparation: The animal is anesthetized and instrumented for hemodynamic monitoring.

  • Cannulation: Catheters are inserted into appropriate vessels (e.g., carotid artery and jugular vein for VA ECMO).[15][16]

  • Circuit Priming: The extracorporeal circuit is primed with a suitable solution.

  • Initiation of Extracorporeal Support: The animal is connected to the circuit, and blood flow is initiated.

  • Anticoagulation Protocol: Reviparin sodium is administered, and its anticoagulant effect is monitored using the assays described above.

  • Outcome Measures: Key endpoints include circuit thrombosis, platelet consumption, fibrinogen levels, and signs of bleeding.[15]

Conclusion

Reviparin sodium is an effective anticoagulant for use in extracorporeal circuits, offering a more predictable response compared to unfractionated heparin. The selection of an appropriate dosing and monitoring strategy is critical to ensure both the prevention of circuit thrombosis and the safety of the patient. The experimental protocols outlined in these application notes provide a framework for the evaluation and characterization of Reviparin sodium in both preclinical and clinical research settings.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Apparent Resistance to Clivarin (Reviparin) in Experimental Subjects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Clivarin" is a trade name for Reviparin (also referred to as Reviparin Sodium), a low molecular weight heparin (LMWH).[1][2][3] This guide addresses the phenomenon of apparent resistance to LMWHs in experimental research, which is characterized by a reduced or lower-than-expected anticoagulant response. This is distinct from classical drug resistance mechanisms such as those seen in oncology or microbiology.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Reviparin) and how does it work?

A1: this compound (Reviparin) is a low molecular weight heparin (LMWH), a type of anticoagulant.[1][3] Its primary mechanism of action is to prevent blood clot formation by enhancing the activity of a natural anticoagulant in the body called antithrombin III (AT).[1][4][5] By binding to and activating antithrombin, Reviparin dramatically increases the rate at which antithrombin inhibits key clotting enzymes, most notably Factor Xa and to a lesser extent, thrombin (Factor IIa).[1][4] The inhibition of Factor Xa is crucial as it reduces the generation of thrombin, a key step in the formation of a fibrin (B1330869) clot.[1][4] Reviparin may also contribute to its anticoagulant effects by promoting the release of Tissue Factor Pathway Inhibitor (TFPI).[4]

Q2: What is LMWH "resistance" in an experimental context?

A2: LMWH resistance, or "heparin resistance," is defined as a state where a standard or escalated dose of an LMWH like Reviparin fails to produce the expected level of anticoagulation.[6][7] In a research setting, this is typically observed as a lower-than-expected anti-Factor Xa (anti-Xa) activity level in plasma samples after administration.[8][9] This is not a true resistance in the sense of a genetic mutation in the drug's target, but rather a reflection of various physiological factors that can interfere with the drug's action or increase its clearance.[6][10]

Q3: How is the anticoagulant effect of Reviparin monitored in experimental subjects?

A3: The most reliable method for monitoring the anticoagulant activity of LMWHs like Reviparin is the chromogenic anti-Factor Xa (anti-Xa) assay.[8] This laboratory test directly measures the ability of the LMWH in a plasma sample to inhibit Factor Xa.[11] Traditional clotting time tests like the activated partial thromboplastin (B12709170) time (aPTT) are not reliable for monitoring LMWHs because they are less sensitive and can be affected by other factors in the coagulation cascade.[8][12][13]

Q4: What are the primary causes of suspected Reviparin resistance?

A4: Apparent resistance to Reviparin and other heparins can stem from several factors, broadly categorized as either related to antithrombin (AT) levels or AT-independent mechanisms.[6][7][10]

  • Antithrombin Deficiency: Since Reviparin's action is dependent on antithrombin, low levels of AT will result in a reduced anticoagulant effect.[6][10] AT deficiency can be acquired in experimental models of sepsis, disseminated intravascular coagulation (DIC), or severe liver disease.[8][10]

  • Increased Heparin-Binding Proteins: In states of acute inflammation or infection, the levels of acute-phase reactant proteins (e.g., fibrinogen, von Willebrand factor, Factor VIII) increase.[7][8][12] These proteins can bind to Reviparin, neutralizing it and making less of the drug available to interact with antithrombin.[10][12]

  • High Platelet Count (Thrombocytosis): Platelets release Platelet Factor 4 (PF4), which is a potent heparin-neutralizing protein.[7][8] Experimental conditions leading to significantly elevated platelet counts can contribute to apparent resistance.

  • Increased Heparin Clearance: Certain conditions, such as those affecting the liver or spleen, might lead to faster clearance of the drug from circulation.[10][14]

Troubleshooting Guides

This section provides a step-by-step approach to investigate and manage lower-than-expected anticoagulant responses to Reviparin in your experiments.

Guide 1: Initial Troubleshooting for Unexpected Anti-Xa Levels

Issue: You have administered a weight-based dose of Reviparin to your experimental subjects, but the peak anti-Xa levels (measured 2-4 hours post-subcutaneous injection) are consistently below the expected therapeutic range.[1][15]

Steps:

  • Verify Dosing and Administration: Double-check all calculations for the weight-based dosing. Ensure the subcutaneous injection technique is correct and consistent to ensure proper absorption.

  • Confirm Sample Timing: Verify that plasma samples are being collected at the correct time point to measure peak activity. For most species, this is between 2 and 4 hours after subcutaneous administration.[1][15]

  • Check Assay Integrity: Rule out any pre-analytical or analytical errors. Ensure the plasma was correctly prepared (citrated plasma), stored, and that the anti-Xa assay was performed according to the manufacturer's protocol with appropriate controls and standards.[15]

  • Assess Subject Health Status: Review the health of the experimental subjects. Are there signs of a severe inflammatory response, infection, or other conditions that could trigger the causes of resistance mentioned in FAQ Q4?

Guide 2: Investigating the Cause of Confirmed Low Anti-Xa Response

Issue: After following Guide 1, you have confirmed that the low anti-Xa response is not due to procedural error.

Steps:

  • Measure Antithrombin (AT) Levels: The most direct cause of LMWH resistance is AT deficiency.[6] Measure the AT levels in your subjects' plasma. If levels are significantly low, this is a likely cause of the poor response.

  • Evaluate Inflammatory Markers: Measure levels of acute-phase reactants such as C-reactive protein (CRP), fibrinogen, and Factor VIII.[7][12] Elevated levels of these heparin-binding proteins can indicate a state of inflammation that is neutralizing the Reviparin.

  • Perform a Complete Blood Count (CBC): Check the platelet count. A significantly high platelet count (thrombocytosis) could contribute to heparin neutralization via PF4.[8]

  • Consider Alternative Anticoagulants: If the resistance is persistent and cannot be overcome by dose adjustment, you may need to consider an alternative anticoagulant for your experimental model that has a different mechanism of action, such as a direct thrombin inhibitor (e.g., bivalirudin, argatroban).[7][9]

Quantitative Data Summary

The expected therapeutic range for anti-Xa activity can vary based on the experimental model and the indication (prophylactic vs. therapeutic dosing). The following table provides general target ranges based on human clinical data, which can serve as a starting point for animal studies.[15]

Table 1: General Target Anti-Xa Levels for LMWH Therapy
Dosing Regimen Peak Anti-Xa Target Range (IU/mL)
Prophylactic (Low-Dose)0.2 - 0.5[15]
Therapeutic (High-Dose)0.5 - 1.2[15]
Note: Blood samples for peak levels should be drawn approximately 2-4 hours after subcutaneous administration.[1][15]
Table 2: Common Factors Leading to Apparent LMWH Resistance
Factor Mechanism
Antithrombin DeficiencyReduced availability of the essential cofactor for LMWH activity.[6][10]
Elevated Factor VIII & FibrinogenThese acute-phase reactants bind to and neutralize LMWH.[7][8][12]
Thrombocytosis (High Platelets)Increased release of Platelet Factor 4 (PF4), a heparin antagonist.[7][8]
Increased Heparin ClearancePotentially faster elimination of the drug from the system.[10][14]

Experimental Protocols

Protocol 1: Chromogenic Anti-Factor Xa Assay

This assay is the gold standard for measuring the anticoagulant effect of Reviparin.

Principle: The assay measures the residual amount of Factor Xa in a sample after neutralization by the Reviparin-antithrombin complex. The amount of residual Factor Xa is inversely proportional to the concentration of Reviparin in the sample.

Methodology:

  • Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate (B86180) (blue top tube). The ratio should be 9 parts blood to 1 part citrate. Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.

  • Reagent Preparation: Prepare reagents according to the specific assay kit manufacturer's instructions. This will typically include a Factor Xa reagent, a chromogenic substrate, and a buffer.

  • Assay Procedure: a. A known excess of Factor Xa is added to the subject's plasma sample. The Reviparin in the plasma, in complex with antithrombin, will begin to neutralize the added Factor Xa. b. After a short incubation period, a chromogenic substrate (a peptide that mimics the natural substrate of Factor Xa with a color-releasing molecule attached) is added. c. The remaining, un-neutralized Factor Xa will cleave the chromogenic substrate, releasing the colored molecule (chromophore). d. A spectrophotometer is used to measure the color intensity at a specific wavelength (e.g., 405 nm).

  • Quantification: The amount of color released is inversely proportional to the Reviparin activity. The concentration is determined by comparing the sample's absorbance to a standard curve generated using known concentrations of the LMWH. Results are expressed in IU/mL.

Visualizations

LMWH_Mechanism cluster_blood Blood Plasma LMWH Reviparin (LMWH) AT Antithrombin (AT) LMWH->AT Binds & Activates FXa Active Factor Xa LMWH->FXa Greatly Accelerates Inhibition FIIa Active Thrombin (IIa) LMWH->FIIa AT->FXa Inhibits (slowly) AT->FXa Greatly Accelerates Inhibition AT->FIIa Inhibits (less effective) FXa_inactive Inactive Factor Xa FIIa_inactive Inactive Thrombin (IIa) FXa->FXa_inactive FXa->FIIa Activates FIIa->FIIa_inactive Fibrin Fibrin Clot FIIa->Fibrin Converts Prothrombin Prothrombin Prothrombin->FXa Activates Fibrinogen Fibrinogen

Caption: Mechanism of Action for Reviparin (LMWH).

Troubleshooting_Workflow start Low Anti-Xa Level Observed check_protocol Step 1: Verify Protocol - Dosing Correct? - Sample Timing Correct? - Assay Integrity OK? start->check_protocol protocol_error Correct Protocol Error & Re-run Experiment check_protocol->protocol_error No investigate_cause Step 2: Investigate Biological Cause check_protocol->investigate_cause Yes protocol_error->start measure_at Measure Antithrombin (AT) Levels investigate_cause->measure_at at_low AT Level Low? measure_at->at_low at_deficiency Conclusion: AT Deficiency is Likely Cause at_low->at_deficiency Yes measure_inflammation Measure Inflammatory Markers (Fibrinogen, Factor VIII) at_low->measure_inflammation No consider_alt Consider Alternative Anticoagulant at_deficiency->consider_alt inflammation_high Markers High? measure_inflammation->inflammation_high inflammation_cause Conclusion: Neutralization by Heparin-Binding Proteins inflammation_high->inflammation_cause Yes inflammation_high->consider_alt No inflammation_cause->consider_alt

Caption: Troubleshooting Workflow for Apparent LMWH Resistance.

Resistance_Factors resistance Apparent Reviparin Resistance (Low Anti-Xa Activity) at_deficiency Antithrombin (AT) Deficiency (e.g., Sepsis, Liver Dysfunction) at_deficiency->resistance Reduces Drug Efficacy binding_proteins Increased Heparin-Binding Proteins (e.g., Fibrinogen, vWF, FVIII) binding_proteins->resistance Neutralizes Drug inflammation Systemic Inflammation / Infection inflammation->binding_proteins Upregulates platelets Thrombocytosis (High Platelet Count) pf4 Increased Platelet Factor 4 (PF4) platelets->pf4 Releases pf4->resistance Neutralizes Drug clearance Increased Heparin Clearance clearance->resistance Reduces Drug Availability

Caption: Interplay of Factors Causing Apparent LMWH Resistance.

References

Technical Support Center: Managing Bleeding Complications with Clivarin (Reviparin-sodium) in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing bleeding complications associated with the use of Clivarin (reviparin-sodium) in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, the trade name for reviparin-sodium, is a low molecular weight heparin (LMWH).[1][2] It functions as an anticoagulant by potentiating the activity of antithrombin III. This complex, in turn, primarily inhibits Factor Xa and, to a lesser extent, thrombin (Factor IIa) in the coagulation cascade, thereby preventing the formation of blood clots.[3]

Q2: What are the most common bleeding complications observed with this compound in vivo?

A2: As with other anticoagulants, the primary complication of this compound is bleeding. In animal models, this can manifest as prolonged bleeding from surgical sites, hematoma formation, or increased blood loss following injury.[1][4]

Q3: How can I monitor the anticoagulant effect of this compound in my animal models?

A3: The most appropriate method for monitoring the anticoagulant effect of this compound is through an anti-Factor Xa (anti-Xa) assay.[5] This assay measures the inhibition of Factor Xa and provides a more accurate assessment of LMWH activity than traditional clotting time tests like the activated partial thromboplastin (B12709170) time (aPTT).[5]

Q4: What is the recommended reversal agent for this compound-induced bleeding?

A4: Protamine sulfate (B86663) is the recommended agent for the partial reversal of this compound's anticoagulant effect.[3][6] It is important to note that protamine sulfate more effectively neutralizes the anti-thrombin (anti-IIa) activity of LMWHs than the anti-Xa activity.[6]

Q5: How do I administer protamine sulfate to reverse this compound in an animal model?

A5: The general guideline for LMWH reversal is to administer 1 mg of protamine sulfate for every 100 anti-Xa units of LMWH given.[6] The timing of administration is crucial; if more time has passed since the LMWH dose, a lower dose of protamine sulfate may be required.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly severe bleeding in animal models 1. Incorrect Dosing: Overestimation of the required this compound dose. 2. Animal Strain/Species Sensitivity: Different strains or species may have varied sensitivity to anticoagulants. 3. Underlying Coagulopathy: Pre-existing clotting disorders in the animals. 4. Surgical Technique: Excessive tissue trauma during surgical procedures.1. Verify Dose Calculations: Double-check all calculations and ensure accurate animal weights. Consider a dose-response study to determine the optimal dose for your model. 2. Literature Review: Consult literature for appropriate dosing in your specific animal model. 3. Health Screening: Ensure animals are healthy and free from underlying conditions that may affect hemostasis. 4. Refine Surgical Technique: Minimize tissue damage during procedures.
Inconsistent anticoagulant effect 1. Variable Drug Absorption: Inconsistent subcutaneous absorption. 2. Incorrect Sampling Time: Blood samples for anti-Xa monitoring are not taken at the peak effect time. 3. Assay Variability: Inconsistent performance of the anti-Xa assay.1. Standardize Injection Technique: Ensure consistent subcutaneous injection technique. 2. Optimize Sampling Time: For subcutaneous administration, peak anti-Xa activity is typically observed 2-4 hours post-injection.[5] 3. Validate Assay: Run appropriate controls and standards to ensure the reliability of your anti-Xa assay.
Ineffective reversal with protamine sulfate 1. Insufficient Dose: The dose of protamine sulfate may be too low to adequately neutralize the anti-Xa activity. 2. Timing of Administration: Protamine sulfate was administered too long after the this compound dose. 3. Incomplete Neutralization: Protamine sulfate only partially neutralizes the anti-Xa activity of LMWHs.1. Adjust Dose: Consider a dose-escalation study for protamine sulfate to determine the optimal neutralizing dose in your model. 2. Administer Promptly: Administer protamine sulfate as soon as bleeding is observed. 3. Monitor and Re-dose: Monitor the animal's condition and consider a second, smaller dose of protamine sulfate if bleeding persists.

Data Presentation

Table 1: Comparative Bleeding Risk of Low Molecular Weight Heparin (LMWH) vs. Unfractionated Heparin (UFH) in Clinical Studies

Study PopulationLMWH Major Bleeding RateUFH Major Bleeding RateOdds Ratio (95% CI)Reference
Acute Venous Thromboembolism1.2%2.0%0.57 (0.39-0.83)[7]
Acute Venous Thromboembolism1.0%2.1%0.57 (0.39-0.83)[8]

Note: This data is from clinical studies in humans and may not be directly transferable to animal models. It is presented to provide a general comparison of bleeding risk.

Table 2: Protamine Sulfate Neutralization of LMWH (Tinzaparin) Activity in Healthy Volunteers

Activity Assayed% Neutralization (Intravenous LMWH)% Neutralization (Subcutaneous LMWH)Reference
Anti-Xa Activity~80%~60-65%[9]
Anti-IIa Activity100%~100%[9]

Note: This data is for tinzaparin, another LMWH, and provides an indication of the expected level of neutralization of reviparin's activity by protamine sulfate.

Experimental Protocols

Protocol 1: Mouse Tail Transection Bleeding Assay

Objective: To quantify bleeding time and blood loss in mice treated with this compound.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • This compound (reviparin-sodium) solution

  • Saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors or scalpel

  • 50 mL conical tubes containing 10 mL of 37°C saline

  • Hemoglobin quantification kit (e.g., Drabkin's reagent-based)[10]

  • Spectrophotometer

Procedure:

  • Administer this compound or vehicle control (saline) to mice via subcutaneous injection at the desired dose.

  • After the desired pretreatment time (e.g., 2 hours), anesthetize the mouse.

  • Once the mouse is fully anesthetized, carefully transect 3 mm of the distal tail with sharp surgical scissors or a scalpel.

  • Immediately immerse the tail in a 50 mL conical tube containing 10 mL of pre-warmed saline.

  • Start a timer and record the time until bleeding cessation, defined as no blood flow for at least 30 seconds. The observation period is typically 20-30 minutes.

  • After the observation period, remove the mouse from the anesthetic and monitor for recovery.

  • Quantify the total blood loss by measuring the hemoglobin concentration in the saline. This can be done by lysing the red blood cells and measuring the absorbance of the resulting solution using a spectrophotometer and a standard curve.[10]

Protocol 2: Anti-Factor Xa Activity Assay

Objective: To measure the anticoagulant activity of this compound in mouse plasma.

Materials:

  • Citrated mouse plasma samples from this compound-treated and control animals

  • Chromogenic anti-Xa assay kit

  • Microplate reader

  • Reviparin standard of known concentration

Procedure:

  • Collect blood samples from anesthetized mice via cardiac puncture or from the retro-orbital sinus into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to citrate ratio).

  • Prepare platelet-poor plasma by centrifuging the blood at 2000 x g for 15 minutes.

  • Follow the manufacturer's instructions for the chromogenic anti-Xa assay kit. A general procedure is as follows: a. Prepare a standard curve using the reviparin standard. b. Dilute the test plasma samples as required. c. Add excess Factor Xa to the plasma samples and standards. The this compound-antithrombin III complex will inhibit a portion of the Factor Xa. d. Add a chromogenic substrate for Factor Xa. The remaining active Factor Xa will cleave the substrate, producing a color change. e. Measure the absorbance at the appropriate wavelength (typically 405 nm) using a microplate reader.

  • The concentration of this compound in the plasma is inversely proportional to the color intensity. Calculate the anti-Xa activity in the samples by comparing their absorbance to the standard curve.

Visualizations

Coagulation_Cascade_and_Clivarin_Action cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa VII VII VIIa VIIa VII->VIIa Tissue Factor X X Xa Xa X->Xa IXa or VIIa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin This compound This compound AntithrombinIII AntithrombinIII This compound->AntithrombinIII potentiates AntithrombinIII->Xa inhibits AntithrombinIII->Thrombin inhibits (lesser extent)

Caption: Mechanism of action of this compound in the coagulation cascade.

Bleeding_Assay_Workflow A Animal Acclimatization B Administer this compound or Vehicle A->B C Anesthetize Animal B->C D Induce Standardized Bleeding Injury (e.g., Tail Transection) C->D E Measure Bleeding Time D->E F Collect Blood for Quantification D->F H Data Analysis E->H G Quantify Blood Loss (e.g., Hemoglobin Assay) F->G G->H

Caption: Experimental workflow for a typical in vivo bleeding assay.

Troubleshooting_Bleeding action action start Excessive Bleeding Observed? dose Dose Calculation Correct? start->dose Yes action1 Continue Monitoring start->action1 No (Continue Monitoring) animal Animal Strain/Health Issue? dose->animal Yes action2 Recalculate and Adjust Dose dose->action2 No (Recalculate and Adjust Dose) tech Surgical Technique Optimized? animal->tech No action3 Review Literature, Screen Animals animal->action3 Yes (Review Literature, Screen Animals) rev Reversal Necessary? tech->rev Yes action4 Refine Surgical Technique tech->action4 No (Refine Surgical Technique) action5 Administer Protamine Sulfate rev->action5 Yes (Administer Protamine Sulfate) action6 Provide Supportive Care rev->action6 No (Provide Supportive Care)

Caption: Troubleshooting logic for managing excessive bleeding.

References

Technical Support Center: Neutralization of Clivarin's Anticoagulant Effect with Protamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the neutralization of Clivarin's (reviparin-sodium) anticoagulant effect with protamine.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a low molecular weight heparin (LMWH).[1][2] Its anticoagulant effect is primarily mediated through its interaction with antithrombin III (ATIII), a natural anticoagulant protein.[1] By binding to ATIII, this compound potentiates its activity, leading to the inhibition of key coagulation enzymes, most notably Factor Xa and to a lesser extent, Factor IIa (thrombin).[1][3][4] The inhibition of Factor Xa is the primary mechanism and disrupts the conversion of prothrombin to thrombin, a critical step in the formation of a fibrin (B1330869) clot.[1]

Q2: How does protamine sulfate (B86663) neutralize the anticoagulant effect of this compound?

Protamine sulfate is a strongly basic protein that acts as a heparin antagonist.[5][6] It carries a positive charge and ionically binds to the negatively charged this compound molecule, forming a stable, inactive complex.[6][7] This binding prevents this compound from interacting with antithrombin III, thereby neutralizing its anticoagulant activity.[7]

Q3: Is the neutralization of this compound by protamine complete?

No, the neutralization is not always complete, and it is assay-dependent.[2] While protamine is effective at neutralizing the anti-Factor IIa activity of this compound, leading to the normalization of clotting times like the activated partial thromboplastin (B12709170) time (aPTT) and thrombin time (TT), it only partially neutralizes the anti-Factor Xa activity.[2][8][9] Studies have shown that a significant portion of the anti-Factor Xa activity can remain even after protamine administration.[8]

Q4: What is the recommended dose of protamine for this compound neutralization?

The general guideline for neutralizing LMWHs is to use 1 mg of protamine sulfate for every 100 anti-Xa units of the LMWH.[10] However, the precise dosage can depend on the time elapsed since the last this compound dose due to its half-life.[10] It is crucial to carefully calculate the required protamine dose, as excessive protamine can have its own weak anticoagulant effect.[6][11]

Troubleshooting Guides

Issue 1: Incomplete Neutralization of Anticoagulant Effect

Symptoms:

  • Prolonged clotting times (e.g., aPTT) persist after protamine administration.

  • Bleeding continues despite protamine administration.

  • Anti-Factor Xa activity remains elevated.

Possible Causes and Solutions:

Possible CauseRecommended Action
Insufficient Protamine Dose Recalculate the protamine dose based on the amount of this compound administered and the time elapsed. Consider administering an additional dose of protamine if clinically indicated.
Inherent Resistance to Neutralization Be aware that the anti-Factor Xa activity of LMWHs like this compound is only partially neutralized by protamine.[2][8][9] Complete normalization of the anti-Xa assay may not be achievable. Focus on clinical endpoints like cessation of bleeding and normalization of global clotting assays like aPTT.
Protamine's Own Anticoagulant Effect Excessive doses of protamine can have a paradoxical anticoagulant effect.[6][11] If overdosing is suspected, further protamine administration should be avoided.
Assay Variability Different coagulation assays have varying sensitivities to LMWHs and their neutralization.[2][12] Rely on a combination of clinical assessment and laboratory results.
Issue 2: Discrepancy Between Different Coagulation Assays

Symptoms:

  • aPTT normalizes, but anti-Factor Xa activity remains high.

  • Clinical signs of bleeding are absent, but laboratory tests suggest residual anticoagulant activity.

Possible Causes and Solutions:

Possible CauseRecommended Action
Assay-Dependent Neutralization This is an expected finding. Protamine is more effective at neutralizing the anti-IIa activity, which strongly influences the aPTT, than the anti-Xa activity.[2][8]
Focus on Clinically Relevant Endpoints The primary goal of neutralization is to control or prevent bleeding. If the patient is clinically stable and not bleeding, the residual anti-Xa activity may not be clinically significant.
Consider Alternative Assays If available, a thrombin time (TT) can provide additional information, as it is sensitive to the anti-IIa effects of heparinoids.

Quantitative Data Summary

The following tables summarize the quantitative data on the neutralization of this compound's anticoagulant effects by protamine based on various in vitro and in vivo assays.

Table 1: In Vitro Neutralization of this compound by Protamine

AssayThis compound ConcentrationProtamine to this compound Ratio (w/w)% NeutralizationReference
aPTTNot SpecifiedEquigravimetricEffective Neutralization[2]
Thrombin Time (TT)Not SpecifiedEquigravimetricEffective Neutralization[2]
Anti-Factor Xa ActivityNot SpecifiedEquigravimetricPartial Neutralization[2]
Anti-Factor Xa ActivityNot SpecifiedNot Specified20-40% neutralization of anti-FXa activity of LU 47311 (this compound)[8]

Table 2: In Vivo Neutralization of LMWH (General) by Protamine in Animal Models

Animal ModelLMWHAssayOutcomeReference
Rat Tail Bleeding TestLHN-1Bleeding TimeNeutralized when aPTT was near normal[13]
Rat Stasis Thrombosis ModelLHN-1Antithrombotic EffectHigher doses of protamine required for neutralization[13]

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT test measures the integrity of the intrinsic and common coagulation pathways. It assesses the time it takes for plasma to clot after the addition of a contact activator, phospholipid, and calcium.

Methodology:

  • Sample Collection: Collect whole blood into a tube containing a citrate (B86180) anticoagulant (e.g., 3.2% sodium citrate).

  • Plasma Preparation: Centrifuge the blood sample to separate the platelet-poor plasma.

  • Incubation: Incubate a known volume of plasma with a partial thromboplastin reagent (containing a contact activator and phospholipids) for a specified time at 37°C.

  • Clot Initiation: Add a solution of calcium chloride to the incubated plasma-reagent mixture to initiate clotting.

  • Clot Detection: Measure the time taken for a fibrin clot to form using a coagulometer.

Anti-Factor Xa Chromogenic Assay

Principle: This assay measures the activity of Factor Xa inhibitors like this compound. A known amount of Factor Xa is added to the plasma sample. The residual Factor Xa activity, which is inversely proportional to the amount of this compound in the sample, is then measured using a chromogenic substrate.

Methodology:

  • Sample Preparation: Prepare platelet-poor plasma as described for the aPTT assay.

  • Incubation with Factor Xa: Incubate the plasma sample with a known excess amount of Factor Xa. This compound in the plasma will form a complex with antithrombin III, which then inhibits Factor Xa.

  • Addition of Chromogenic Substrate: Add a chromogenic substrate that is specific for Factor Xa. The residual, uninhibited Factor Xa will cleave the substrate, releasing a colored compound.

  • Colorimetric Measurement: Measure the intensity of the color produced using a spectrophotometer. The color intensity is inversely proportional to the this compound concentration.

Visualizations

Clivarin_Mechanism_of_Action cluster_inhibition Inhibition cluster_activation cluster_conversion This compound This compound (LMWH) ATIII Antithrombin III (ATIII) This compound->ATIII Binds to and potentiates FactorXa Factor Xa ATIII->FactorXa Inhibits (Primary Target) FactorIIa Factor IIa (Thrombin) ATIII->FactorIIa Inhibits (Secondary Target) FactorXa->FactorIIa Activates Prothrombin to FibrinClot Fibrin Clot FactorIIa->FibrinClot Converts Fibrinogen to Prothrombin Prothrombin Fibrinogen Fibrinogen Protamine_Neutralization_Workflow Start Anticoagulation with this compound Bleeding Bleeding or Need for Reversal Start->Bleeding AdministerProtamine Administer Protamine Sulfate Bleeding->AdministerProtamine ComplexFormation Formation of This compound-Protamine Complex AdministerProtamine->ComplexFormation Neutralization Neutralization of Anticoagulant Effect ComplexFormation->Neutralization Monitor Monitor Patient (Clinical & Laboratory) Neutralization->Monitor End Hemostasis Achieved Monitor->End

References

Technical Support Center: Clivarin (Reviparin) Administration and Anti-Xa Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Clivarin (reviparin) administration and associated anti-Xa level monitoring. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuances of anti-Xa monitoring during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (reviparin)?

This compound is a low molecular weight heparin (LMWH).[1] Its primary mechanism of action is to potentiate the activity of antithrombin III, a natural anticoagulant protein.[1][2][3] This enhanced antithrombin III activity leads to the inhibition of coagulation factors, primarily Factor Xa and to a lesser extent, thrombin (Factor IIa).[1][2][3] By inhibiting Factor Xa, reviparin effectively reduces the conversion of prothrombin to thrombin, a critical step in the formation of a fibrin (B1330869) clot.[1][2] Reviparin also promotes the release of tissue factor pathway inhibitor (TFPI), further contributing to its anticoagulant effect.[2][4]

Q2: Why is anti-Xa monitoring recommended for this compound in some cases?

While routine monitoring is often not required for LMWHs like this compound due to their predictable pharmacokinetic profile, anti-Xa level monitoring may be considered in specific patient populations or experimental conditions to ensure therapeutic efficacy and safety.[3][5] These situations include patients with renal impairment, obesity, those who are underweight, or pregnant subjects, where the anticoagulant response may be more variable.[5][6][7]

Q3: When should blood samples be collected for anti-Xa level monitoring after this compound administration?

For monitoring LMWH therapy, blood samples for anti-Xa levels should typically be drawn at the time of peak anticoagulant effect, which is generally 3 to 4 hours after subcutaneous administration.[3][8][9]

Troubleshooting Guide for Inconsistent Anti-Xa Levels

Inconsistent anti-Xa levels can arise from a variety of pre-analytical, analytical, and subject-related factors. This guide provides a systematic approach to troubleshooting these issues.

Issue 1: Lower-than-expected anti-Xa levels

Possible Causes and Solutions:

  • Incorrect Sampling Time:

    • Question: Was the blood sample drawn too early or too late relative to the peak effect time (3-4 hours post-administration)?

    • Solution: Ensure strict adherence to the protocol for sample collection timing. A sample drawn too early will not reflect peak levels, while one drawn too late may show decreased levels due to drug clearance.[8]

  • Sample Processing Delay:

    • Question: Was the plasma separated from the cellular components within 1 hour of collection?

    • Solution: Promptly centrifuge the blood sample and separate the plasma. Delays can lead to the release of platelet factor 4 (PF4) from platelets, which neutralizes heparin and can falsely lower anti-Xa levels.[10][11][12]

  • Analytical Interference:

    • Question: Is the plasma sample hemolyzed, icteric (high bilirubin), or lipemic (high triglycerides)?

    • Solution: These conditions can interfere with the chromogenic assay, leading to falsely low anti-Xa results.[8][10][11][13][14][15] Review the sample for visual signs of interference. If present, consider using alternative analytical methods or sample preparation techniques if available. High-speed centrifugation may mitigate lipemia interference.[16]

  • Antithrombin Deficiency:

    • Question: Does the subject have a known or suspected antithrombin deficiency?

    • Solution: The anticoagulant effect of this compound is dependent on antithrombin. In cases of deficiency, the anti-Xa assay may underestimate the actual heparin concentration if the assay reagent does not contain exogenous antithrombin.[8][17][18] Consider measuring antithrombin levels.

Issue 2: Higher-than-expected anti-Xa levels

Possible Causes and Solutions:

  • Incorrect Sampling Time:

    • Question: Was the sample drawn from a line that was also used for this compound infusion without proper flushing?

    • Solution: To avoid contamination, it is crucial to either draw the sample from a different site or ensure the infusion line is adequately flushed after pausing the infusion.[17]

  • Impaired Renal Function:

    • Question: Does the subject have compromised renal function?

    • Solution: this compound is primarily cleared by the kidneys.[3] Impaired renal function can lead to drug accumulation and consequently, higher-than-expected anti-Xa levels.[8][11] Dose adjustments may be necessary for subjects with renal impairment.[2]

  • Incorrect Blood-to-Anticoagulant Ratio:

    • Question: Was the blood collection tube (e.g., sodium citrate (B86180) tube) underfilled?

    • Solution: An underfilled tube leads to an excess of citrate anticoagulant, which can dilute the sample and falsely elevate clotting-based assay times, and may impact chromogenic assays.[10] Ensure collection tubes are filled to the appropriate volume.

Data Summary Tables

Table 1: Factors Influencing Anti-Xa Assay Results

Factor CategorySpecific FactorPotential Effect on Anti-Xa LevelReference
Pre-analytical Incorrect sample timingFalsely low or high[8]
Delayed plasma separation (>1 hr)Falsely low[10][11]
Underfilled collection tubeFalsely high[10][19]
Sample contamination (e.g., from infusion line)Falsely high[8][17]
Analytical HemolysisFalsely low[8][10][13][14]
Icterus (Hyperbilirubinemia)Falsely low[8][10][11][13][14]
Lipemia (Hypertriglyceridemia)Falsely low[8][10][11]
Concurrent anti-Xa inhibitor medicationFalsely high[11][17][20]
Assay reagent components (e.g., dextran (B179266) sulfate)Can lead to discrepancies[21]
Patient-Related Renal impairmentFalsely high[8][11]
Antithrombin deficiencyFalsely low (if assay lacks exogenous AT)[8][17][18]
Body weight (extremes)Variable response[5][6]
PregnancyVariable response[6][10]

Experimental Protocols & Visualizations

Protocol: Chromogenic Anti-Xa Assay
  • Sample Preparation: Collect whole blood in a 3.2% sodium citrate tube. Centrifuge at the specified speed and duration to obtain platelet-poor plasma. The plasma should be separated from cells within one hour of collection.[8][9]

  • Assay Principle: The anti-Xa assay is a chromogenic test.[8] The patient's plasma (containing the LMWH-antithrombin complex) is incubated with a known amount of excess Factor Xa.

  • Inhibition Step: The LMWH-antithrombin complex in the plasma will neutralize a portion of the added Factor Xa.

  • Chromogenic Substrate Addition: A chromogenic substrate specific for Factor Xa is then added.

  • Signal Detection: The remaining, uninhibited Factor Xa cleaves the chromogenic substrate, releasing a colored compound. The intensity of the color produced is measured spectrophotometrically.

  • Calculation: The amount of color is inversely proportional to the anti-Xa activity in the sample.[8] The result is quantified by comparing it to a standard curve prepared with known concentrations of the LMWH.

G cluster_workflow Anti-Xa Assay Workflow A Blood Sample Collection (3.2% Sodium Citrate) B Centrifugation (within 1 hour) A->B C Platelet-Poor Plasma B->C D Incubate Plasma with excess Factor Xa C->D E Add Chromogenic Substrate D->E F Measure Absorbance (Spectrophotometry) E->F G Calculate Anti-Xa Level (vs. Standard Curve) F->G

Caption: Experimental workflow for the chromogenic anti-Xa assay.

This compound's Mechanism of Action

This compound (a Low Molecular Weight Heparin) exerts its anticoagulant effect by binding to antithrombin (AT). This binding causes a conformational change in AT, accelerating its ability to inactivate Factor Xa. This ultimately prevents the conversion of prothrombin to thrombin and fibrinogen to fibrin, thus inhibiting clot formation.

G cluster_pathway This compound (LMWH) Signaling Pathway This compound This compound (LMWH) Complex This compound-AT Complex This compound->Complex Binds to AT Antithrombin (AT) AT->Complex InactiveFXa Inactive Factor Xa Complex->InactiveFXa Inactivates FXa Factor Xa FXa->InactiveFXa Thrombin Thrombin FXa->Thrombin Activates Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Activates Fibrinogen Fibrinogen Fibrinogen->Fibrin

Caption: Mechanism of action of this compound (LMWH) in the coagulation cascade.

Troubleshooting Logic

When encountering inconsistent anti-Xa results, a systematic approach is essential. The following flowchart outlines a logical sequence for investigating potential issues.

G Start Inconsistent Anti-Xa Result (High or Low) PreA Review Pre-Analytical Factors Start->PreA Timing Correct Sample Timing? PreA->Timing Processing Prompt Plasma Separation? Timing->Processing Yes Resolve Identify Cause & Rectify Protocol Timing->Resolve No Fill Correct Tube Fill Volume? Processing->Fill Yes Processing->Resolve No Contamination Sample Contamination? Fill->Contamination Yes Fill->Resolve No Analytical Review Analytical Factors Contamination->Analytical Yes Contamination->Resolve No Interference Hemolysis/Icterus/Lipemia? Analytical->Interference Patient Review Patient-Specific Factors Interference->Patient No Interference->Resolve Yes Renal Renal Function? Patient->Renal AT Antithrombin Status? Renal->AT Normal Renal->Resolve Impaired AT->Resolve Normal AT->Resolve Deficient

Caption: Troubleshooting flowchart for inconsistent anti-Xa levels.

References

Technical Support Center: Troubleshooting Injection Site Reactions in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, manage, and mitigate injection site reactions (ISRs) in animal studies.

Troubleshooting Guides

This section offers step-by-step guidance for specific issues encountered during or after substance administration.

Issue 1: High Incidence of Swelling (Edema) and Redness (Erythema) at the Injection Site

  • Question: We are observing significant swelling and redness at the injection site in a high percentage of our study animals shortly after administration. What are the potential causes and how can we troubleshoot this?

  • Answer: Swelling and redness are common signs of an acute inflammatory response. The causes can be multifactorial, relating to the formulation, injection technique, or the animal model itself.

    Possible Causes:

    • Formulation Properties: The pH, osmolality, or viscosity of the injected substance may not be physiologically compatible, causing local irritation.[1][2] Some excipients, like certain buffers or preservatives, can also induce irritation.[2][3][4]

    • Injection Technique: A superficial injection, rapid administration rate, or excessive volume for the chosen site can lead to tissue trauma and an exacerbated inflammatory response.[1][5][6] Using a needle with a large gauge can also increase tissue damage.[7]

    • Substance Characteristics: The inherent properties of the therapeutic agent or vehicle can be irritating to the tissue.[8]

    • Animal Strain Sensitivity: Some animal strains may be more genetically predisposed to inflammatory responses.[5][9]

    Troubleshooting Steps:

    • Review Formulation Parameters:

      • Ensure the formulation's pH is as close to physiological pH (~7.4) as possible.[10]

      • Check the osmolality; aim for an isotonic solution.[10][11]

      • If possible, reduce the viscosity of the formulation.

    • Optimize Injection Technique:

      • Ensure a consistent and appropriate injection depth (e.g., deep subcutaneous). Shaving the injection site can aid in visualization.[5][6]

      • Administer the injection slowly and steadily to minimize mechanical trauma.[1][6]

      • Adhere to recommended maximum injection volumes for the specific species and injection site.[1][12] If a large volume is necessary, consider splitting the dose across multiple sites.[7][13]

      • Use the smallest needle gauge suitable for the formulation's viscosity.[5][7]

      • Rotate injection sites for studies requiring repeated dosing.[6][12]

      • Allow refrigerated formulations to reach room temperature before injection.[5][6]

    • Evaluate Vehicle Effects:

      • Conduct a pilot study with the vehicle alone to determine if it is the primary cause of the reaction.

    • Consider Animal Strain:

      • If reactions are consistently observed in a specific strain, this should be noted as a potential variable in your experimental design.[9]

    Troubleshooting Workflow for Swelling and Redness

    start High Incidence of Swelling & Redness formulation Review Formulation (pH, Osmolality, Viscosity) start->formulation Is formulation irritating? technique Optimize Injection Technique start->technique Is technique suboptimal? formulation->technique resolution Issue Resolved formulation->resolution Adjusted Formulation vehicle Test Vehicle Alone technique->vehicle Still issues? technique->resolution Improved Technique strain Consider Animal Strain Sensitivity vehicle->strain strain->resolution

    Caption: Troubleshooting workflow for injection site swelling and redness.

Issue 2: Formation of Nodules, Sterile Abscesses, or Granulomas

  • Question: We are observing firm nodules and, in some cases, abscess-like structures at the injection site several days after administration. What is causing this and what should we do?

  • Answer: The formation of nodules, sterile abscesses, or granulomas indicates a more chronic or severe inflammatory response, often a foreign body reaction to the injected substance.[9]

    Possible Causes:

    • Foreign Body Reaction: The drug formulation, particularly with depot or sustained-release formulations, can be recognized as a foreign body by the immune system.[6] This triggers recruitment of immune cells like macrophages, leading to the formation of a fibrous capsule or granuloma.[6][9]

    • Formulation Properties: High concentration, viscosity, or the presence of certain polymers (e.g., PLGA) in the formulation can contribute to this response.[9] Byproducts of biodegradable carriers can also trigger an immune reaction.[9]

    • Infection: While often sterile, it is crucial to rule out bacterial contamination, which can be introduced by a non-aseptic injection technique.[9]

    • Tissue Necrosis: An intense localized inflammatory response can lead to the death of subcutaneous tissue, resulting in a sterile abscess.[6]

    Troubleshooting Steps:

    • Immediate Veterinary Consultation: This is critical to diagnose the issue and determine the best course of action. A veterinarian can differentiate between a sterile and a bacterial abscess, potentially through aspiration under aseptic conditions.[6]

    • Review Aseptic Technique: Ensure that all personnel are strictly following aseptic techniques for substance preparation and administration to prevent infection.[9][12] This includes using sterile needles and syringes for each animal.[12]

    • Evaluate Formulation: For developmental products, consider if the formulation's physical properties (e.g., high viscosity, particulate matter) are contributing to a prolonged foreign body response.

    • Histopathological Analysis: Collect tissue from the injection site for histopathological evaluation. This will provide definitive information on the nature of the reaction (e.g., pyogranulomatous inflammation, necrosis, fibrosis) and help identify the underlying cause.[5][6][8]

    Signaling Pathway for Foreign Body Response

    substance Subcutaneous Depot (e.g., PLGA microspheres) fbr Foreign Body Recognition substance->fbr recruit Immune Cell Recruitment (Macrophages, Neutrophils) fbr->recruit cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) recruit->cytokines granuloma Granuloma Formation (Fibrous Encapsulation) recruit->granuloma inflammation Clinical Signs: Swelling, Redness, Pain cytokines->inflammation

    Caption: Simplified signaling pathway of a foreign body response.[9]

Frequently Asked Questions (FAQs)

  • Q1: What are the key factors to consider to proactively minimize injection site reactions?

    • A1: Proactive mitigation involves careful consideration of the formulation , injection procedure , and experimental design .

      • Formulation: Aim for physiological pH and osmolality.[10] Understand the irritation potential of all excipients.[2][3]

      • Injection Procedure: Use strict aseptic technique, the correct needle size, appropriate injection volume, and a slow administration rate.[1][7][12] Rotate injection sites in chronic studies.[6] Ensure personnel are thoroughly trained in proper restraint and injection techniques.[1]

      • Experimental Design: Include a vehicle-only control group to differentiate reactions caused by the therapeutic agent from those caused by the vehicle.

  • Q2: How should we macroscopically score injection site reactions?

    • A2: Macroscopic scoring should be done at predefined time points (e.g., 1, 6, 24, 48, 72 hours post-injection) using a standardized system.[5][6] The most common parameters evaluated are erythema (redness) and edema (swelling). A modified Draize scale is often used.

  • Q3: When is histopathological evaluation of the injection site necessary?

    • A3: Histopathological evaluation is crucial in several scenarios:

      • During nonclinical toxicity studies for new drug candidates to assess local tolerance.[14][15][16]

      • When severe or unexpected reactions (e.g., nodules, necrosis, ulceration) are observed.[6]

      • To understand the underlying mechanism of a reaction (e.g., inflammation, foreign body response, infection).[8][9]

      • When comparing the local tolerance of different formulations.

  • Q4: What are the recommended maximum injection volumes for common laboratory animals?

    • A4: Adhering to established volume limits is critical to prevent adverse reactions from excessive tissue distension.[1][12] Volumes can vary by species, injection route, and site. Always consult your institution's IACUC guidelines.

Data Presentation

Table 1: Recommended Maximum Injection Volumes (mL) per Site

SpeciesSubcutaneous (SC)Intramuscular (IM)Intraperitoneal (IP)
Mouse 1-20.051-2
Rat 5-100.35-10
Rabbit 10-200.5-1.010-20
Dog 20-502-520-50
Minipig 5-101-310-20
Note: These are general guidelines. Volumes should be adjusted based on animal size, formulation properties, and specific institutional protocols. It is recommended to use multiple sites for larger volumes.[1][10][12]

Table 2: Example Macroscopic Scoring System for Injection Site Reactions

ScoreErythema (Redness)Edema (Swelling)
0 No erythemaNo swelling
1 Very slight erythemaVery slight edema (barely perceptible)
2 Well-defined erythemaSlight edema (well-defined edges)
3 Moderate erythemaModerate edema (raised ~1 mm)
4 Severe erythema (beet-redness)Severe edema (raised >1 mm and extending beyond exposure area)
Adapted from standardized toxicology grading scales.[17]

Table 3: Example Microscopic (Histopathology) Scoring System

ScoreInflammationNecrosisFibrosis/Granulation
0 NoneNoneNone
1 Minimal, focal infiltrateSingle cell necrosisMinimal, focal fibrosis
2 Mild, multifocal infiltrateMild, focal necrosisMild, multifocal fibrosis
3 Moderate, diffuse infiltrateModerate, multifocal necrosisModerate, diffuse fibrosis
4 Marked, diffuse infiltrateMarked, extensive necrosisMarked, extensive fibrosis
This is a simplified, representative scoring system. A board-certified veterinary pathologist should develop and apply a detailed scoring system tailored to the specific study.[18][19]

Experimental Protocols

Protocol 1: Macroscopic and Microscopic Evaluation of Local Tolerance

Objective: To assess the local tolerance of a test substance following parenteral administration.

Methodology:

  • Animal Dosing:

    • Divide animals into groups (e.g., vehicle control, low dose, high dose).

    • Acclimate animals and record pre-dose body weights.

    • Shave the fur from the intended injection site(s) 24 hours prior to dosing.

    • Administer the substance using the intended clinical route (e.g., subcutaneous) following proper technique and volume guidelines.[1][6] For repeat-dose studies, rotate injection sites.[6]

  • Macroscopic Observation:

    • At predefined time points (e.g., 1, 4, 24, 48, 72 hours, and daily thereafter), observe all animals for clinical signs of distress.[6]

    • Score the injection sites for erythema and edema using a standardized macroscopic scoring system (see Table 2).[5]

    • Use calipers to measure the diameter of any swelling or nodules.

    • Document all findings with photographs at each time point.[6]

  • Necropsy and Tissue Collection:

    • At scheduled termination time points, euthanize the animals.

    • Perform a gross pathological examination of the injection site and surrounding tissues.

    • Collect the injection site and surrounding tissue, and fix in 10% neutral buffered formalin.[6]

  • Histopathological Processing and Evaluation:

    • Process the fixed tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).[5][16]

    • A board-certified veterinary pathologist should perform a blinded microscopic evaluation of the slides.

    • Score the tissues for key parameters such as inflammation, necrosis, hemorrhage, and fibrosis using a pre-defined scoring system (see Table 3).[6][19]

  • Data Analysis:

    • Compare the macroscopic and microscopic scores between the control and treated groups using appropriate statistical methods.[5]

Protocol 2: Immunohistochemistry (IHC) for Characterizing Inflammatory Infiltrate

Objective: To identify the specific types of immune cells involved in an injection site reaction.

Methodology:

  • Tissue Preparation:

    • Use formalin-fixed, paraffin-embedded tissue sections from Protocol 1.

  • Antigen Retrieval:

    • Perform heat-induced or enzymatic antigen retrieval as required for the specific antibodies.

  • Immunohistochemical Staining:

    • Stain sections with a panel of antibodies to identify specific immune cell populations. Common markers include:

      • Macrophages: CD68 or Iba1

      • T-Lymphocytes: CD3

      • B-Lymphocytes: CD20 or B220

      • Neutrophils: Myeloperoxidase (MPO)

    • Use an appropriate detection system (e.g., HRP-DAB) and counterstain with hematoxylin.

  • Evaluation:

    • A pathologist will semi-quantitatively or quantitatively assess the presence and distribution of each cell type within the inflammatory lesion. This provides insight into the specific nature of the immune response (e.g., acute, chronic, T-cell mediated).[20]

References

Clivarin Technical Support Center: Optimizing Dosage for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Clivarin (reviparin sodium) Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for a variety of research applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a low molecular weight heparin (LMWH). Its primary mechanism of action is the potentiation of antithrombin III, a natural anticoagulant protein. This complex then potently and indirectly inhibits Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting Factor Xa, this compound effectively blocks the amplification of the clotting cascade, leading to its anticoagulant effect. It has a much weaker effect on thrombin (Factor IIa) compared to its effect on Factor Xa.[1]

Q2: What are the reported non-anticoagulant effects of this compound?

A2: Beyond its well-established role in coagulation, this compound and other LMWHs exhibit several non-anticoagulant properties that are of significant interest in various research fields. These include anti-inflammatory effects, inhibition of angiogenesis (the formation of new blood vessels), and modulation of tumor cell adhesion and invasion.[2][3] These pleiotropic effects make this compound a valuable tool for investigating a range of biological processes beyond thrombosis.

Q3: How should I prepare and store a stock solution of this compound for my experiments?

A3: For research purposes, this compound (reviparin sodium) is typically available as a powder. To prepare a stock solution, reconstitute the powder in sterile, pyrogen-free saline (0.9% sodium chloride) or a suitable cell culture medium. It is recommended to store the reconstituted solution in a cool, dry, and dark place to maintain its stability.[4][5] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. While specific stability data for reviparin sodium research solutions is limited, diluted heparin solutions in 0.9% sodium chloride stored in polypropylene (B1209903) syringes have been shown to be stable for up to three weeks without refrigeration.[6]

Q4: I am observing high variability in my in vitro assay results. What could be the cause?

A4: High variability in in vitro assays can stem from several factors. One common issue with compounds like LMWHs is interference with certain types of assays. For instance, in colorimetric cell viability assays like the MTT or XTT assay, some compounds can directly reduce the tetrazolium salts, leading to a false positive signal that can be misinterpreted as increased cell viability.[7][8] It is crucial to include a cell-free control (media + this compound + assay reagent) to test for such interference. Additionally, ensure consistent cell seeding density, accurate pipetting, and standardized incubation times across all experiments.

Q5: My in vivo results are not consistent between experiments. What are some common pitfalls in animal studies with this compound?

A5: Inconsistent results in animal studies can arise from a variety of factors. It is crucial to ensure that the experimental design is robust, including proper randomization and blinding to reduce bias.[9] Other factors that can contribute to variability include the choice of animal model, the health status of the animals, and the route and timing of drug administration.[10] For LMWHs like this compound, the timing of blood sampling for activity monitoring is also critical due to their pharmacokinetic profile.[11]

Troubleshooting Guides

In Vitro Experimentation
IssuePotential CauseTroubleshooting Steps
Unexpected increase in cell viability in MTT/XTT assays Direct reduction of the tetrazolium salt by this compound.1. Run a cell-free control (media + this compound + MTT/XTT reagent) to assess for direct reduction. 2. If interference is observed, consider using an alternative viability assay that is not based on tetrazolium reduction, such as a resazurin-based assay or a method that measures ATP content.[12]
High background in colorimetric assays Interference from components in the cell culture media or the compound itself.1. Use phenol (B47542) red-free media, as phenol red can interfere with absorbance readings. 2. Minimize the concentration of serum during the assay, as it can also contribute to background noise.
Inconsistent anti-Xa activity in cell culture supernatant Degradation of this compound or interference from media components.1. Ensure proper storage of this compound stock solutions. 2. When measuring anti-Xa activity, be aware that components in the cell culture medium may interfere with the assay. It is advisable to perform validation experiments with your specific medium.
In Vivo Experimentation
IssuePotential CauseTroubleshooting Steps
High variability in antithrombotic effect 1. Inconsistent drug administration. 2. Variability in the animal model. 3. Inappropriate timing of effect measurement.1. Ensure accurate and consistent dosing for all animals. 2. Use age- and weight-matched animals from a reputable supplier. 3. Standardize the timing of sample collection based on the pharmacokinetic profile of this compound. Plasma anti-Xa activity typically peaks a few hours after subcutaneous injection.[11]
Unexpected bleeding in animal models Dosage is too high for the specific animal model or research application.1. Perform a dose-response study to determine the optimal dose that provides the desired effect without causing excessive bleeding. 2. Consider the specific thrombogenic stimulus used in your model, as the efficacy and bleeding risk of LMWHs can vary depending on the model.[13]
Difficulty translating dosage from one animal model to another Species-specific differences in metabolism and drug response.1. Be aware that dosages cannot always be directly extrapolated between species.[13] 2. It is recommended to perform a literature search for established dosages in the target species or conduct a pilot dose-finding study.

Quantitative Data for Research Applications

In Vitro Dosage Guidelines
Cell TypeApplicationThis compound ConcentrationObserved Effect
Rat adenocarcinoma cells (CC531)Adhesion and Invasion Assays0.55, 1.10, 2.76 mg/mlSignificant inhibition of tumor cell adhesion and invasion. No effect on cell viability.[14]
Human Microvascular Endothelial Cells (hMVECs)Angiogenesis Assay1.5 and 10 units/mlInhibition of capillary-like tubular structure formation.[15]
In Vivo Dosage Guidelines
Animal ModelApplicationThis compound DosageRoute of AdministrationObserved Effect
RatIntraperitoneal tumor growth0.5, 2.0, 4.0, 10 mg/kg b.w.Intraperitoneal lavage or subcutaneous4.0 and 10.0 mg/kg b.w. significantly decreased tumor mass.[14]
RatThrombosis model0.01 to 7.5 mg/kgOral (stomach tube)Dose-dependent antithrombotic effect.[15]

Detailed Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Use
  • Materials:

    • This compound (reviparin sodium) powder

    • Sterile 0.9% sodium chloride solution or desired cell culture medium

    • Sterile, pyrogen-free microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Reconstitute the powder in sterile 0.9% sodium chloride or cell culture medium to a convenient stock concentration (e.g., 10 mg/ml).

    • Gently vortex to ensure the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term use.

In Vitro Tumor Cell Invasion Assay (Adapted from Pross et al., 2003)
  • Cell Culture: Culture rat adenocarcinoma cells (CC531) in appropriate complete medium.

  • Preparation of Invasion Chambers:

    • Use Transwell dual chambers with polycarbonate filters.

    • Coat the filters with Matrigel (100 µg/cm²).

  • Cell Seeding:

    • Harvest and resuspend CC531 cells in serum-free medium.

    • Seed 1 x 10⁵ cells/ml into the upper chamber of the Transwell inserts.

  • Treatment:

    • Add serum-free medium containing different concentrations of this compound (e.g., 0.55, 1.10, 2.76 mg/ml) or a vehicle control (saline) to the upper chamber.

    • Add complete medium (containing chemoattractant) to the lower chamber.

  • Incubation: Incubate the plates for a suitable period (e.g., 24-48 hours) to allow for cell invasion.

  • Analysis:

    • Remove the non-invading cells from the upper surface of the filter with a cotton swab.

    • Fix and stain the invading cells on the lower surface of the filter.

    • Count the number of invaded cells under a microscope.

Signaling Pathways and Experimental Workflows

This compound's Primary Mechanism of Action: Anticoagulation

The primary mechanism of this compound involves the potentiation of antithrombin, leading to the inhibition of Factor Xa and, to a lesser extent, thrombin. This disrupts the coagulation cascade and prevents the formation of fibrin (B1330869) clots.

Clivarin_Anticoagulation_Pathway This compound This compound (Reviparin Sodium) Antithrombin Antithrombin III This compound->Antithrombin binds to & potentiates FactorXa Factor Xa Antithrombin->FactorXa Inhibits Thrombin Thrombin (Factor IIa) FactorXa->Thrombin activates Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin activates Fibrinogen Fibrinogen Fibrinogen->Fibrin

This compound's primary anticoagulant pathway.

Non-Anticoagulant Effects of this compound: Anti-Tumor Activity

This compound has been shown to inhibit tumor cell adhesion and invasion, which are critical steps in metastasis. This is a non-anticoagulant effect that is of interest in cancer research.

Clivarin_Anti_Tumor_Workflow cluster_invitro In Vitro Experiment cluster_results Expected Outcomes TumorCells Tumor Cells (e.g., CC531) Clivarin_treatment This compound Treatment TumorCells->Clivarin_treatment AdhesionAssay Adhesion Assay (Collagen/Matrigel) Clivarin_treatment->AdhesionAssay InvasionAssay Invasion Assay (Transwell) Clivarin_treatment->InvasionAssay ViabilityAssay Viability Assay (e.g., MTT) Clivarin_treatment->ViabilityAssay InhibitionAdhesion Inhibition of Adhesion AdhesionAssay->InhibitionAdhesion InhibitionInvasion Inhibition of Invasion InvasionAssay->InhibitionInvasion NoCytotoxicity No Significant Cytotoxicity ViabilityAssay->NoCytotoxicity Clivarin_InVivo_Workflow AnimalModel Select Animal Model (e.g., Rat, Mouse) DoseSelection Select this compound Dose Range AnimalModel->DoseSelection DrugAdministration Administer this compound (e.g., s.c., oral) DoseSelection->DrugAdministration InduceThrombosis Induce Thrombosis (e.g., chemical, mechanical injury) DrugAdministration->InduceThrombosis MonitorEffect Monitor Antithrombotic Effect (e.g., thrombus weight, vessel patency) InduceThrombosis->MonitorEffect BloodSampling Collect Blood Samples InduceThrombosis->BloodSampling ActivityAssay Measure Anti-Xa Activity BloodSampling->ActivityAssay

References

Reviparin Subcutaneous Bioavailability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the factors affecting the bioavailability of subcutaneous reviparin.

Frequently Asked Questions (FAQs)

Q1: What is the expected absolute bioavailability of reviparin after subcutaneous administration?

A1: The absolute bioavailability of reviparin following subcutaneous injection is approximately 95%.[1][2] Studies in healthy individuals have shown minimal inter-individual variation in bioavailability.[2]

Q2: What is the typical time to reach peak plasma concentration (Tmax) for subcutaneous reviparin?

A2: Peak plasma concentrations of reviparin are typically observed approximately 3 hours after subcutaneous administration.[1][2]

Q3: How does the dose of reviparin affect its peak plasma concentration (Cmax)?

A3: The mean peak plasma concentration (Cmax) of reviparin increases with a corresponding increase in the administered dose.[2] For example, a single subcutaneous dose of 1432 IU anti-Xa has been shown to result in a mean Cmax of 0.14±0.03 IU/ml in healthy subjects.[2]

Q4: Does body weight impact the pharmacokinetics of reviparin?

A4: While specific data on the direct impact of body weight on reviparin's bioavailability is limited, dosing for treatment is often adjusted based on body weight to achieve target anti-Xa levels.[1] For other low molecular weight heparins (LMWHs), studies have suggested that dosing based on total or adjusted body weight is appropriate, particularly in obese patients.

Q5: Is it necessary to rotate the injection site for subcutaneous reviparin administration?

A5: Yes, it is recommended to rotate injection sites. While studies on how different injection sites (e.g., abdomen, thigh, arm) specifically affect reviparin's bioavailability are not extensively detailed in the provided literature, rotating sites helps to minimize local tissue reactions such as induration, redness, and hematomas, which could theoretically impact absorption.[3] For other subcutaneously administered biologics, the injection site can influence the rate of absorption.[4][5]

Q6: How does renal impairment affect the bioavailability and pharmacokinetics of reviparin?

A6: While renal impairment is not expected to alter the initial bioavailability from the subcutaneous tissue, it significantly affects the elimination of reviparin, which is primarily cleared by the kidneys.[2][6] This can lead to increased exposure (AUC) and a longer elimination half-life.[2] Therefore, dose adjustments and monitoring of anti-Xa levels are often necessary in patients with renal impairment.[2][3]

Troubleshooting Guide

Issue 1: Lower than expected anti-Xa levels in plasma samples.

Potential Cause Troubleshooting Step
Incorrect Injection Technique Ensure the full dose is administered subcutaneously and not intramuscularly. Intramuscular injections should be avoided during reviparin treatment due to the increased risk of hematomas.[3] Review the injection technique with the study personnel.
Sample Handling and Processing Verify that blood samples are collected at the correct time points relative to reviparin administration (peak levels are around 3 hours post-injection).[1][2] Ensure proper sample handling, including the use of appropriate anticoagulants in collection tubes and correct centrifugation and storage procedures to prevent degradation of the analyte.
Assay Issues Confirm the anti-Xa assay is calibrated and validated for reviparin. Different LMWHs can exhibit different behaviors in anti-Xa assays.[7] Consider potential interferences with the assay from other substances in the plasma.
Drug Interactions Review concomitant medications. While no specific pharmacokinetic interactions affecting bioavailability have been detailed, some drugs could theoretically interfere with absorption or the assay itself. For instance, nitroglycerin infusions may reduce the effects of heparin.[3]
Patient-Specific Factors Consider if the patient has conditions that might affect subcutaneous absorption, such as edema or compromised peripheral circulation. For instance, patients on vasopressors have been shown to have lower plasma concentrations of factor-Xa activity from subcutaneous LMWH.[8]

Issue 2: High variability in anti-Xa levels between subjects.

Potential Cause Troubleshooting Step
Inconsistent Injection Technique Across Subjects Standardize the subcutaneous injection protocol, including the site of injection (e.g., abdomen), needle insertion angle, and injection speed. Provide thorough training to all personnel involved in drug administration.
Variability in Renal Function Assess the renal function of all subjects, as differences in creatinine (B1669602) clearance can lead to significant variations in reviparin exposure and elimination half-life.[2] Stratify data analysis based on renal function if necessary.
Differences in Body Weight and Composition Record the body weight of all subjects. Although reviparin has a predictable response, extremes in body weight may contribute to variability in plasma concentrations.[9] Consider weight-based dosing if not already implemented.
Concomitant Medications Obtain a detailed history of all medications being taken by the subjects. Although major pharmacokinetic interactions affecting bioavailability are not well-documented for reviparin, some drugs may influence its pharmacodynamic effect or clearance.[3]

Quantitative Data Summary

Pharmacokinetic Parameter Value Reference
Absolute Bioavailability ~95%[1][2]
Time to Peak Plasma Concentration (Tmax) ~3 hours[1][2]
Elimination Half-life ~3 hours[1]
Mean Cmax (1432 IU anti-Xa dose) 0.14 ± 0.03 IU/ml[2]
Primary Route of Excretion Urine[1]

Experimental Protocols

Protocol 1: Determination of Reviparin Bioavailability in an Animal Model (Rat)

  • Objective: To determine the absolute bioavailability of a subcutaneous formulation of reviparin in rats.

  • Methodology:

    • Animal Model: Use a suitable number of healthy, male Wistar rats (e.g., n=6 per group), weighing between 200-250g.

    • Groups:

      • Group A (Intravenous): Administer reviparin at a dose of 100 anti-Xa IU/kg as an IV bolus via the tail vein.

      • Group B (Subcutaneous): Administer reviparin at a dose of 100 anti-Xa IU/kg subcutaneously in the dorsal region.

    • Blood Sampling: Collect blood samples (e.g., 0.25 mL) from the jugular vein or another appropriate site at pre-dose (0) and at 0.25, 0.5, 1, 2, 3, 4, 6, 8, and 12 hours post-dose.

    • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge immediately to obtain plasma and store at -80°C until analysis.

    • Bioanalysis: Determine the plasma anti-Xa activity using a validated chromogenic assay specific for reviparin.

    • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including AUC (Area Under the Curve), Cmax, and Tmax for both IV and subcutaneous routes using appropriate software.

    • Bioavailability Calculation: Calculate the absolute bioavailability (F) using the formula: F (%) = (AUC_subcutaneous / AUC_intravenous) * (Dose_intravenous / Dose_subcutaneous) * 100.

Protocol 2: Human Clinical Trial Protocol for Relative Bioavailability of Two Subcutaneous Reviparin Formulations

  • Objective: To compare the rate and extent of absorption of a test formulation of reviparin with a reference formulation.

  • Study Design: A randomized, open-label, single-dose, two-period, two-sequence, crossover study in healthy volunteers.

  • Methodology:

    • Subjects: Recruit a cohort of healthy adult volunteers (e.g., n=24) after obtaining informed consent.

    • Randomization: Randomly assign subjects to one of two treatment sequences (Test then Reference, or Reference then Test).

    • Dosing: In each period, administer a single subcutaneous dose of the assigned reviparin formulation (e.g., 4200 anti-Xa IU) into the abdomen. A washout period of at least 7 days should separate the two dosing periods.

    • Blood Sampling: Collect venous blood samples at pre-dose (0) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, and 24 hours).

    • Sample Processing and Bioanalysis: Process blood samples to obtain plasma and analyze for anti-Xa activity using a validated assay.

    • Pharmacokinetic Analysis: Determine the pharmacokinetic parameters AUC(0-t), AUC(0-inf), Cmax, and Tmax for both formulations.

    • Statistical Analysis: Perform statistical analysis on the log-transformed AUC and Cmax data. The two formulations are considered bioequivalent if the 90% confidence intervals for the ratio of the geometric means (Test/Reference) fall within the predetermined equivalence range (e.g., 80-125%).

Visualizations

cluster_0 Factors Influencing Reviparin Bioavailability cluster_1 cluster_2 cluster_3 Reviparin Subcutaneous Reviparin Bioavailability (~95%) PatientFactors Patient-Specific Factors Reviparin->PatientFactors DrugFactors Drug & Formulation Factors Reviparin->DrugFactors AdminFactors Administration Factors Reviparin->AdminFactors RenalFunction Renal Function (Primarily affects clearance) PatientFactors->RenalFunction BodyWeight Body Weight PatientFactors->BodyWeight Age Age (Elderly) PatientFactors->Age DiseaseState Underlying Disease State (e.g., impaired circulation) PatientFactors->DiseaseState Dose Dose DrugFactors->Dose Formulation Formulation Excipients DrugFactors->Formulation DrugInteractions Drug Interactions (Mainly pharmacodynamic) DrugFactors->DrugInteractions InjectionSite Injection Site (e.g., Abdomen, Thigh) AdminFactors->InjectionSite InjectionTechnique Injection Technique (Depth, Speed) AdminFactors->InjectionTechnique cluster_workflow Bioavailability Study Workflow StudyDesign 1. Study Design (e.g., Crossover, Parallel) SubjectSelection 2. Subject Selection (Animal or Human) StudyDesign->SubjectSelection Dosing 3. Dosing (IV and SC arms) SubjectSelection->Dosing Sampling 4. Blood Sampling (Defined time points) Dosing->Sampling Analysis 5. Bioanalysis (Anti-Xa Assay) Sampling->Analysis PK_Calc 6. PK Parameter Calculation (AUC, Cmax, Tmax) Analysis->PK_Calc Bioavailability 7. Bioavailability Calculation (F = [AUC_sc/AUC_iv] * [Dose_iv/Dose_sc]) PK_Calc->Bioavailability cluster_troubleshooting Troubleshooting Unexpected Anti-Xa Levels Problem {Unexpected Anti-Xa Levels (Low, High, or Variable)} PreAnalytical Pre-Analytical Phase Injection Technique - Site Rotation - SC vs. IM - Full Dose Delivery Sample Collection & Handling - Correct Timing (Tmax ~3h) - Anticoagulant Choice - Storage Conditions Problem->PreAnalytical Analytical Analytical Phase Assay Performance - Calibration/Validation - Specificity for Reviparin - Interferences Problem->Analytical PostAnalytical Post-Analytical / Patient Factors Patient-Specific Variables - Renal Function (Clearance) - Body Weight Extremes - Edema/Poor Perfusion Drug Interactions - Concomitant Medications Problem->PostAnalytical

References

Technical Support Center: Clivarin-Induced Thrombocytopenia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clivarin (reviparin) and studying its potential to induce thrombocytopenia.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (reviparin sodium) is a low-molecular-weight heparin (LMWH). Its primary mechanism of action is to act as an anticoagulant by potentiating the activity of antithrombin III. This complex then inactivates coagulation Factor Xa, and to a lesser extent, thrombin (Factor IIa), thereby preventing the formation of blood clots.

Q2: What is this compound-induced thrombocytopenia?

This compound-induced thrombocytopenia is a potential adverse drug reaction characterized by a decrease in the number of platelets in the blood. It is a form of heparin-induced thrombocytopenia (HIT). There are two types of HIT:

  • Type I HIT: A mild, non-immune-mediated, and transient drop in platelet count that usually occurs within the first few days of treatment and often resolves without intervention.

  • Type II HIT: A more severe, immune-mediated reaction that typically occurs 5 to 10 days after starting treatment. It is caused by the formation of antibodies against the complex of platelet factor 4 (PF4) and heparin. These antibodies can activate platelets, leading to a prothrombotic state despite the low platelet count.

Q3: How frequently does this compound-induced thrombocytopenia occur compared to unfractionated heparin (UFH)?

Low-molecular-weight heparins (LMWHs) like this compound are associated with a significantly lower risk of inducing thrombocytopenia compared to unfractionated heparin (UFH). Studies have shown that the incidence of HIT is approximately 8 to 10 times lower with LMWH than with UFH.

Troubleshooting Guides

Issue: Unexpected drop in platelet count during a this compound study.

1. Determine the type of thrombocytopenia:

  • Timing: A platelet count drop within the first 48-72 hours of this compound administration may suggest the benign Type I HIT, which often resolves on its own. A drop occurring between days 4 and 14 is more indicative of the clinically significant Type II HIT.

  • Severity: A mild decrease that remains above 100,000 platelets/μL is more characteristic of Type I, whereas a fall of more than 50% from baseline, even if the nadir is above 150,000 platelets/μL, is a hallmark of Type II.

2. Diagnostic Workflow:

If Type II HIT is suspected, a systematic diagnostic approach is crucial.

Step 1: Clinical Assessment using the 4Ts Score. The 4Ts score is a pre-test probability scoring system for HIT.

Table 1: The 4Ts Scoring System for Heparin-Induced Thrombocytopenia

Feature2 Points1 Point0 Points
T hrombocytopeniaPlatelet count fall >50% OR platelet nadir 20–100 × 10⁹/LPlatelet count fall 30–50% OR platelet nadir 10–19 × 10⁹/LPlatelet count fall <30% OR platelet nadir <10 × 10⁹/L
T iming of Platelet Count FallOnset between days 5–10; or ≤1 day if prior heparin exposure within 30 daysConsistent with days 5–10 fall, but not clear; onset after day 10; or fall ≤1 day with heparin exposure 30–100 days agoPlatelet count fall at ≤4 days without recent heparin exposure
T hrombosis or Other SequelaeNew, confirmed thrombosis; skin necrosis at injection sites; acute systemic reaction after IV heparin bolusProgressive or recurrent thrombosis; non-necrotizing skin lesions; suspected thrombosis (not proven)None
oT her Causes of ThrombocytopeniaNone apparentPossibleDefinite

A score of 0-3 indicates a low probability of HIT, 4-5 indicates an intermediate probability, and 6-8 indicates a high probability.

Step 2: Laboratory Testing. Based on the 4Ts score, proceed with laboratory investigations.

  • Immunoassays (e.g., ELISA): These tests detect the presence of antibodies against the PF4/heparin complex. They are highly sensitive but have lower specificity. A negative ELISA result in a patient with a low 4Ts score can effectively rule out HIT.

  • Functional Assays (e.g., SRA, HIPA): These assays detect the platelet-activating capacity of the antibodies and are more specific for clinically significant HIT. They are typically performed to confirm a positive immunoassay result, especially in patients with an intermediate to high 4Ts score.

Table 2: Performance Characteristics of Diagnostic Assays for HIT

AssaySensitivitySpecificity
PF4/Heparin ELISA (Polyspecific) ~99%30-70%
PF4/Heparin ELISA (IgG-specific) 97%87%
Serotonin (B10506) Release Assay (SRA) 88-100%89-100%
Heparin-Induced Platelet Aggregation (HIPA) 35-85%High

Note: Sensitivity and specificity values can vary between laboratories and commercial kits.

3. Immediate Management in a Research Setting:

  • Discontinue this compound: If there is a high clinical suspicion of HIT, all sources of heparin, including this compound, must be stopped immediately.

  • Initiate Alternative Anticoagulation: To prevent thrombosis, a non-heparin anticoagulant should be started.

Table 3: Alternative Non-Heparin Anticoagulants

ClassDrugAdministrationMonitoring
Direct Thrombin Inhibitors ArgatrobanIntravenousaPTT
BivalirudinIntravenousaPTT
Factor Xa Inhibitors FondaparinuxSubcutaneousAnti-Xa activity (not routinely required)
Rivaroxaban (DOAC)OralNot routinely required
Apixaban (DOAC)OralNot routinely required

DOACs (Direct Oral Anticoagulants) are increasingly used in stable patients.

Experimental Protocols

Protocol 1: PF4/Heparin Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for detecting anti-PF4/heparin antibodies.

Principle: Microwell plates are coated with PF4/polyanion complexes. Patient serum is added, and if present, anti-PF4/heparin antibodies will bind to the coated antigens. A secondary, enzyme-linked antibody that recognizes human IgG is then added, followed by a substrate that produces a color change, which is measured spectrophotometrically.

Materials:

  • Commercially available PF4/Heparin ELISA kit (contains coated microplates, wash buffers, conjugate, substrate, and stop solution)

  • Patient serum

  • Positive and negative controls

  • Microplate reader

Procedure:

  • Prepare reagents and samples according to the kit manufacturer's instructions.

  • Add diluted patient serum and controls to the appropriate wells of the microplate.

  • Incubate the plate to allow for antibody binding.

  • Wash the wells multiple times with the provided wash buffer to remove unbound antibodies.

  • Add the enzyme-linked secondary antibody (conjugate) to each well.

  • Incubate the plate to allow the conjugate to bind to the captured patient antibodies.

  • Wash the wells again to remove unbound conjugate.

  • Add the substrate solution to each well and incubate for the specified time to allow for color development.

  • Add the stop solution to halt the reaction.

  • Read the optical density (OD) of each well using a microplate reader at the appropriate wavelength.

Interpretation: The OD values are compared to a cut-off value provided by the manufacturer to determine if the result is positive or negative.

Protocol 2: Serotonin Release Assay (SRA)

The SRA is the gold standard functional assay for HIT.

Principle: Donor platelets are labeled with radioactive serotonin (¹⁴C-serotonin). Patient serum is then incubated with these labeled platelets in the presence of both low (therapeutic) and high concentrations of heparin. If platelet-activating HIT antibodies are present, they will cause the platelets to release their serotonin-containing granules at the low heparin concentration. This release is inhibited at high heparin concentrations.

Materials:

  • Fresh platelets from a healthy, reactive donor

  • ¹⁴C-serotonin

  • Patient serum

  • Low concentration heparin solution (e.g., 0.1 U/mL)

  • High concentration heparin solution (e.g., 100 U/mL)

  • Positive and negative control sera

  • Scintillation counter

Procedure:

  • Prepare washed platelets from a suitable donor.

  • Label the platelets with ¹⁴C-serotonin.

  • Incubate the labeled platelets with patient serum, positive control, and negative control under three conditions: no heparin, low concentration heparin, and high concentration heparin.

  • After incubation, centrifuge the samples to pellet the platelets.

  • Measure the radioactivity in the supernatant using a scintillation counter.

  • Calculate the percentage of serotonin release for each condition.

Interpretation:

  • Positive: Serotonin release of ≥20% at the low heparin concentration, which is inhibited by at least 50% at the high heparin concentration.

  • Negative: Serotonin release of <20% at the low heparin concentration.

  • Indeterminate: Other patterns of release.

Protocol 3: Heparin-Induced Platelet Aggregation (HIPA) Assay

Principle: This functional assay measures the ability of patient serum to cause aggregation of donor platelets in the presence of heparin.

Materials:

  • Platelet-rich plasma (PRP) from a healthy donor

  • Patient serum

  • Low and high concentrations of heparin

  • Platelet aggregometer

Procedure:

  • Prepare PRP from a suitable donor.

  • Mix the donor PRP with the patient's serum in an aggregometer cuvette.

  • Add a low concentration of heparin and monitor for platelet aggregation for a set period.

  • Repeat the procedure with a high concentration of heparin.

Interpretation:

  • Positive: Platelet aggregation occurs at the low heparin concentration but is absent or significantly reduced at the high heparin concentration.

  • Negative: No significant aggregation at either heparin concentration.

Visualizations

HIT_Signaling_Pathway This compound This compound (LMWH) Complex This compound/PF4 Complex This compound->Complex PF4 Platelet Factor 4 (PF4) PF4->Complex B_Cell B-Cell Complex->B_Cell Presents to Platelet Platelet Complex->Platelet Binds to HIT_Antibody HIT Antibody (IgG) B_Cell->HIT_Antibody Produces HIT_Antibody->Platelet Binds to FcγRIIa Activation Platelet Activation & Aggregation Platelet->Activation Fc_Receptor FcγRIIa Receptor Thrombosis Thrombosis Activation->Thrombosis Thrombocytopenia Thrombocytopenia Activation->Thrombocytopenia via clearance

Caption: Signaling pathway of Type II Heparin-Induced Thrombocytopenia.

HIT_Diagnostic_Workflow Start Suspected this compound-Induced Thrombocytopenia Score_4Ts Calculate 4Ts Score Start->Score_4Ts Low_Prob Low Probability (0-3 points) Score_4Ts->Low_Prob Score 0-3 Int_Prob Intermediate Probability (4-5 points) Score_4Ts->Int_Prob Score 4-5 High_Prob High Probability (6-8 points) Score_4Ts->High_Prob Score 6-8 ELISA Perform PF4/Heparin Immunoassay (ELISA) Low_Prob->ELISA Int_Prob->ELISA Stop_this compound Stop this compound & Start Alternative Anticoagulant High_Prob->Stop_this compound ELISA_Neg ELISA Negative ELISA->ELISA_Neg Result ELISA_Pos ELISA Positive ELISA->ELISA_Pos Result HIT_Unlikely HIT Unlikely ELISA_Neg->HIT_Unlikely Functional_Assay Perform Functional Assay (SRA or HIPA) ELISA_Pos->Functional_Assay Func_Neg Functional Assay Negative Functional_Assay->Func_Neg Result Func_Pos Functional Assay Positive Functional_Assay->Func_Pos Result Func_Neg->HIT_Unlikely HIT_Confirmed HIT Confirmed Func_Pos->HIT_Confirmed HIT_Confirmed->Stop_this compound Stop_this compound->ELISA

Caption: Diagnostic workflow for suspected this compound-induced thrombocytopenia.

Technical Support Center: Clivarin (Reviparin) Anticoagulant Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clivarin (reviparin). The information is designed to help address the variability in its anticoagulant response observed during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental use of this compound.

Issue 1: Higher or Lower Than Expected Anti-Factor Xa (Anti-Xa) Activity

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incorrect Sample Collection Time For peak anti-Xa levels after subcutaneous administration, ensure blood samples are drawn 3-4 hours post-injection, as this is when the maximum concentration is typically reached.[1]
Patient-Specific Pharmacokinetic Variability Renal Impairment: this compound is primarily cleared by the kidneys.[2] Reduced renal function can lead to drug accumulation and higher anti-Xa levels. Consider dose adjustments for subjects with a creatinine (B1669602) clearance below 30 mL/min.[3][4] Body Weight: In obese individuals (BMI ≥ 40 kg/m ²) or those with very high body weight (>190 kg), standard prophylactic doses may result in sub-therapeutic anti-Xa levels. Dose adjustments based on total body weight may be necessary for therapeutic dosing.[4][5] Pregnancy: Changes in body weight and renal clearance during pregnancy can alter the anticoagulant response. Anti-Xa levels in pregnant patients are highly correlated with body weight, which may necessitate dose adjustments.[6]
Assay Interference Sample Quality: Hemolyzed or lipemic (high triglycerides > 360 mg/dL) samples can interfere with chromogenic assays, potentially causing falsely low anti-Xa readings.[3][7] High bilirubin (B190676) levels (>6.6 mg/dL) can also lead to inaccurate results.[3][7] Ensure proper sample collection and processing to minimize these interferences. Concurrent Medications: The presence of other anticoagulants that inhibit Factor Xa, such as direct oral anticoagulants (DOACs) like rivaroxaban (B1684504) or apixaban, will lead to falsely elevated anti-Xa results.[8][9]
Incorrect Assay Calibration Ensure the chromogenic anti-Xa assay is calibrated using a standard curve prepared with reviparin specifically.[4] Using a calibrator for a different low-molecular-weight heparin (LMWH) or unfractionated heparin (UFH) will lead to inaccurate quantification.
Antithrombin Deficiency The anticoagulant effect of this compound is dependent on antithrombin.[2] In cases of antithrombin deficiency (either congenital or acquired, e.g., in sepsis), the anti-Xa assay may underestimate the actual heparin concentration, as there is insufficient antithrombin for this compound to act upon.[8]
Issue 2: High Variability in Anti-Xa Levels Between Subjects or Experiments

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inconsistent Experimental Technique Standardize all pre-analytical variables, including blood collection tubes (citrate), centrifugation speed and time, and plasma storage conditions (-80°C for long-term).[10] Ensure precise and consistent timing of sample collection relative to this compound administration.
Inter-Individual Biological Differences As outlined in Issue 1, factors such as renal function, body weight, and pregnancy can contribute to significant inter-individual variability.[6][11] It is crucial to document these parameters for all subjects to aid in data interpretation.
Batch-to-Batch Reagent Variability While commercial assay kits are generally robust, lot-to-lot variation in reagents can occur. Always run quality controls with each new batch of reagents to ensure consistency.
Underlying Hypercoagulable States In certain conditions, such as inflammatory states or in critically ill patients, elevated levels of acute-phase proteins like Factor VIII can lead to a state of "heparin resistance," where the anticoagulant response is blunted.[3][12] This can contribute to variability in observed anti-Xa levels.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound (reviparin)?

This compound is a low-molecular-weight heparin (LMWH).[13] Its primary mechanism involves binding to antithrombin III, a natural anticoagulant protein.[2] This binding potentiates the inhibitory activity of antithrombin against coagulation Factor Xa and, to a lesser extent, thrombin (Factor IIa).[2][13] By inhibiting Factor Xa, this compound effectively reduces thrombin generation, a critical step in the formation of a fibrin (B1330869) clot.[2]

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibition Inhibition by this compound Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor IX Factor IX Factor XIa->Factor IX Activates Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Factor VII Factor VII Tissue Factor->Factor VII Complexes with Factor X Factor X Factor VIIa->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin (II) Prothrombin (II) Factor Xa->Prothrombin (II) Activates Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Fibrinogen Fibrinogen Thrombin (IIa)->Fibrinogen Converts Fibrin Fibrin Fibrinogen->Fibrin Factor IXa Factor IXa Factor IXa->Factor X Activates This compound This compound Antithrombin Antithrombin This compound->Antithrombin Binds to & Potentiates Antithrombin->Factor Xa Inhibits (Major) Antithrombin->Thrombin (IIa) Inhibits (Minor)

Mechanism of Action of this compound in the Coagulation Cascade.

2. Why is the anti-Xa assay the recommended method for monitoring this compound's effect?

LMWHs like this compound have a higher ratio of anti-Xa to anti-IIa activity compared to unfractionated heparin.[2] Therefore, the anti-Xa assay, which specifically measures the inhibition of Factor Xa, is a more accurate reflection of this compound's anticoagulant activity.[14] The Activated Partial Thromboplastin Time (aPTT) is less sensitive to the effects of LMWHs and shows poor correlation with anti-Xa levels.[3]

3. What are the typical therapeutic and prophylactic anti-Xa ranges for LMWH?

While ranges can vary based on the clinical indication, general targets are:

  • Prophylactic Range: 0.2-0.5 IU/mL[15][16]

  • Therapeutic Range (once-daily dosing): 1.0-2.0 IU/mL

  • Therapeutic Range (twice-daily dosing): 0.5-1.2 IU/mL[15]

It is important to note that these are general guidelines, and the optimal range for a specific experimental model should be determined empirically.

4. Can I use a thrombin generation assay (TGA) to assess this compound's effect?

Yes, a thrombin generation assay can be a valuable tool. The TGA provides a more global assessment of coagulation by measuring the total amount of thrombin generated over time.[10][17] It can detect the inhibitory effects on both Factor Xa and thrombin, potentially offering a more comprehensive picture of the anticoagulant effect than the anti-Xa assay alone.[10] Studies have shown that TGA is sensitive to the effects of LMWH and can identify inter-individual variability that may not be apparent from anti-Xa levels alone.[18][19][20]

Experimental Protocols

Protocol 1: Chromogenic Anti-Factor Xa Assay

This protocol provides a general methodology for determining the anti-Xa activity of this compound in plasma samples.

Principle: Patient plasma containing this compound is incubated with a known excess of Factor Xa. The this compound-antithrombin complex inhibits a portion of the Factor Xa. The remaining, uninhibited Factor Xa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the this compound concentration in the sample.[1][15][21]

Methodology:

  • Plasma Preparation:

    • Collect whole blood in a tube containing 3.2% sodium citrate (B86180) (9:1 blood-to-anticoagulant ratio).

    • Centrifuge at 2000 x g for 20 minutes to obtain platelet-poor plasma (PPP).[10]

    • Carefully aspirate the plasma supernatant, avoiding the buffy coat.

    • Use fresh plasma immediately or store at -80°C for later analysis.

  • Assay Procedure (example using a commercial kit):

    • Prepare a calibration curve using reviparin standards of known concentrations (e.g., 0, 0.2, 0.5, 1.0, 1.5 IU/mL).

    • Pre-warm reagents and plasma samples to 37°C.

    • In a microplate well, add 50 µL of calibrator, control, or test plasma.

    • Add 50 µL of a reagent containing excess Factor Xa (and potentially exogenous antithrombin, depending on the kit).

    • Incubate for a specified time (e.g., 120 seconds) at 37°C.

    • Add 50 µL of the chromogenic substrate specific for Factor Xa.

    • Incubate for a specified time (e.g., 180 seconds) at 37°C.

    • Add 50 µL of a stop solution (e.g., 2% acetic acid) to halt the reaction.

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values of the calibrators against their known concentrations to generate a standard curve.

    • Determine the anti-Xa concentration (IU/mL) of the test samples by interpolating their absorbance values from the standard curve.

start Collect Citrated Blood centrifuge Centrifuge to get Platelet-Poor Plasma (PPP) start->centrifuge prepare Prepare Calibrators, Controls, and Samples centrifuge->prepare incubate1 Incubate PPP with excess Factor Xa prepare->incubate1 add_substrate Add Chromogenic Substrate incubate1->add_substrate incubate2 Incubate to allow color development add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_abs Read Absorbance at 405 nm stop_reaction->read_abs analyze Calculate Anti-Xa Activity from Calibration Curve read_abs->analyze

Experimental workflow for the chromogenic anti-Xa assay.

Protocol 2: Thrombin Generation Assay (TGA)

This protocol outlines the general steps for assessing the effect of this compound on thrombin generation in plasma.

Principle: A small amount of tissue factor is added to platelet-poor plasma to initiate coagulation. The generation of thrombin over time is monitored by measuring the cleavage of a fluorogenic substrate. The resulting curve provides several parameters, including the Endogenous Thrombin Potential (ETP), which represents the total amount of thrombin generated.[10][17] LMWHs like this compound will suppress this curve in a dose-dependent manner.

Methodology:

  • Plasma Preparation: Prepare platelet-poor plasma as described in the anti-Xa assay protocol.

  • Assay Procedure (using a fluorometer and dedicated software):

    • Pipette 80 µL of the test plasma (or calibrator/control) into a microplate well.

    • Pre-warm the plate to 37°C.

    • The instrument automatically dispenses 20 µL of a trigger solution (containing tissue factor and phospholipids) into the well.

    • Simultaneously, 20 µL of a fluorogenic substrate/calibrator solution is dispensed.

    • The fluorescence is measured continuously over a period of approximately 60-90 minutes.

  • Data Analysis:

    • The instrument's software generates a "thrombogram" (thrombin generation curve).

    • Key parameters are calculated from this curve, including:

      • Lag Time: Time to the start of thrombin generation.

      • Peak Thrombin: The maximum concentration of thrombin reached.

      • Time to Peak: Time taken to reach peak thrombin.

      • Endogenous Thrombin Potential (ETP): The area under the curve, representing the total thrombin-generating capacity.

    • Compare the TGA parameters of samples treated with this compound to baseline (untreated) samples to quantify the inhibitory effect.

cluster_input Inputs cluster_process Process cluster_output Outputs Plasma Platelet-Poor Plasma Mix Mix & Incubate at 37°C Plasma->Mix Trigger Trigger Solution (Tissue Factor) Trigger->Mix Substrate Fluorogenic Substrate Substrate->Mix Measure Continuously Measure Fluorescence Mix->Measure Thrombogram Thrombogram (Thrombin vs. Time Curve) Measure->Thrombogram Parameters Calculate Parameters: - ETP - Peak Thrombin - Lag Time Thrombogram->Parameters

References

Reviparin Stability in Different Buffer Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Reviparin, maintaining its stability in various experimental settings is crucial for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Reviparin in different buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Reviparin in a buffer solution?

A1: The stability of Reviparin, a low molecular weight heparin (LMWH), in a solution is primarily influenced by pH, temperature, and the composition of the buffer itself. Extreme pH values (highly acidic or alkaline) and elevated temperatures can accelerate the degradation of Reviparin, leading to a loss of its anticoagulant activity.

Q2: How is the stability of Reviparin typically measured?

A2: The most common method for measuring the stability of Reviparin is by assessing its anti-Factor Xa (anti-Xa) activity. A decrease in anti-Xa activity over time indicates degradation of the Reviparin molecule. Other analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can be used to detect and quantify degradation products.

Q3: Which buffer solutions are commonly used for Reviparin, and are there any known compatibility issues?

A3: Phosphate-Buffered Saline (PBS), Tris-HCl, and citrate (B86180) buffers are frequently used in biological and pharmaceutical research. While Reviparin is generally stable in these buffers under appropriate storage conditions, certain conditions can lead to instability. For instance, prolonged incubation at high temperatures in phosphate (B84403) buffer can lead to degradation. It is crucial to validate the stability of Reviparin in your specific buffer system and experimental conditions.

Q4: What are the visible signs of Reviparin degradation in a solution?

A4: Visual inspection for precipitation or changes in color and clarity can be initial indicators of instability, though chemical degradation often occurs without any visible changes. Therefore, relying solely on visual cues is insufficient. Quantitative analysis of its biological activity (e.g., anti-Xa assay) is necessary to confirm stability.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Anti-Xa Activity in Experiments Reviparin degradation due to inappropriate buffer pH or temperature.Verify the pH of your buffer solution is within the optimal range (typically near physiological pH 7.4). Avoid prolonged exposure to high temperatures. Prepare fresh Reviparin solutions for each experiment or validate storage conditions.
Interaction with buffer components.While less common, some buffer components could potentially interact with Reviparin. If you suspect this, try a different buffer system (e.g., switch from PBS to Tris-HCl) and compare the stability.
Inconsistent Results Between Experiments Inconsistent preparation or storage of Reviparin stock solutions.Standardize the protocol for preparing and storing Reviparin solutions. Store aliquots at a low temperature (e.g., -20°C or -80°C) to minimize freeze-thaw cycles.
Buffer contamination.Ensure your buffer solutions are sterile and free from microbial contamination, which can degrade Reviparin.
Precipitation Observed in Reviparin Solution Aggregation of Reviparin molecules.This can be influenced by buffer ionic strength and temperature. Ensure the buffer concentration is appropriate and avoid extreme temperatures. Gentle mixing upon dissolution is recommended.

Quantitative Data on Reviparin Stability

While direct comparative studies of Reviparin in different buffers are limited, data from studies on unfractionated heparin (UFH) and other LMWHs in phosphate buffer provide valuable insights.

Table 1: Stability of Heparin in 10 mM Sodium Phosphate Buffer (pH 7.0) at 100°C

Time (hours)Remaining Anti-Xa Activity (%)Remaining Anti-IIa Activity (%)
0100100
50080-9080-90
1000~6~0.5
2000~6~0.5

Data extrapolated from accelerated stability studies on unfractionated heparin.[1] This demonstrates that while relatively stable for a period, high temperatures will lead to a significant and rapid loss of activity.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of Reviparin

This protocol is designed to intentionally degrade Reviparin under various stress conditions to understand its degradation pathways and to develop stability-indicating analytical methods.

1. Preparation of Reviparin Stock Solution:

  • Dissolve Reviparin sodium in purified water to a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the Reviparin stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the Reviparin stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the Reviparin stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time, protected from light.

  • Thermal Degradation: Incubate the Reviparin stock solution at a high temperature (e.g., 80°C) in a controlled oven for a specified time.

  • Photolytic Degradation: Expose the Reviparin stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Analysis:

  • At each time point, withdraw a sample and analyze for remaining anti-Xa activity and the presence of degradation products using a validated HPLC method.

Protocol 2: Chromogenic Anti-Factor Xa Assay for Reviparin Activity

This assay is a functional test to measure the anticoagulant activity of Reviparin.[2][3][4]

1. Principle:

  • Reviparin potentiates the inhibitory effect of antithrombin (AT) on Factor Xa. In the assay, a known amount of Factor Xa is added to a plasma sample containing Reviparin and AT. The residual Factor Xa activity is then measured using a chromogenic substrate that releases a colored compound upon cleavage. The color intensity is inversely proportional to the Reviparin concentration.[3][4]

2. Reagents:

  • Tris-NaCl-EDTA buffer (pH 8.4)

  • Antithrombin (AT) solution

  • Bovine Factor Xa solution

  • Chromogenic substrate specific for Factor Xa

  • Reviparin calibrators and controls

3. Procedure:

  • Prepare a series of Reviparin calibrators of known concentrations.

  • In a microplate well or cuvette, add the buffer, the sample (or calibrator/control), and the AT solution.

  • Incubate at 37°C for a defined period (e.g., 120 seconds).

  • Add the pre-warmed Factor Xa solution and incubate for another defined period (e.g., 120 seconds).

  • Add the pre-warmed chromogenic substrate solution and incubate for a defined period (e.g., 120 seconds).

  • Stop the reaction (if necessary, depending on the kit) and measure the absorbance at 405 nm.

4. Calculation:

  • Construct a calibration curve by plotting the absorbance versus the concentration of the Reviparin calibrators.

  • Determine the concentration of Reviparin in the unknown samples by interpolating their absorbance values from the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Reviparin Reviparin Stock Solution Sample Test Sample (Reviparin in Buffer) Reviparin->Sample Buffer Buffer Solution (e.g., PBS, Tris, Citrate) Buffer->Sample Temp Temperature (e.g., 4°C, 25°C, 40°C) pH_stress pH Variation Light Photostability AntiXa Anti-Xa Assay Sample->AntiXa t=0 Temp->AntiXa t=x HPLC HPLC Analysis pH_stress->HPLC t=x Light->HPLC t=x Results Stability Data (% Activity Loss, Degradants) AntiXa->Results HPLC->Results

Caption: Experimental workflow for assessing Reviparin stability under various stress conditions.

Caption: Simplified chemical degradation pathways of heparin/Reviparin under acidic and alkaline conditions.

References

Validation & Comparative

A Comparative Guide: Clivarin Versus Unfractionated Heparin in Thrombosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Clivarin (reviparin), a low-molecular-weight heparin (LMWH), and unfractionated heparin (UFH) in various experimental thrombosis models. The information presented herein is supported by experimental data to aid in the evaluation and selection of these anticoagulants for research and development purposes.

Mechanism of Action: A Tale of Two Heparins

Both this compound and unfractionated heparin exert their anticoagulant effects by potentiating the activity of antithrombin (AT), a natural inhibitor of several coagulation proteases. However, their differing molecular weights lead to distinct mechanisms of action and pharmacological profiles.

Unfractionated Heparin (UFH): UFH is a heterogeneous mixture of polysaccharide chains with a wide range of molecular weights (mean, 15,000 Da). To inactivate thrombin (Factor IIa), UFH must form a ternary complex by binding to both antithrombin and thrombin simultaneously. This requires a heparin chain of at least 18 saccharide units. UFH's long chains are also effective at potentiating the inhibition of Factor Xa. This results in a roughly equal inhibition of Factor Xa and Factor IIa, with an anti-Xa to anti-IIa activity ratio of approximately 1:1.[1]

This compound (Reviparin): As a low-molecular-weight heparin, this compound consists of shorter polysaccharide chains (mean molecular weight of 3900 Da).[2][3] These shorter chains are highly effective at binding to antithrombin and catalyzing the inhibition of Factor Xa. However, most of the chains are too short to efficiently bridge antithrombin and thrombin. This leads to a much more potent and selective inhibition of Factor Xa compared to thrombin. This compound is characterized by an anti-Factor Xa to anti-Factor IIa ratio of ≥3.6.[2][3]

G cluster_UFH Unfractionated Heparin (UFH) Action cluster_this compound This compound (LMWH) Action UFH Unfractionated Heparin (Long Chains) UFH_AT_complex UFH-AT Complex UFH->UFH_AT_complex Binds to AT_UFH Antithrombin (AT) AT_UFH->UFH_AT_complex Binds to Inactivated_Xa_UFH Inactive Xa UFH_AT_complex->Inactivated_Xa_UFH Inhibits (Ratio ≈1) Inactivated_IIa_UFH Inactive Thrombin UFH_AT_complex->Inactivated_IIa_UFH Inhibits (Ratio ≈1) Xa_UFH Factor Xa Xa_UFH->Inactivated_Xa_UFH IIa_UFH Thrombin (Factor IIa) IIa_UFH->Inactivated_IIa_UFH Prothrombin_UFH Prothrombin Prothrombin_UFH->IIa_UFH Factor Xa converts Fibrinogen_UFH Fibrinogen Fibrin_UFH Fibrin (Clot) Fibrinogen_UFH->Fibrin_UFH Thrombin converts This compound This compound (Short Chains) Clivarin_AT_complex This compound-AT Complex This compound->Clivarin_AT_complex Binds to AT_this compound Antithrombin (AT) AT_this compound->Clivarin_AT_complex Binds to Inactivated_Xa_this compound Inactive Xa Clivarin_AT_complex->Inactivated_Xa_this compound Strongly Inhibits (Ratio ≥3.6) Inactivated_IIa_this compound Inactive Thrombin Clivarin_AT_complex->Inactivated_IIa_this compound Weakly Inhibits (Ratio 1) Xa_this compound Factor Xa Xa_this compound->Inactivated_Xa_this compound IIa_this compound Thrombin (Factor IIa) IIa_this compound->Inactivated_IIa_this compound Prothrombin_this compound Prothrombin Prothrombin_this compound->IIa_this compound Factor Xa converts Fibrinogen_this compound Fibrinogen Fibrin_this compound Fibrin (Clot) Fibrinogen_this compound->Fibrin_this compound Thrombin converts

Caption: Mechanisms of UFH and this compound.

Performance in Thrombosis Models: Quantitative Data

The following tables summarize the comparative performance of this compound and unfractionated heparin in various preclinical and clinical thrombosis models.

Table 1: Efficacy in Deep Vein Thrombosis (DVT) Models

Model TypeSpecies/PopulationKey ParameterThis compound (Reviparin) ResultUnfractionated Heparin (UFH) ResultCitation(s)
Clinical Trial: DVT Treatment Patients with acute DVTThrombus Regression (Day 21)53.4% (twice daily), 53.5% (once daily)40.2%[4],[5],[6]
Clinical Trial: General Surgery Prophylaxis Patients undergoing general surgeryIncidence of DVT and Pulmonary Embolism4.7%4.3% (Difference not significant)[3]

Table 2: Performance in Arterial Thrombosis Models

Model TypeSpecies/PopulationKey ParameterThis compound (Reviparin) Result (200 U/kg/hour)Unfractionated Heparin (UFH) Result (200 U/kg/hour)Citation(s)
Ex Vivo Porcine Model: Deep Arterial Injury PorcineFibrinogen Deposition (High Shear)252 ± 80 molecules x 10¹²/cm²624 ± 70 molecules x 10¹²/cm² (p<0.05)[7]
Ex Vivo Porcine Model: Deep Arterial Injury PorcineFibrinogen Deposition (Low Shear)130 ± 15 molecules x 10¹²/cm²192 ± 40 molecules x 10¹²/cm² (p<0.05)[7]

Table 3: Safety Profile - Bleeding Complications

Model TypeSpecies/PopulationKey ParameterThis compound (Reviparin) ResultUnfractionated Heparin (UFH) ResultCitation(s)
Clinical Trial: General Surgery Prophylaxis Patients undergoing general surgeryPost-operative Bleeding Complications (incl. wound hematomas)Less frequent (p < 0.01)More frequent[8]
Meta-analysis: DVT Treatment Patients with acute DVTMajor Bleeding ComplicationsOdds Ratio: 0.57 (CI, 0.33 to 0.99)-[9]
Meta-analysis: DVT Treatment Patients with acute DVTMajor HemorrhageOdds Ratio: 0.59 (CI: 0.35, 0.98)-[10]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Porcine Ex Vivo Model of Deep Arterial Injury

This model assesses thrombus formation under dynamic conditions, simulating arterial blood flow.

  • Objective: To compare the effects of reviparin and unfractionated heparin on fibrinogen and platelet deposition on injured arterial surfaces.

  • Methodology:

    • An extracorporeal perfusion chamber is used in a porcine model.

    • The thrombogenic surface consists of porcine tunica media.

    • Thrombus formation is assessed by the deposition of porcine 123I-fibrin(ogen) and autologous 111In-platelets.

    • The experiment is conducted under both high and low shear rates to mimic different arterial flow conditions.

    • Reviparin (200 U/kg/hour) or unfractionated heparin (200 U/kg/hour) is administered, and the deposition of fibrinogen and platelets is quantified.[7]

G cluster_workflow Porcine Arterial Injury Model Workflow start Start pig Anesthetized Pig start->pig chamber Extracorporeal Perfusion Chamber pig->chamber Connect to blood_draw Blood Collection (Radiolabeling) pig->blood_draw infusion Administer this compound or UFH pig->infusion surface Porcine Tunica Media (Injured Surface) chamber->surface Contains perfusion Perfusion over Injured Surface surface->perfusion radiolabel 123I-Fibrinogen & 111In-Platelets blood_draw->radiolabel radiolabel->perfusion Introduce into circulation infusion->perfusion quantification Quantify Deposition (Gamma Counting) perfusion->quantification end End quantification->end

Caption: Workflow for the porcine ex vivo arterial injury model.

Clinical Trial: Thrombus Regression in DVT Patients

This clinical study evaluates the efficacy of the anticoagulants in reducing the size of existing thrombi.

  • Objective: To compare the effectiveness of reviparin and unfractionated heparin in achieving thrombus regression in patients with acute deep vein thrombosis.

  • Methodology:

    • A multicenter, open-label study is conducted with blinded adjudication of endpoints.

    • Patients with acute DVT are randomly assigned to one of three treatment groups:

      • Intravenous unfractionated heparin.

      • Subcutaneous reviparin twice a day for one week.

      • Subcutaneous reviparin once a day for four weeks.

    • The primary endpoint is evidence of thrombus regression as assessed by venography on day 21.

    • Secondary endpoints include recurrent venous thromboembolism, major bleeding, and death within 90 days.[4]

Clinical Trial: DVT Prophylaxis in General Surgery

This study assesses the prophylactic efficacy and safety of the anticoagulants in a high-risk patient population.

  • Objective: To evaluate the efficacy and safety of reviparin compared to unfractionated heparin for the prevention of post-operative thromboembolism in patients undergoing general surgery.

  • Methodology:

    • A randomized, multicenter, double-blind study is performed.

    • Patients are randomly allocated to receive either:

      • Subcutaneous unfractionated heparin (5,000 U twice a day).

      • Subcutaneous reviparin-sodium (1,750 anti-Xa IU once a day) followed by a placebo injection.

    • Treatment is administered for at least 6 days.

    • Deep vein thrombosis is detected using the 125I-fibrinogen uptake technique, confirmed by phlebography if necessary.

    • Bleeding complications, including wound hematomas and internal bleeding, are recorded.

References

Comparative Efficacy of Clivarin (Reviparin) and Other Low Molecular Weight Heparins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy and safety of Clivarin (reviparin), a low molecular weight heparin (LMWH), with other commonly used LMWHs such as enoxaparin, dalteparin, and tinzaparin. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data from clinical trials, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Mechanism of Action: The Coagulation Cascade

Low molecular weight heparins exert their anticoagulant effect by potentiating the activity of antithrombin III, a natural inhibitor of several coagulation factors. This enhanced inhibition primarily targets Factor Xa and, to a lesser extent, Factor IIa (thrombin). The differential activity against these factors, expressed as the anti-Xa/anti-IIa ratio, is a key characteristic that varies among different LMWHs and contributes to their distinct pharmacological profiles. This compound has an anti-Xa/anti-IIa ratio of approximately 3.5:1.[1]

Below is a diagram illustrating the coagulation cascade and the primary site of action for LMWHs.

Diagram 1: Coagulation Cascade and LMWH Action

Comparative Efficacy in Venous Thromboembolism (VTE) Prophylaxis

The prevention of VTE, encompassing deep vein thrombosis (DVT) and pulmonary embolism (PE), in high-risk patients, such as those undergoing major orthopedic surgery, is a primary indication for LMWHs.

Head-to-Head Clinical Trial Data: Reviparin vs. Enoxaparin in Total Hip Replacement

A prospective, double-blind, double-dummy study involving 498 patients undergoing total hip replacement directly compared the efficacy and safety of reviparin and enoxaparin.[2]

OutcomeReviparin (n=230)Enoxaparin (n=230)p-value
Total DVT (Intent-to-Treat) 27 (12%)22 (10%)NS
Proximal DVT (Intent-to-Treat) 14 (6%)14 (6%)NS
Total DVT (Per-Protocol) 21 (10%)18 (9%)NS
Proximal DVT (Per-Protocol) 12 (6%)13 (6%)NS
Major Bleeding Complications 1 patient2 patientsNS
NS: Not Significant

Experimental Protocol: Reviparin vs. Enoxaparin in Total Hip Replacement [2]

  • Study Design: A prospective, randomized, double-blind, double-dummy, multicenter study.

  • Patient Population: 498 patients scheduled for elective total hip replacement.

  • Inclusion Criteria: Patients aged 18 years or older undergoing primary total hip replacement.

  • Exclusion Criteria: Contraindications to LMWH, history of heparin-induced thrombocytopenia, active bleeding, or high risk of bleeding.

  • Treatment Regimen:

    • Reviparin group: 4200 IU anti-Xa of reviparin administered subcutaneously.

    • Enoxaparin group: 40 mg (approximately 4000 IU anti-Xa) of enoxaparin administered subcutaneously.

    • The first injection was given 10-12 hours pre-operatively, the second 10-12 hours post-operatively, and then once daily.

  • Primary Efficacy Endpoint: Venographically confirmed deep vein thrombosis.

  • Primary Safety Endpoint: Clinically important bleeding.

  • Statistical Analysis: The study was designed as an equivalence trial.

Comparative Efficacy in the Treatment of Venous Thromboembolism

For the treatment of established VTE, LMWHs are a cornerstone of therapy.

Head-to-Head Clinical Trial Data: Reviparin vs. Unfractionated Heparin (UFH) in Children

The REVIVE trial, although prematurely terminated due to slow accrual, provides some comparative data on reviparin for the treatment of VTE in a pediatric population.[3]

Outcome (at 3 months)Reviparin (n=36)UFH/Oral Anticoagulant (n=40)Odds Ratio (95% CI)
Recurrent VTE or Death 2 (5.6%)4 (10.0%)0.53 (0.05, 4.00)
Major Bleeding 2 (5.6%)5 (12.5%)0.41 (0.04, 2.76)

Experimental Protocol: The REVIVE Trial [3]

  • Study Design: A multicenter, open-label, randomized controlled trial with blinded central outcome adjudication.

  • Patient Population: Children with objectively confirmed VTE.

  • Treatment Regimen:

    • Reviparin group: Reviparin-sodium administered subcutaneously with dose adjustments based on nomograms.

    • Control group: Unfractionated heparin followed by an oral anticoagulant (UFH/OA).

  • Primary Efficacy Endpoint: A composite of recurrent VTE and death due to VTE during the 3-month treatment period.

  • Primary Safety Endpoints: Major bleeding, minor bleeding, and death.

Comparative Efficacy in Acute Coronary Syndrome (ACS)

LMWHs play a crucial role in the management of patients with ACS. The CREATE trial provides significant data on the use of reviparin in patients with ST-segment elevation myocardial infarction (STEMI).

Clinical Trial Data: The CREATE Trial - Reviparin in STEMI

The CREATE trial was a large, randomized, double-blind, placebo-controlled trial that evaluated the effects of reviparin in patients with STEMI.[4][5]

Outcome (at 30 days)Reviparin (n=7780)Placebo (n=7790)Hazard Ratio (95% CI)p-value
Death, MI, or Stroke (Composite) 921 (11.8%)1056 (13.6%)0.87 (0.79-0.95)0.001
Death 766 (9.8%)877 (11.3%)0.87 (0.79-0.96)0.005
Reinfarction (MI) 154 (2.0%)199 (2.6%)0.77 (0.62-0.95)0.01
Stroke 80 (1.0%)64 (0.8%)1.25 (0.90-1.74)0.19
Life-threatening Bleeding 17 (0.2%)7 (0.1%)-0.07

Experimental Protocol: The CREATE Trial [1][4]

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Patient Population: 15,570 patients with ST-segment elevation or new left bundle-branch block, presenting within 12 hours of symptom onset.

  • Inclusion Criteria: Patients with STEMI or new left bundle-branch block on ECG presenting within 12 hours of symptom onset.

  • Treatment Regimen:

    • Reviparin group: Weight-adjusted reviparin administered subcutaneously twice daily for 7 days.

    • Placebo group: Placebo administered subcutaneously twice daily for 7 days.

  • Primary Outcome: A composite of death, myocardial reinfarction, or stroke at 7 and 30 days.

  • Statistical Analysis: The primary analysis was based on the intention-to-treat principle, with time-to-event data analyzed using a Cox proportional-hazards model.

Below is a workflow diagram representing the patient flow in a typical randomized controlled trial like the CREATE study.

G A Patients Assessed for Eligibility B Excluded A->B Did not meet inclusion criteria Declined to participate C Randomized A->C D1 Allocated to Reviparin Group C->D1 D2 Allocated to Control Group C->D2 E1 Received Allocated Intervention D1->E1 E2 Received Allocated Intervention D2->E2 F1 Lost to Follow-up E1->F1 G1 Analyzed E1->G1 F2 Lost to Follow-up E2->F2 G2 Analyzed E2->G2

Diagram 2: CONSORT Flow Diagram for a Randomized Trial

Dosage Regimens of Different LMWHs

The following table summarizes typical dosage regimens for this compound and other LMWHs for the discussed indications. Dosages may vary based on patient weight, renal function, and specific clinical protocols.

LMWHVTE Prophylaxis (Orthopedic Surgery)VTE TreatmentAcute Coronary Syndrome (NSTE-ACS/STEMI)
Reviparin 3436 IU anti-Xa once dailyNot widely established; studied in trials3436 IU anti-Xa twice daily[6]
Enoxaparin 40 mg once daily or 30 mg twice daily[7]1 mg/kg twice daily or 1.5 mg/kg once daily1 mg/kg twice daily (NSTE-ACS); 30 mg IV bolus then 1 mg/kg twice daily (STEMI)[7]
Dalteparin 5000 IU once daily[5]200 IU/kg once daily or 100 IU/kg twice daily120 IU/kg twice daily[3]
Tinzaparin 4500 IU once daily175 IU/kg once daily175 IU/kg once daily (less common, enoxaparin often preferred)[8]

Summary and Conclusion

The available evidence suggests that this compound (reviparin) has a comparable efficacy and safety profile to other LMWHs, particularly enoxaparin, for the prophylaxis of VTE in major orthopedic surgery.[2] In the setting of acute STEMI, the CREATE trial demonstrated a significant reduction in the composite endpoint of death, reinfarction, or stroke with reviparin compared to placebo, establishing its benefit in this high-risk population.[4]

While direct head-to-head comparative data for reviparin against dalteparin and tinzaparin across all indications are less abundant, the existing body of evidence supports reviparin as an effective LMWH. As with all LMWHs, the choice of agent may depend on the specific clinical indication, patient characteristics, local guidelines, and available clinical trial data. Researchers and drug development professionals should consider the nuanced differences in the pharmacological profiles and the specific methodologies of comparative clinical trials when evaluating the relative merits of different LMWHs.

References

A Head-to-Head Comparison of Reviparin and Enoxaparin for Thromboprophylaxis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reviparin and enoxaparin, two low-molecular-weight heparins (LMWHs), based on available clinical and pharmacokinetic data. The information is intended to assist researchers and drug development professionals in understanding the relative performance of these two anticoagulants.

Executive Summary

Reviparin and enoxaparin have demonstrated comparable efficacy in the prevention of venous thromboembolism (VTE) following major orthopedic surgery.[1] Clinical trials indicate similar rates of deep vein thrombosis (DVT) and proximal DVT between the two agents. While efficacy is equivalent, some studies suggest a potential for reviparin to be associated with a better safety profile concerning minor bleeding events like hematomas.[1] Pharmacokinetic and pharmacodynamic studies in healthy volunteers reveal subtle but statistically significant differences in their anti-Factor Xa and anti-thrombin activities.[2][3]

Data Presentation

Clinical Efficacy in VTE Prophylaxis Following Total Hip Replacement

A prospective, double-blind, double-dummy study involving 498 patients undergoing total hip replacement provides key comparative efficacy data.[1]

Efficacy EndpointReviparin (4200 IU anti-Xa)Enoxaparin (40mg, ~4000 IU anti-Xa)
Per Protocol Analysis (n=416)
Total DVT10% (21/211)9% (18/205)
Proximal DVT6%6%
Intent-to-Treat Analysis (n=460)
Total DVT12% (27/230)10% (22/230)
Proximal DVT6%6%
Clinical Safety in VTE Prophylaxis Following Total Hip Replacement

The same study also reported on the safety profiles of the two LMWHs.[1]

Safety EndpointReviparinEnoxaparin
Major Bleeding Complications1 patient2 patients
Hematomas and BruisingFewer occurrencesMore occurrences
Peri- and Postoperative Blood LossSimilarSimilar
Blood TransfusionsSimilarSimilar
Pharmacokinetic and Pharmacodynamic Comparison in Healthy Volunteers

A single-dose, randomized, cross-over study in 10 healthy volunteers compared the biological activities of reviparin and enoxaparin.[2][3]

ParameterReviparin (4250 anti-Xa IU)Enoxaparin (40 mg)Statistical Significance
Anti-Xa Activity
Amax (IU/mL)Slightly lowerSlightly higherSignificant
AUC(0, 24h) (IU/mLh)Slightly lowerSlightly higherSignificant
tmax (h)No significant differenceNo significant differenceNS
t1/2 (h)2.7 ± 0.73.5 ± 0.9NS
Anti-thrombin (Anti-IIa) Activity
Amax (IU/mL)Slightly lowerSlightly higherSignificant
AUC(0, 24h) (IU/mLh)No significant differenceNo significant differenceNS
Thrombin Generation
Thrombin Potential at Peak (UA)367 ± 53305 ± 48P < 0.05

Experimental Protocols

Prophylaxis of Postoperative Venous Thromboembolism after Elective Hip Surgery

This study was a prospective, double-blind, double-dummy, randomized controlled trial.[1]

  • Patient Population: 498 patients undergoing total hip replacement surgery.

  • Intervention: Patients were randomly assigned to receive either reviparin (4200 IU anti-Xa) or enoxaparin (40mg, approximately 4000 IU anti-Xa). To maintain blinding in the double-dummy design, patients in the reviparin group also received a placebo injection resembling the enoxaparin syringe, and patients in the enoxaparin group received a placebo injection resembling the reviparin syringe.

  • Dosing Regimen: The first dose of the assigned drug was administered preoperatively.

  • Primary Efficacy Endpoint: The primary measure of effectiveness was the incidence of venographically confirmed DVT.

  • Primary Safety Endpoint: The primary safety outcome was the occurrence of clinically important bleeding during the study treatment.

Comparison of Biological Activities in Healthy Volunteers

This was a single-dose, randomized, cross-over study.[2][3]

  • Participants: 10 healthy volunteers.

  • Study Design: In a cross-over design, each volunteer received a single subcutaneous dose of both reviparin (4250 anti-Xa IU) and enoxaparin (40 mg) at different times, with a washout period between the two administrations.

  • Pharmacokinetic and Pharmacodynamic Assessments: Blood samples were collected over a 24-hour period to measure plasma anti-Xa and anti-thrombin (anti-IIa) activities. Thrombin generation was also assessed. Key parameters calculated included maximum plasma concentration (Amax), area under the concentration-time curve (AUC), time to maximum concentration (tmax), and elimination half-life (t1/2).

Mandatory Visualizations

Coagulation_Cascade_and_LMWH_Inhibition XI XI XIa XIa XI->XIa IX IX IXa IXa IX->IXa X X Xa Xa X->Xa II (Prothrombin) II (Prothrombin) IIa (Thrombin) IIa (Thrombin) II (Prothrombin)->IIa (Thrombin) Fibrinogen Fibrinogen IIa (Thrombin)->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin VII VII VIIa VIIa VII->VIIa Activates Tissue Factor Tissue Factor XIa->IX Activates Xa->II (Prothrombin) Activates VIIa->X Activates Antithrombin Antithrombin Antithrombin->IIa (Thrombin) Inhibits (+) Antithrombin->Xa Inhibits (+++) XIIa XIIa XIIa->XI Activates

Caption: Mechanism of action of LMWHs in the coagulation cascade.

Clinical_Trial_Workflow A Patient Screening (e.g., Elective Hip Replacement) B Informed Consent A->B C Randomization B->C D1 Reviparin Group (Drug + Placebo) C->D1 D2 Enoxaparin Group (Drug + Placebo) C->D2 E Surgical Procedure D1->E D2->E F Postoperative Monitoring (Efficacy and Safety) E->F G Endpoint Assessment (e.g., Venography for DVT, Bleeding Events) F->G H Data Analysis G->H

Caption: Workflow of a double-dummy clinical trial.

References

A Researcher's Guide to Validating Anti-Xa Assays for Clivarin (Reviparin Sodium) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of anticoagulants, the accurate quantification of low molecular weight heparins (LMWHs) like Clivarin (reviparin sodium) is critical. This guide provides a comprehensive framework for the validation of chromogenic anti-Xa assays, the standard method for determining the activity of these antithrombotic agents. While specific performance data for this compound assays is not always readily available in comparative formats, this document outlines the necessary experimental protocols and presents typical performance data for other widely used LMWHs, such as enoxaparin, to serve as a benchmark for validation studies.

This compound, a low molecular weight heparin, exerts its anticoagulant effect primarily through the inhibition of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] The potency of this compound is therefore measured by its anti-Xa activity, making the validation of anti-Xa assays a cornerstone of preclinical and clinical development. A properly validated assay ensures the reliability, reproducibility, and accuracy of the data, which is paramount for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-finding studies, and quality control.

The Anti-Xa Assay: A Chromogenic Approach

The anti-Xa assay is a functional test that quantifies the inhibitory effect of LMWHs on FXa.[2] The most common method is a chromogenic assay, which involves the following key steps: patient or sample plasma containing the LMWH is incubated with a known excess amount of FXa. The LMWH potentiates the activity of antithrombin III (ATIII), leading to the formation of a ternary complex and the neutralization of a portion of the added FXa. The remaining, uninhibited FXa then cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline). The intensity of the color produced is inversely proportional to the anti-Xa activity of the LMWH in the sample.[3]

Performance Comparison of Anti-Xa Assays for LMWHs

The validation of an anti-Xa assay for any LMWH, including this compound, requires the assessment of several key performance characteristics: linearity, precision, and accuracy. While direct comparative data for this compound is limited, the following tables summarize typical performance data for anti-Xa assays used for other LMWHs. This information provides a valuable reference for establishing acceptance criteria for a this compound-specific assay validation.

Table 1: Linearity of Anti-Xa Assays for LMWH Quantification

ParameterTypical Performance for LMWH Assays
Linearity Range 0.1 to 2.0 IU/mL
Correlation Coefficient (r²) > 0.98

Table 2: Precision of Anti-Xa Assays for LMWH Quantification

ParameterControl LevelTypical Performance (%CV)
Intra-Assay Precision Low< 5%
Medium< 5%
High< 5%
Inter-Assay Precision Low< 10%
Medium< 10%
High< 10%

CV: Coefficient of Variation

Table 3: Accuracy of Anti-Xa Assays for LMWH Quantification

ParameterControl LevelTypical Performance (% Recovery)
Accuracy Low85% - 115%
Medium85% - 115%
High85% - 115%

Experimental Protocols for Anti-Xa Assay Validation

Detailed methodologies are essential for the successful validation of an anti-Xa assay for this compound quantification. The following protocols are based on established practices for LMWH assays.

Linearity Assessment

Objective: To determine the range over which the assay response is directly proportional to the concentration of this compound.

Method:

  • Prepare a series of calibration standards by spiking pooled normal human plasma with known concentrations of a this compound reference standard. The concentration range should span the expected therapeutic range and extend beyond it to define the upper and lower limits of quantification. A typical range to test would be from 0.05 IU/mL to 2.5 IU/mL.

  • Analyze each standard in triplicate using the anti-Xa assay.

  • Plot the mean absorbance values against the corresponding this compound concentrations.

  • Perform a linear regression analysis to determine the slope, intercept, and the coefficient of determination (r²). The acceptance criterion for r² is typically ≥ 0.98.

  • The linear range is the concentration range over which the assay demonstrates an acceptable level of linearity, accuracy, and precision.

Precision Evaluation

Objective: To assess the repeatability (intra-assay precision) and intermediate precision (inter-assay precision) of the assay.

Method:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range of the assay by spiking pooled normal human plasma with this compound.

  • Intra-Assay Precision: Analyze each QC sample at least 10 times in a single assay run. Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each level.

  • Inter-Assay Precision: Analyze the same QC samples on at least five different days by different analysts. Calculate the mean, SD, and %CV for each level across all runs.

  • The acceptance criteria for precision are typically a %CV of ≤ 15% for all QC levels, with some laboratories adopting a stricter criterion of ≤ 10%.

Accuracy Assessment

Objective: To determine the closeness of the measured value to the true value.

Method:

  • Prepare accuracy samples at a minimum of three concentration levels (low, medium, and high) by spiking pooled normal human plasma with known amounts of the this compound reference standard. These samples should be prepared independently from the calibration standards.

  • Analyze each accuracy sample in triplicate.

  • Calculate the mean concentration for each level and express the accuracy as the percentage of recovery of the nominal concentration.

    • Recovery (%) = (Mean Measured Concentration / Nominal Concentration) x 100

  • The acceptance criterion for accuracy is typically a mean recovery of 85% to 115% of the nominal value.

Visualizing the Mechanism and Workflow

To further elucidate the principles behind the anti-Xa assay and the validation process, the following diagrams are provided.

coagulation_pathway cluster_inhibition Mechanism of Action cluster_cascade Coagulation Cascade This compound This compound (Reviparin) ATIII Antithrombin III This compound->ATIII Binds to & potentiates FXa_active Factor Xa (Active) ATIII->FXa_active Inhibits FXa_inactive Factor Xa (Inactive) FXa_active->FXa_inactive Prothrombin Prothrombin (Factor II) FXa_active->Prothrombin Activates Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibrin Fibrin Clot Fibrinogen->Fibrin assay_workflow cluster_prep Sample & Reagent Preparation cluster_reaction Assay Reaction cluster_detection Detection & Analysis Sample Plasma Sample (containing this compound) Incubation Incubation: This compound-ATIII complex neutralizes a portion of FXa Sample->Incubation FXa Excess Factor Xa FXa->Incubation Substrate Chromogenic Substrate Cleavage Remaining active FXa cleaves chromogenic substrate Substrate->Cleavage Incubation->Cleavage Color Color Development (p-nitroaniline release) Cleavage->Color Spectro Spectrophotometric Reading (Absorbance at 405 nm) Color->Spectro Calc Calculation of Anti-Xa Activity (Inverse relationship to color intensity) Spectro->Calc

References

Cross-Reactivity of Anti-Heparin-PF4 Antibodies with Clivarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of anti-heparin-platelet factor 4 (PF4) antibodies with Clivarin (reviparin), a low molecular weight heparin (LMWH), in contrast to unfractionated heparin (UFH) and other LMWHs. The development of these antibodies is a critical event in the pathophysiology of Heparin-Induced Thrombocytopenia (HIT), a prothrombotic drug reaction. Understanding the immunogenic potential of different heparin formulations is paramount for drug development and clinical risk assessment. This document summarizes key experimental data, details the methodologies used in these assessments, and visualizes the relevant biological and experimental pathways.

Data Presentation: Comparative Immunogenicity

The formation of anti-PF4/heparin antibodies is a known complication of heparin therapy. However, the incidence and the functional characteristics of these antibodies vary significantly between different heparin products. The following tables summarize quantitative data from studies comparing the immunogenicity of this compound with UFH and other LMWHs.

Treatment GroupTotal Anti-PF4/Heparin Antibody Positive (%)Platelet Activating Antibodies (SRA+) (% of total positive)Reference
This compound (Reviparin)12.50[1]
Unfractionated Heparin (UFH)Markedly higher than this compound (2-3 fold)Significantly higher than this compound[2]
Enoxaparin15.20[1]
Certoparin18.10[1]

Table 1: Prevalence and Functionality of Anti-PF4/Heparin Antibodies. This table compares the percentage of patients developing anti-PF4/heparin antibodies and the percentage of those antibodies that are capable of activating platelets, as determined by the Serotonin (B10506) Release Assay (SRA), following treatment with different heparins.

Antibody IsotypeThis compound (Reviparin)Unfractionated Heparin (UFH)Reference
IgG Predominantly lower levelsPredominantly higher levels[3]
IgA Predominant isotype along with IgMLower prevalence compared to IgG[1]
IgM Predominant isotype along with IgALower prevalence compared to IgG[1]

Table 2: Predominant Anti-PF4/Heparin Antibody Isotypes. This table highlights the differences in the immunoglobulin isotypes of anti-PF4/heparin antibodies induced by this compound and UFH. The IgG isotype is most commonly associated with the clinical manifestations of HIT.[3]

Experimental Protocols

The two primary assays used to assess the presence and functional activity of anti-heparin-PF4 antibodies are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Serotonin Release Assay (SRA).

Anti-Heparin-PF4 Antibody ELISA Protocol

The anti-heparin-PF4 ELISA is an immunological assay designed to detect the presence of antibodies that bind to the complex of platelet factor 4 and heparin.

Principle: Patient serum or plasma is added to microplate wells coated with PF4 complexed with a polyanion (like heparin or polyvinyl sulfonate). If anti-PF4/heparin antibodies are present in the sample, they will bind to the immobilized complexes. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes human immunoglobulins is then added. After a washing step to remove unbound antibodies, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color, measured by a spectrophotometer, is proportional to the amount of anti-PF4/heparin antibodies in the sample.

Step-by-Step Procedure:

  • Coating: Microtiter plate wells are coated with a complex of purified human PF4 and a polyanion (e.g., polyvinyl sulfonate).

  • Blocking: The remaining protein-binding sites in the wells are blocked to prevent non-specific binding.

  • Sample Incubation: Patient serum or plasma, diluted in a buffer, is added to the wells and incubated for 1 hour at 37°C.[4]

  • Washing: The wells are washed multiple times to remove unbound antibodies and other proteins.

  • Detection Antibody Incubation: An enzyme-conjugated anti-human IgG, IgA, or IgM antibody (or a polyspecific antibody) is added to each well and incubated for 1 hour at 37°C.[4]

  • Washing: A second washing step is performed to remove any unbound detection antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells, and the plate is incubated in the dark for 10-20 minutes at 37°C.[4]

  • Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to each well to stop the enzymatic reaction.[4]

  • Reading: The optical density (OD) of each well is measured using a microplate reader at a wavelength of 450 nm.[4]

  • Interpretation: The OD values of the patient samples are compared to those of positive and negative controls to determine the presence of antibodies. A confirmatory step involving the addition of excess heparin can be performed; a significant reduction in the OD in the presence of high heparin concentration confirms the specificity of the antibodies for the PF4/heparin complex.

Serotonin Release Assay (SRA) Protocol

The SRA is the gold standard functional assay for diagnosing HIT. It assesses the ability of a patient's antibodies to activate platelets in the presence of heparin.

Principle: Platelets from healthy donors are first incubated with radiolabeled serotonin (¹⁴C-serotonin), which is taken up and stored in their dense granules. These labeled platelets are then washed and incubated with the patient's serum in the presence of both a therapeutic and a high concentration of heparin. If platelet-activating anti-PF4/heparin antibodies are present in the patient's serum, they will form immune complexes with PF4 and heparin, leading to platelet activation via the FcγRIIa receptor. This activation results in the release of the radiolabeled serotonin from the platelet granules into the supernatant. The amount of radioactivity in the supernatant is then measured and expressed as a percentage of the total radioactivity in the platelets.

Step-by-Step Procedure:

  • Donor Platelet Preparation: Platelet-rich plasma is obtained from healthy donors who have not taken any medications affecting platelet function.

  • Serotonin Labeling: The donor platelets are incubated with ¹⁴C-serotonin, allowing for its uptake into the dense granules.

  • Washing: The labeled platelets are washed to remove any unincorporated ¹⁴C-serotonin.

  • Incubation with Patient Serum and Heparin: The washed, labeled platelets are incubated with the patient's serum in the presence of two different heparin concentrations:

    • A therapeutic concentration (e.g., 0.1 U/mL of UFH).

    • A high concentration (e.g., 100 U/mL of UFH).

  • Incubation Period: The mixture is incubated to allow for platelet activation and serotonin release.

  • Centrifugation: The reaction is stopped, and the platelets are pelleted by centrifugation.

  • Measurement of Radioactivity: The radioactivity in a sample of the supernatant is measured using a scintillation counter.

  • Calculation of Serotonin Release: The percentage of serotonin release is calculated by comparing the radioactivity in the supernatant to the total radioactivity in a sample of the original platelet suspension.

  • Interpretation: A positive result is typically defined as >20% serotonin release at the therapeutic heparin concentration, which is inhibited at the high heparin concentration.[5]

Mandatory Visualization

Heparin-Induced Thrombocytopenia (HIT) Signaling Pathway

HIT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_platelet Platelet Heparin Heparin ImmuneComplex Heparin-PF4-IgG Immune Complex Heparin->ImmuneComplex Binds to PF4 PF4 Platelet Factor 4 (PF4) PF4->ImmuneComplex HIT_IgG HIT IgG Antibody HIT_IgG->ImmuneComplex Binds to Heparin-PF4 FcR FcγRIIa Receptor ImmuneComplex->FcR Binds to PlateletActivation Platelet Activation FcR->PlateletActivation Cross-linking leads to GranuleRelease Granule Release (PF4, Serotonin) PlateletActivation->GranuleRelease Microparticle Microparticle Formation PlateletActivation->Microparticle Thrombosis Thrombosis PlateletActivation->Thrombosis Aggregation Thrombocytopenia Thrombocytopenia PlateletActivation->Thrombocytopenia Clearance GranuleRelease->PF4 Releases more PF4 Microparticle->Thrombosis Promotes

Caption: HIT Signaling Pathway.

Experimental Workflow for Assessing Antibody Cross-Reactivity

Experimental_Workflow cluster_sampling Sample Collection cluster_assays In Vitro Assays cluster_readouts Data Analysis PatientSerum Patient Serum/Plasma (Post-treatment) ELISA Anti-PF4/Heparin ELISA PatientSerum->ELISA SRA Serotonin Release Assay (SRA) PatientSerum->SRA AntibodyTiter Antibody Titer (OD values) ELISA->AntibodyTiter SerotoninRelease % Serotonin Release SRA->SerotoninRelease CrossReactivity Assessment of Cross-Reactivity AntibodyTiter->CrossReactivity SerotoninRelease->CrossReactivity

Caption: Experimental Workflow.

References

A Comparative Guide to the Pharmacokinetics of Low Molecular Weight Heparins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Low Molecular Weight Heparins (LMWHs) are a class of anticoagulant medications derived from the depolymerization of unfractionated heparin (UFH).[1][2] While all LMWHs share a common mechanism of action, they are a heterogeneous group of drugs with distinct manufacturing processes, molecular weights, and pharmacological profiles.[3][4] These differences result in significant variations in their pharmacokinetic and pharmacodynamic properties, making them clinically distinct and not interchangeable.[5][6] This guide provides a comparative analysis of the key pharmacokinetic parameters of several common LMWHs, details the experimental methodology used for their assessment, and visualizes the underlying biological and experimental processes.

Data Presentation: Comparative Pharmacokinetic Parameters of LMWHs

The clinical utility of LMWHs is largely due to their predictable pharmacokinetic profile, high bioavailability, and longer half-life compared to UFH.[3][5] However, these parameters vary significantly among different LMWH preparations, impacting dosing regimens and patient monitoring. The following table summarizes key pharmacokinetic data for enoxaparin, dalteparin, tinzaparin, and nadroparin.

ParameterEnoxaparinDalteparinTinzaparinNadroparin
Mean Molecular Weight (Da) 4,500[7]6,000[7]6,500[7]4,300[7]
Anti-Xa:Anti-IIa Ratio 3.8[7]2.7[7]2.0[7]2.5[7]
Bioavailability (Subcutaneous) ~98-100%[4][5][8]~86-87%[4][5][8]~87% (General LMWH)~98%[4][5]
Time to Peak Activity (Tmax) 3 - 5 hours[8]3 - 5 hours[8][9]~4 hours~3 hours
Elimination Half-Life (t1/2) ~4.5 - 7 hours[8]~3 - 5 hours[8][9]~3.4 - 3.9 hours[10]~3.5 hours
Plasma Clearance (Cl) 16 mL/min[4][5]33 mL/min[4][5]22 mL/min[4][5]21 mL/min[4][5]
Volume of Distribution (Vd) ~4.3 L[8]40 - 60 mL/kg[8]3.1 - 5.0 L[10]Plasma Volume

Experimental Protocols: Key Methodologies

The primary method for monitoring LMWH activity and determining its pharmacokinetic profile is the chromogenic anti-factor Xa (anti-Xa) assay.[2][11] This functional assay provides a more accurate measure of LMWH anticoagulant effect than traditional clotting time tests like the aPTT, which are insensitive to LMWH activity.[12][13]

Protocol: Chromogenic Anti-Factor Xa Assay

This assay quantifies the LMWH concentration in plasma by measuring its ability to inhibit activated Factor X (Factor Xa).

  • Sample Collection and Preparation:

    • Whole blood is collected in a 3.2% sodium citrate (B86180) (blue top) tube.[14]

    • The sample undergoes centrifugation to separate plasma from blood cells, yielding citrated platelet-poor plasma (PPP).[13]

  • Assay Procedure:

    • Patient PPP is mixed with a known, excess amount of bovine or human Factor Xa.[13] In the presence of LMWH, the patient's endogenous Antithrombin (AT) is activated.

    • The LMWH-AT complex binds to and inactivates a portion of the added Factor Xa.[13][15] The amount of inactivated Factor Xa is directly proportional to the amount of LMWH in the sample.

    • A specific chromogenic substrate for Factor Xa is then added to the mixture.[15]

    • The residual, active Factor Xa cleaves the chromogenic substrate, releasing a colored compound (chromophore).[15]

  • Quantification:

    • The intensity of the color is measured using a spectrophotometer.

    • The amount of color produced is inversely proportional to the LMWH activity in the patient's plasma.[13][15]

    • The final concentration is determined by comparing the result to a standard curve prepared with known concentrations of the specific LMWH being tested (e.g., enoxaparin-specific calibrators for a patient on enoxaparin).[11]

Mandatory Visualization

The following diagrams illustrate the key biological pathway and the experimental workflow described above, adhering to the specified design constraints.

LMWH_Pathway cluster_cascade Coagulation Cascade cluster_inhibition LMWH Action Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activated by Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Converted by Thrombin FactorXa Factor Xa LMWH LMWH AT Antithrombin (AT) LMWH->AT Binds & Activates Complex LMWH-AT Complex Complex->FactorXa INHIBITS

Caption: LMWH Anticoagulant Signaling Pathway.

AntiXa_Workflow Start 1. Blood Sample (Sodium Citrate Tube) Centrifuge 2. Centrifugation Start->Centrifuge PPP 3. Isolate Platelet-Poor Plasma (PPP) Centrifuge->PPP Mix 4. Mix PPP with Excess Factor Xa PPP->Mix Substrate 5. Add Chromogenic Substrate Mix->Substrate LMWH-AT complex inhibits Factor Xa Read 6. Photometric Reading (Measure Color) Substrate->Read Residual Xa cleaves substrate Calculate 7. Calculate LMWH Conc. (vs. Standard Curve) Read->Calculate Color is inversely proportional to LMWH

Caption: Experimental Workflow for Chromogenic Anti-Xa Assay.

References

In Vitro Comparison of the Anticoagulant Profiles of Low Molecular Weight Heparins (LMWHs)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Low Molecular Weight Heparins (LMWHs) are a class of anticoagulant drugs derived from unfractionated heparin (UFH) through various depolymerization processes.[1][2][3] This manufacturing heterogeneity results in distinct pharmacological and biochemical profiles among different LMWHs, making them not directly interchangeable.[3][4] This guide provides an objective in vitro comparison of the anticoagulant profiles of commonly used LMWHs, supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding and selection of these critical therapeutic agents.

Mechanism of Action: A Differential Approach to Anticoagulation

LMWHs exert their anticoagulant effect primarily by potentiating the activity of antithrombin (AT), a natural inhibitor of several coagulation proteases. The LMWH-AT complex has a much greater inhibitory activity than AT alone. The primary targets for this inhibition are Factor Xa (FXa) and Factor IIa (thrombin). However, the ratio of anti-Xa to anti-IIa activity varies significantly among different LMWHs, which is a key determinant of their overall anticoagulant profile.[1][5] Generally, LMWHs have a higher anti-Xa to anti-IIa ratio (ranging from 2:1 to 4:1) compared to UFH (1:1).[5] This preferential inhibition of FXa is thought to contribute to a more predictable anticoagulant response and a lower risk of bleeding compared to UFH.[6]

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibition LMWH Inhibition XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa VII VII VIIa VIIa VII->VIIa TF_VIIa Tissue Factor + VIIa X X Xa Xa X->Xa IXa / TF-VIIa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin LMWH LMWH AT Antithrombin LMWH->AT potentiates AT->Xa Inhibits (+++) AT->Thrombin Inhibits (+)

Caption: Coagulation cascade and LMWH mechanism of action.

Comparative Analysis of In Vitro Anticoagulant Activities

The anticoagulant profiles of different LMWHs can be quantitatively assessed using a variety of in vitro assays. The most common of these are chromogenic anti-Xa and anti-IIa assays, and global assays like the thrombin generation assay.

Anti-Factor Xa and Anti-Factor IIa Activities

The anti-Xa and anti-IIa activities are fundamental parameters for characterizing LMWHs. The ratio of these activities is a key differentiator between products.

LMWHMean Molecular Weight (Da)Anti-Xa/Anti-IIa Ratio
Enoxaparin~4,5003.8 : 1
Dalteparin~6,0002.7 : 1
Tinzaparin~6,5001.9 : 1
Nadroparin~4,3003.6 : 1
Bemiparin~3,6008 : 1

Note: These values are approximate and can vary between batches and manufacturers.

Thrombin Generation Assay

The thrombin generation assay provides a more global assessment of the anticoagulant effect of LMWHs by measuring the total amount of thrombin generated over time in plasma after the initiation of coagulation. Key parameters include the lag time (time to start of thrombin generation), peak thrombin concentration (Cmax), and the endogenous thrombin potential (ETP), which represents the total amount of thrombin generated.

Studies have shown that at equivalent anti-Xa concentrations, different LMWHs can have varied effects on thrombin generation.[1][2] For instance, tinzaparin, with its lower anti-Xa/anti-IIa ratio, has been shown to be a more potent inhibitor of thrombin generation compared to other LMWHs like enoxaparin, dalteparin, and nadroparin, exhibiting an inhibitory profile closer to that of UFH.[1][2] Conversely, bemiparin has been reported to have a minimal effect on thrombin generation at prophylactic concentrations.[2]

LMWH (at equivalent anti-Xa IU/mL)Effect on Lag TimeEffect on Peak Thrombin (Cmax)Effect on Endogenous Thrombin Potential (ETP)
TinzaparinSignificant ProlongationSignificant ReductionSignificant Reduction
EnoxaparinModerate ProlongationModerate ReductionModerate Reduction
DalteparinModerate ProlongationModerate ReductionModerate Reduction
NadroparinModerate ProlongationModerate ReductionModerate Reduction
BemiparinMinimal EffectMinimal ReductionMinimal Reduction

This table represents a qualitative summary based on published findings.[1][2] Absolute values are highly dependent on experimental conditions.

Tissue Factor Pathway Inhibitor (TFPI) Release

LMWHs can also exert an anticoagulant effect by releasing Tissue Factor Pathway Inhibitor (TFPI) from the endothelial cell surface.[7][8] TFPI is a potent inhibitor of the tissue factor-Factor VIIa complex, the primary initiator of the coagulation cascade. The amount of TFPI released can vary between different LMWHs and is dependent on their molecular weight.[8] While direct comparative in vitro studies quantifying TFPI release for a range of LMWHs are limited, it is an important aspect of their overall anticoagulant profile.

Experimental Protocols

Chromogenic Anti-Factor Xa and Anti-Factor IIa Assays

Principle: These assays are based on the ability of the LMWH-AT complex to inhibit a known amount of FXa or FIIa. The residual enzyme activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored compound that is quantified spectrophotometrically.[9][10]

Methodology:

  • Sample Preparation: Platelet-poor plasma (PPP) is prepared from citrated whole blood by centrifugation.

  • Incubation: The PPP sample containing the LMWH is incubated with a known excess of purified human AT (in some assay kits) and then with a known amount of purified human FXa or bovine FIIa.[11]

  • Chromogenic Substrate Addition: A specific chromogenic substrate for either FXa or FIIa is added.

  • Measurement: The rate of color development is measured at 405 nm and is inversely proportional to the LMWH concentration in the sample.

  • Quantification: The LMWH activity is determined by comparing the result to a standard curve generated with known concentrations of the specific LMWH being tested.

G start Platelet-Poor Plasma (PPP) + LMWH reagent1 Add Excess Antithrombin (AT) and Factor Xa (or IIa) start->reagent1 incubation Incubation (LMWH-AT-FXa/IIa complex forms) reagent1->incubation reagent2 Add Chromogenic Substrate incubation->reagent2 measurement Measure Absorbance at 405 nm (Color intensity is inversely proportional to LMWH activity) reagent2->measurement end Quantify against Standard Curve measurement->end

Caption: Experimental workflow for chromogenic anti-Xa/IIa assay.

Thrombin Generation Assay (Calibrated Automated Thrombogram)

Principle: This assay measures the generation of thrombin in plasma over time after the addition of a coagulation trigger. The thrombin activity is continuously monitored using a fluorogenic substrate.

Methodology:

  • Sample Preparation: Platelet-rich or platelet-poor plasma is prepared. The LMWH is added to the plasma.

  • Assay Trigger: Coagulation is initiated by adding a trigger reagent containing tissue factor and phospholipids.

  • Fluorogenic Substrate: A fluorogenic substrate for thrombin is added simultaneously with a calcium solution to start the reaction.

  • Fluorescence Monitoring: The fluorescence generated by the cleavage of the substrate by thrombin is continuously measured in a fluorometer.

  • Data Analysis: The fluorescence signal is converted into thrombin concentration over time using a calibration curve, generating a "thrombogram". From this curve, parameters like lag time, Cmax, and ETP are calculated.

Conclusion

The in vitro anticoagulant profiles of LMWHs are heterogeneous, a direct consequence of their different manufacturing processes.[3] While the anti-Xa/anti-IIa ratio is a fundamental characteristic, global assays such as the thrombin generation assay provide a more comprehensive understanding of their overall impact on coagulation.[2] The choice of a particular LMWH for clinical or research purposes should be guided by a thorough understanding of these distinct in vitro profiles. This guide provides a foundational comparison to aid in this process. Further head-to-head in vitro and in vivo studies are crucial to fully elucidate the clinical implications of these observed differences.

References

A Comparative Guide to Clivarin™ (reviparin) Versus Standard Anticoagulants in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Clivarin™ (reviparin), a low molecular weight heparin (LMWH), with standard anticoagulants such as unfractionated heparin (UFH) and enoxaparin. The data presented is compiled from key clinical trials to offer an objective overview of this compound's performance in various clinical settings.

Mechanism of Action: this compound™

This compound™, like other LMWHs, exerts its anticoagulant effect by potentiating the activity of antithrombin III.[1][2][3] This complex then inactivates coagulation factors, primarily Factor Xa and to a lesser extent, Factor IIa (thrombin).[1][2][3] The preferential inhibition of Factor Xa disrupts the common pathway of the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin (B1330869) clot formation.[2]

This compound This compound (reviparin) ATIII Antithrombin III This compound->ATIII Clivarin_ATIII This compound-ATIII Complex ATIII->Clivarin_ATIII FactorXa Factor Xa Clivarin_ATIII->FactorXa Inhibits (+++) Clivarin_ATIII->FactorXa FactorIIa Factor IIa (Thrombin) Clivarin_ATIII->FactorIIa Inhibits (+) Clivarin_ATIII->FactorIIa Prothrombin Prothrombin Inactive_FactorXa Inactive Factor Xa FactorXa->Inactive_FactorXa Fibrinogen Fibrinogen FactorIIa->Fibrinogen Inactive_FactorIIa Inactive Factor IIa FactorIIa->Inactive_FactorIIa Prothrombin->FactorIIa Activates Prothrombin->FactorIIa Fibrin Fibrin Clot Fibrinogen->Fibrin Converts Fibrinogen->Fibrin

Caption: Mechanism of action of this compound™ (reviparin).

This compound™ vs. Unfractionated Heparin (UFH)

Treatment of Acute Deep Vein Thrombosis (DVT)

Two pivotal clinical trials, CORTES and COLUMBUS, have compared the efficacy and safety of this compound™ with UFH in the treatment of acute DVT.

Quantitative Data Summary

Clinical TrialOutcomeThis compound™ (reviparin)Unfractionated Heparin (UFH)p-value
CORTES [3]Thrombus Regression53.5%40.2%<0.05
Recurrent Venous Thromboembolism (VTE)Significantly lower than UFH-<0.05
COLUMBUS [4][5]Recurrent VTE5.3% (27/510)4.9% (25/511)Not statistically significant
Major Bleeding3.1% (16/510)2.3% (12/511)0.63
Mortality7.1%7.6%0.89

Experimental Protocols

  • CORTES Trial: This was a multicenter, open-label study with blinded endpoint adjudication. Patients with acute DVT were randomized to receive either intravenous UFH or subcutaneous this compound™. The primary endpoint was thrombus regression assessed by venography.[3]

  • COLUMBUS Trial: This randomized trial included 1021 patients with symptomatic VTE (approximately one-third with pulmonary embolism). Patients received either fixed-dose subcutaneous this compound™ or adjusted-dose intravenous UFH. Concomitant oral anticoagulant therapy was initiated in both groups and continued for 12 weeks. The primary outcomes were symptomatic recurrent VTE, major bleeding, and death over 12 weeks.[4][5]

start Patient with Acute DVT randomization Randomization start->randomization clivarin_arm This compound (subcutaneous) randomization->clivarin_arm CORTES & COLUMBUS ufh_arm UFH (intravenous) randomization->ufh_arm CORTES & COLUMBUS outcome_assessment Outcome Assessment (e.g., Venography, Clinical Follow-up) clivarin_arm->outcome_assessment ufh_arm->outcome_assessment

Caption: Simplified workflow for CORTES and COLUMBUS trials.

VTE Prophylaxis in Abdominal Surgery

Clinical studies have demonstrated that this compound™ (1,750 anti-XaIU once daily) is as effective as UFH (5,000IU twice daily) for VTE prophylaxis in patients undergoing abdominal surgery.[3]

This compound™ vs. Enoxaparin

VTE Prophylaxis in Hip Replacement Surgery

A study comparing this compound™ to enoxaparin in patients undergoing total hip replacement surgery provided the following results.

Quantitative Data Summary

OutcomeThis compound™ (reviparin) (n=247)Enoxaparin (n=251)
Deep Vein Thrombosis (DVT)10% (21/247)9% (18/251)
Proximal DVT6% (12/247)6% (13/251)

The study concluded that the efficacy of both LMWHs was equivalent. A slight trend was observed in favor of this compound™ regarding hemoglobin levels and wound hematoma.[6]

Experimental Protocol

This was a multicenter, randomized trial involving 498 patients undergoing total hip replacement. Patients received subcutaneous prophylaxis starting 10-12 hours pre-operatively, with the second injection 10-12 hours post-operatively, and then once daily.[6]

This compound™ vs. Standard Anticoagulants in a Pediatric Population

Treatment of Venous Thromboembolic Events (VTE)

The REVIVE trial compared the efficacy and safety of this compound™ to a standard regimen of UFH followed by oral anticoagulation (OA) in children with VTE.

Quantitative Data Summary

Outcome (at 3 months)This compound™ (reviparin) (n=36)UFH/OA (n=40)
Recurrent VTE or Death5.6% (2/36)10.0% (4/40)
Major Bleeding5.6% (2/36)12.5% (5/40)
Death (all causes)2.8% (1/36)10.0% (4/40)

Due to slow patient accrual, the trial was terminated prematurely, and the differences in outcomes were not statistically significant.[7]

Experimental Protocol

The REVIVE trial was a multicenter, open-label study with blinded central outcome adjudication. Children with objectively confirmed VTE were randomized to receive either this compound™ or UFH followed by an oral anticoagulant. Dose adjustments were made using nomograms. The primary efficacy outcome was a composite of recurrent VTE and VTE-related death at 3 months. Safety outcomes included major and minor bleeding.[7][8]

start Pediatric Patient with VTE randomization Randomization start->randomization clivarin_arm This compound (subcutaneous) randomization->clivarin_arm REVIVE Trial ufh_oa_arm UFH followed by Oral Anticoagulant randomization->ufh_oa_arm REVIVE Trial follow_up 3-Month Follow-up clivarin_arm->follow_up ufh_oa_arm->follow_up outcome_assessment Assessment of Recurrent VTE, Bleeding, and Mortality follow_up->outcome_assessment

Caption: Simplified workflow for the REVIVE trial.

Summary of Findings

The clinical trial data suggests that this compound™ (reviparin) is an effective and generally well-tolerated LMWH for the treatment and prevention of venous thromboembolism. In the treatment of acute DVT, this compound™ demonstrated superior efficacy in thrombus regression compared to UFH in the CORTES trial and equivalent efficacy in preventing recurrent VTE in the COLUMBUS trial.[3][4][5] For VTE prophylaxis in major surgery, this compound™ has shown comparable efficacy to both UFH and enoxaparin.[3][6] In the pediatric population, the REVIVE trial, although underpowered, suggested a favorable trend for this compound™ over standard therapy in terms of recurrent VTE and bleeding.[7] These findings support the role of this compound™ as a valuable therapeutic option in the management of thromboembolic disorders.

References

Reviparin's Role in Thromboembolic Prophylaxis Following Orthopedic Surgery: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of reviparin's efficacy and safety in the prevention of venous thromboembolism (VTE) for patients undergoing major orthopedic procedures, benchmarked against other low-molecular-weight heparins (LMWHs) and newer oral anticoagulants.

Reviparin sodium, a low-molecular-weight heparin (LMWH), plays a crucial role in preventing thromboembolic events such as deep vein thrombosis (DVT) and pulmonary embolism (PE) in high-risk patients, including those undergoing major orthopedic surgery.[1] Its primary mechanism of action involves enhancing the activity of antithrombin III, which in turn inactivates key clotting factors, most notably Factor Xa and to a lesser extent, thrombin (Factor IIa).[1][2][3] This targeted inhibition of the coagulation cascade effectively prevents the formation of blood clots.[2] Reviparin exhibits a higher ratio of anti-Xa to anti-IIa activity compared to unfractionated heparin, contributing to its predictable anticoagulant response and favorable safety profile.[1][2]

Comparative Efficacy of Reviparin

Clinical evidence demonstrates that reviparin is an effective agent for VTE prophylaxis in orthopedic surgery, with efficacy comparable to other established anticoagulants. A prospective, double-blind, double-dummy study involving 498 patients undergoing total hip replacement found reviparin (4,200 IU anti-Xa) to be as effective as enoxaparin (40mg), another widely used LMWH.[3][4] In the intent-to-treat analysis of 460 patients with evaluable venograms, the incidence of DVT was 12% in the reviparin group and 10% in the enoxaparin group, with the incidence of proximal DVT being 6% in both groups, indicating clinical equivalence.[4]

Study/Meta-analysisIntervention Group (Reviparin)Comparison Group (Enoxaparin)Patient PopulationPrimary Efficacy EndpointOutcome: Reviparin GroupOutcome: Comparison Group
Reviparin Study Group[4]4200 IU anti-Xa (n=230)40mg (approx. 4000 IU anti-Xa) (n=230)Total Hip ReplacementVenographically confirmed DVT12% (27/230)10% (22/230)
Reviparin Study Group[4]4200 IU anti-Xa (n=230)40mg (approx. 4000 IU anti-Xa) (n=230)Total Hip ReplacementProximal DVT6%6%

Broader Context: LMWHs vs. Other Anticoagulants

Meta-analyses comparing LMWHs as a class against newer oral anticoagulants like the Factor Xa inhibitor rivaroxaban (B1684504) provide a broader perspective on current thromboprophylaxis strategies. Multiple studies have shown that in major orthopedic surgeries, rivaroxaban is more effective than LMWHs (specifically enoxaparin in most trials) in preventing VTE.[5][6][7] For instance, a meta-analysis of six randomized controlled trials showed a lower risk of VTE with rivaroxaban compared to enoxaparin in various orthopedic surgeries (RR: 0.51).[5] However, this superior efficacy is sometimes associated with a nuanced safety profile regarding bleeding events.[5][7]

Meta-Analysis/ComparisonIntervention GroupComparison GroupPatient PopulationKey Efficacy FindingKey Safety Finding
Sobieraj et al. (Systematic Review)[8]LMWHsUnfractionated Heparin (UFH)Major Orthopedic SurgeryLMWHs showed fewer PEs and total DVTs compared to UFH.[8]LMWHs were associated with fewer major bleeding events and less heparin-induced thrombocytopenia than UFH.[8]
Sobieraj et al. (Systematic Review)[8]LMWHsFactor Xa InhibitorsMajor Orthopedic SurgeryLMWHs were associated with more major VTEs, PEs, and total DVTs than Factor Xa inhibitors.[8]LMWHs resulted in fewer major bleeding events compared to Factor Xa inhibitors.[8]
Zhu et al. (Meta-Analysis)[9]RivaroxabanLMWHNon-major Orthopedic SurgeryNo statistically significant difference in preventing VTE (RR 0.80).[9]No statistically significant difference in the incidence of bleeding events (RR 1.15).[9]
Anonymous (Meta-Analysis)[7]RivaroxabanEnoxaparinOrthopedic SurgeryRivaroxaban significantly reduced the risk of VTE and all-cause mortality (RR = 0.38) compared to enoxaparin.[7]No significant difference in the incidence of major bleeding was found between the two groups (RR = 0.97).[7]

Experimental Protocols

Reviparin vs. Enoxaparin in Total Hip Replacement (Reviparin Study Group) [4]

  • Study Design: A prospective, double-blind, double-dummy, randomized controlled trial.

  • Patient Population: 498 patients scheduled for elective total hip replacement.

  • Intervention:

    • Reviparin Group: Subcutaneous injection of 4,200 IU anti-Xa reviparin preoperatively.

    • Enoxaparin Group: Subcutaneous injection of 40mg (approximately 4,000 IU anti-Xa) enoxaparin preoperatively.

  • Primary Efficacy Endpoint: The main measure for effectiveness was the occurrence of deep vein thrombosis (DVT) as confirmed by venography.[4]

  • Primary Safety Endpoint: The primary safety outcome was the incidence of clinically significant bleeding during the treatment period.[4]

Visualizing the Science

To better understand the underlying mechanisms and study designs, the following diagrams illustrate the coagulation cascade targeted by reviparin and the workflow of a typical clinical trial evaluating its efficacy.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibition Anticoagulant Action XII XII XI XI XII->XI IX IX XI->IX X X IX->X Prothrombin Prothrombin X->Prothrombin Factor V TF Tissue Factor (III) VII VII TF->VII VII->X Thrombin Thrombin Prothrombin->Thrombin Factor V Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Clot Clot Fibrin->Clot Factor XIII Reviparin Reviparin (LMWH) Antithrombin Antithrombin III Reviparin->Antithrombin potentiates Antithrombin->X inhibits Antithrombin->Thrombin inhibits (lesser effect)

Caption: Mechanism of Action of Reviparin in the Coagulation Cascade.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_intervention Phase 2: Intervention cluster_followup Phase 3: Follow-up & Assessment cluster_analysis Phase 4: Data Analysis A Patient Population (e.g., Elective Hip Replacement) B Inclusion/Exclusion Criteria Assessed A->B C Informed Consent Obtained B->C D Randomization C->D E Group A: Reviparin Administration D->E F Group B: Comparator Drug (e.g., Enoxaparin) D->F G Postoperative Monitoring E->G F->G H Endpoint Assessment (e.g., Venography for DVT) G->H I Safety Assessment (Bleeding Events) G->I J Data Collection & Blinding Review I->J K Statistical Analysis (Efficacy & Safety Outcomes) J->K L Results & Conclusion K->L

Caption: Standardized Workflow for an Orthopedic Surgery Anticoagulant Trial.

Conclusion

Reviparin is a well-established LMWH with proven efficacy for the prevention of VTE in patients undergoing major orthopedic surgery, demonstrating a performance profile equivalent to that of enoxaparin. While newer oral anticoagulants like rivaroxaban have shown superior efficacy in some meta-analyses, LMWHs like reviparin remain a crucial therapeutic option, offering a balance of effectiveness and a well-documented safety profile. The choice of anticoagulant should be guided by individual patient risk factors, surgical procedure, and clinical guidelines.

References

Safety Operating Guide

Navigating the Safe Disposal of Clivarin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Key Considerations for Clivarin Disposal

For the safe and compliant disposal of this compound, several factors must be taken into account. The following table summarizes these critical considerations.

ConsiderationGuideline
Regulatory Framework Disposal of medical and pharmaceutical waste is primarily regulated by state and local environmental and health departments.[1] Always consult and adhere to your institution's Environmental Health and Safety (EHS) office guidelines, as well as local, state, and federal regulations.
Waste Classification While this compound itself is not explicitly listed as a hazardous waste in the same manner as Warfarin under the Resource Conservation and Recovery Act (RCRA), it is prudent to handle it as a non-hazardous pharmaceutical waste that requires special disposal to prevent environmental contamination.[2][3]
Single-Use Vials This compound prefilled syringes are intended for single use only, and any remaining solution must be discarded.[4]
Sharps Disposal Needles and syringes used for this compound administration must be disposed of in a rigid, leak-proof, and puncture-resistant sharps container.[5]
Environmental Impact Pharmaceuticals, when disposed of improperly, can contaminate water systems and have adverse effects on aquatic life.[6][7] Therefore, flushing this compound down the drain is not recommended unless explicitly permitted by local regulations and institutional guidelines.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines a safe and compliant procedure for the disposal of unused or expired this compound.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

2. Segregation of Waste:

  • Liquid Waste: Unused this compound solution should be collected in a designated, leak-proof, and clearly labeled hazardous or pharmaceutical waste container. Do not mix with other chemical waste streams unless approved by your institution's EHS office.

  • Solid Waste: Contaminated materials such as empty vials (if not considered sharps), gloves, and absorbent pads should be placed in a separate, sealed container labeled for pharmaceutical waste.

  • Sharps Waste: All needles and syringes must be immediately placed in a designated sharps container.

3. Labeling and Storage: All waste containers must be clearly labeled with "Pharmaceutical Waste" and the name of the substance ("this compound" or "reviparin sodium"). Store these containers in a secure, designated area away from general lab traffic while awaiting pickup.

4. Final Disposal: Arrange for the collection of all this compound-related waste by a licensed and certified medical or hazardous waste disposal company. Your institution's EHS office will have established procedures and approved vendors for this service. Maintain a record of the disposal in accordance with your institution's policies.

Experimental Protocols

Currently, there are no publicly available, peer-reviewed experimental protocols specifically detailing the chemical degradation or inactivation of this compound for disposal purposes. The standard and recommended procedure is incineration by a licensed waste management facility.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Clivarin_Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Segregation cluster_disposal_paths Disposal Paths cluster_final Final Disposal start Unused or Expired this compound Identified ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_sharp Is the waste a needle or syringe? ppe->is_sharp sharps_container Place in Sharps Container is_sharp->sharps_container Yes is_liquid Is it liquid this compound solution? is_sharp->is_liquid No storage Store Waste Securely in Designated Area sharps_container->storage liquid_waste Collect in Labeled Pharmaceutical Liquid Waste Container is_liquid->liquid_waste Yes solid_waste Collect in Labeled Pharmaceutical Solid Waste Container is_liquid->solid_waste No (e.g., contaminated gloves, packaging) liquid_waste->storage solid_waste->storage pickup Arrange for Pickup by Licensed Waste Disposal Vendor storage->pickup end Disposal Complete pickup->end

This compound Disposal Workflow

References

Essential Safety and Logistics for Handling Clivarin (Reviparin Sodium)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of pharmaceutical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Clivarin, a trade name for the low molecular weight heparin (LMWH), reviparin sodium. Adherence to these guidelines is critical for minimizing occupational exposure and ensuring the integrity of research activities.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary measure to prevent exposure to this compound. The required PPE may vary based on the specific laboratory procedure and the physical form of the compound being handled (e.g., powder or solution).

PPE CategoryItemSpecifications
Hand Protection Disposable Nitrile GlovesTwo pairs of powder-free nitrile gloves are recommended, especially when handling concentrated solutions or the pure compound. Change gloves immediately if they become contaminated, torn, or punctured.[1][2][3]
Body Protection Laboratory CoatA clean, buttoned laboratory coat must be worn to protect skin and personal clothing from contamination. For procedures with a higher risk of splashes, a fluid-resistant gown is recommended.[1][2]
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn to protect the eyes from splashes. A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing.[1][2][4][5]
Respiratory Protection N95 Respirator (or higher)Required when handling the powdered form of the compound to prevent inhalation of airborne particles. A risk assessment should be conducted to determine if a higher level of respiratory protection is needed.

Operational Plan for Handling this compound

A systematic workflow is crucial to minimize the risk of exposure and contamination when handling this compound in a laboratory setting.

All manipulations of this compound, especially in its powdered form, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.

  • Area Preparation : Before starting, ensure the work area is clean and decontaminated. All necessary equipment and reagents should be placed within the containment area.

  • Donning PPE : Put on all required PPE in the correct order: laboratory coat, inner gloves, outer gloves, and eye/face protection. If working with powder, a respirator should be donned before handling the material.

  • Compound Handling :

    • Weighing (Powder) : If working with the powdered form, carefully weigh the required amount in a chemical fume hood to avoid generating dust. Use appropriate tools to handle the powder and minimize static.

    • Reconstitution (Solution) : When preparing a solution, add the diluent slowly to the powder to avoid splashing. Ensure the container is securely capped before mixing.

  • Post-Handling Decontamination : After handling, decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Doffing PPE : Remove PPE in a manner that prevents self-contamination. The outer gloves should be removed first, followed by the laboratory coat and then the inner gloves. Dispose of all contaminated PPE in the designated waste stream.

The following diagram illustrates a typical workflow for preparing a plasma sample for an anti-Factor Xa assay, a common laboratory test for LMWHs.[6][7]

experimental_workflow cluster_pre_analytical Sample Collection & Preparation cluster_analytical Assay Procedure collect_sample Collect blood sample in a 3.2% sodium citrate (B86180) tube mix_sample Gently invert the tube 5-6 times to mix collect_sample->mix_sample centrifuge1 Centrifuge at >2500 x g for 10 minutes mix_sample->centrifuge1 separate_plasma Carefully remove platelet-poor plasma using a plastic pipette centrifuge1->separate_plasma centrifuge2 Double-centrifuge the plasma to ensure it is platelet-free separate_plasma->centrifuge2 aliquot_plasma Aliquot plasma into plastic tubes centrifuge2->aliquot_plasma freeze_sample Freeze plasma samples at -20°C aliquot_plasma->freeze_sample thaw_sample Thaw plasma sample incubate Incubate plasma with excess Factor Xa thaw_sample->incubate prepare_reagents Prepare assay reagents (Factor Xa, chromogenic substrate) prepare_reagents->incubate add_substrate Add chromogenic substrate incubate->add_substrate read_absorbance Read absorbance on a spectrophotometer add_substrate->read_absorbance analyze_data Analyze data and calculate Anti-Xa activity read_absorbance->analyze_data

Workflow for Anti-Factor Xa Assay Sample Preparation.

Mechanism of Action: Anticoagulation Signaling Pathway

This compound, as a low molecular weight heparin, exerts its anticoagulant effect primarily through the potentiation of antithrombin III (ATIII). This diagram illustrates the key interactions in the coagulation cascade.

signaling_pathway cluster_coagulation Coagulation Cascade cluster_inhibition Inhibition by this compound FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activation Thrombin Thrombin (Factor IIa) FactorXa->Thrombin Activation Prothrombin Prothrombin (Factor II) Fibrin Fibrin (Clot) Thrombin->Fibrin Conversion Fibrinogen Fibrinogen This compound This compound (Reviparin Sodium) Clivarin_ATIII This compound-ATIII Complex This compound->Clivarin_ATIII Binds to ATIII Antithrombin III (ATIII) ATIII->Clivarin_ATIII Binds to Clivarin_ATIII->FactorXa Strongly Inhibits Clivarin_ATIII->Thrombin Weakly Inhibits

Mechanism of action of this compound in the coagulation cascade.

Disposal Plan

Proper disposal of this compound and all associated contaminated materials is essential to prevent environmental contamination and accidental exposure.[8][9] All pharmaceutical waste must be managed in accordance with local, state, and federal regulations.[8][9][10][11]

Waste TypeDisposal ContainerDisposal Procedure
Unused/Expired this compound Black Pharmaceutical Waste Container (for hazardous pharmaceutical waste) or as designated by your institution.[11]Segregate from other chemical waste streams. The container should be clearly labeled as "Hazardous Pharmaceutical Waste" or as per institutional guidelines. Arrange for pickup and disposal by a certified hazardous waste management company.[8][12]
Contaminated Sharps Puncture-resistant, leak-proof sharps container labeled with the biohazard symbol and "Chemotherapy Waste" or "Pharmaceutical Waste".Includes needles, syringes, and glass vials that have come into contact with this compound. Do not recap needles. Once the container is full, it should be sealed and disposed of through a licensed medical waste disposal service.[8]
Contaminated PPE Yellow or other designated cytotoxic/pharmaceutical waste bin with a biohazard symbol.Includes gloves, gowns, and other disposable items contaminated with this compound. These items should be placed in a leak-proof bag or container and disposed of as pharmaceutical or biohazardous waste, following institutional protocols.
Liquid Waste Designated hazardous chemical waste container.Do not dispose of liquid waste containing this compound down the drain. Collect it in a sealed, clearly labeled container and manage it as hazardous chemical waste.[11]
Empty Containers Normal laboratory glass or plastic recycling/waste, after proper decontamination.Vials that are considered "RCRA empty" (i.e., all contents have been removed by normal means) should be triple-rinsed. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of in the appropriate laboratory waste stream.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.